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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bio-orthogonal Applications of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Executive Summary 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly abbreviated as 4-Br-Pza) is a highly specialized, non-proteinogenic amino acid. Structurally, it is a halogenated derivative of pyrazolylalani...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly abbreviated as 4-Br-Pza) is a highly specialized, non-proteinogenic amino acid. Structurally, it is a halogenated derivative of pyrazolylalanine—a naturally occurring amino acid first isolated from Citrullus vulgaris (watermelon) seeds[1]. In modern drug discovery and peptide engineering, 4-Br-Pza serves as a powerful bioisostere of histidine. By replacing the native imidazole ring with a 4-bromopyrazole moiety, researchers can fundamentally alter a peptide's acid-base profile, enhance its proteolytic stability, and introduce a highly reactive bio-orthogonal handle for late-stage diversification[2].

Physicochemical Properties & Mechanistic Rationale

Quantitative Data Summary

The core physicochemical parameters of 4-Br-Pza dictate its behavior in solid-phase synthesis and biological systems.

PropertyValueMechanistic Implication
Molecular Formula C6H8BrN3O2Non-natural halogenated side chain[3].
Monoisotopic Mass 232.98 DaDetectable via high-resolution LC-MS (M+H: 233.98)[3].
Side-Chain pKa ~2.5Remains strictly unprotonated at physiological pH (7.4)[1].
LogP (Predicted) -2.7 (Zwitterion)Highly polar backbone, but the bromopyrazole side chain is lipophilic[3].
Acid-Base Causality: Pyrazole vs. Imidazole

A critical design choice in substituting histidine with 4-Br-Pza lies in the profound shift in side-chain basicity. The imidazole ring of natural histidine has a pKa of approximately 6.0, meaning it frequently toggles between a neutral and cationic state in physiological environments, acting as both a hydrogen bond donor and acceptor[4].

In contrast, the pyrazole ring of 4-Br-Pza possesses a pKa of roughly 2.5[1]. Causality: This dramatic reduction in basicity is driven by the adjacent positioning of the two nitrogen atoms in the pyrazole ring. The N–N bond creates a strong, mutual electron-withdrawing inductive effect, which severely depletes the electron density on the sp2-hybridized nitrogen. Consequently, its ability to accept a proton is vastly diminished. At a physiological pH of 7.4, the 4-Br-Pza side chain is strictly neutral, eliminating unwanted electrostatic interactions and often improving the membrane permeability of the host peptide.

The Halogen Effect

The inclusion of the bromine atom at the 4-position of the pyrazole ring serves a dual purpose. Sterically, it shields the heterocyclic core, conferring resistance against proteolytic degradation. Chemically, it acts as an electrophilic handle for transition-metal-catalyzed cross-coupling[2].

AcidBase His His Physio Physiological Environment (pH 7.4) His->Physio Pza 4-Br-Pza (Pyrazole) pKa ~ 2.5 Neutral at pH 7.4 Pza->Physio Result1 Cationic / H-Bond Donor Physio->Result1 His behavior Result2 Neutral / Lipophilic Physio->Result2 4-Br-Pza behavior

Divergent ionization states of histidine and 4-Br-Pza at physiological pH.

Bio-orthogonal Utility: Late-Stage Peptide Functionalization

The 4-bromo substituent transforms the otherwise inert pyrazole ring into a versatile substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. This allows for the synthesis of a single "parent" peptide containing 4-Br-Pza, which can then be diversified on-resin into a vast library of aryl- or heteroaryl-substituted derivatives without needing to synthesize dozens of unique non-natural amino acids from scratch.

Workflow A SPPS Assembly B Fmoc-4-Br-Pza-OH Coupling A->B C On-Resin Suzuki Cross-Coupling B->C D TFA Cleavage C->D E Diversified Peptide D->E

Workflow for late-stage peptide diversification using 4-Br-Pza via SPPS.

Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

To ensure high-fidelity conversion without premature cleavage of the peptide from the resin, the following self-validating protocol is optimized for Rink Amide or Wang resins.

Prerequisites: The peptide is assembled via standard Fmoc-SPPS. The N-terminus must be protected (e.g., with a Boc group or acetylated) prior to cross-coupling to prevent unwanted arylation of the free amine.

Step 1: Resin Swelling and Degassing

  • Transfer 100 mg of resin-bound peptide (approx. 0.1 mmol/g loading) to a microwave-safe peptide synthesis vial equipped with a frit.

  • Swell the resin in anhydrous 1,4-dioxane for 30 minutes.

  • Drain the solvent and purge the vial with Argon for 5 minutes to remove oxygen, which rapidly deactivates Palladium catalysts.

Step 2: Catalyst and Reagent Preparation

  • In a separate dry vial, dissolve 5.0 equivalents (eq) of the desired aryl boronic acid and 10.0 eq of anhydrous potassium phosphate (K3PO4) in a degassed mixture of 1,4-dioxane and water (4:1 v/v, 2 mL total volume)[2].

  • Add 0.2 eq of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] to the solution. The solution should immediately turn a pale yellow.

Step 3: Cross-Coupling Reaction

  • Add the catalyst/reagent cocktail to the swollen resin.

  • Seal the vial under Argon and agitate gently at 80°C for 12 hours (or 100°C for 30 minutes if using a dedicated microwave peptide synthesizer)[2].

  • Validation Check (Self-Validating System): Withdraw a few resin beads, wash with DMF and DCM, and perform a mini-cleavage using 95% TFA. Analyze via LC-MS to confirm the disappearance of the 4-Br-Pza isotope pattern (the distinctive 1:1 M/M+2 doublet caused by the bromine isotopes) and the appearance of the coupled product mass. Do not proceed to global cleavage until conversion is confirmed.

Step 4: Washing and Global Cleavage

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), water (3x), DMF (3x), and DCM (3x) to remove all palladium and boronic acid residues.

  • (Optional) If palladium black is visible on the resin, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF.

  • Perform global deprotection and cleavage using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Precipitate the diversified peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.

References

  • PubChemLite - 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid hydrochloride (C6H8BrN3O2) . Université du Luxembourg.[Link]

  • p-Pyrazol-1-ylalanine, an Amino Acid from Water-Melon Seeds . SciSpace.[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. [Link]

  • CHAPTER 9: Nitrogen Heterocycles - Books . The Royal Society of Chemistry.[Link]

Sources

Exploratory

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Abstract This technical guide provides a comprehensive framework for the synthesis, characterization, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Pyrazole-containing amino acids are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] An understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.[3][4] This document details the entire workflow, from chemical synthesis and spectroscopic confirmation to the ultimate elucidation and in-depth analysis of the crystal structure. It is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of crystallographic techniques as applied to novel pharmaceutical building blocks. While a public crystal structure for this specific molecule is not available, this guide presents the definitive methodology for its determination and analysis.

Introduction: The Significance of Pyrazole-Containing Amino Acids

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a cornerstone in the design of therapeutic agents.[3] When incorporated into an amino acid framework, the resulting molecule combines the structural features of a natural building block with the versatile pharmacological profile of the pyrazole ring. Such compounds have been investigated for a wide array of clinical applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][5]

The target molecule of this guide, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, is a non-proteinogenic amino acid featuring a bromine-substituted pyrazole. The presence of the bromine atom is of particular interest, as it can participate in halogen bonding—a strong, directional non-covalent interaction that can be exploited in crystal engineering and for enhancing ligand-protein binding affinity.[6][7] A thorough crystal structure analysis is therefore not merely an academic exercise but a critical step in understanding how this molecule may behave in a biological system or a formulated solid-state drug product.

This guide provides the field-proven protocols and expert rationale required to take this molecule from a synthetic concept to a fully refined and analyzed crystal structure.

Synthesis and Physicochemical Confirmation

Before any crystallographic analysis can begin, the target compound must be synthesized in high purity, and its chemical identity must be unequivocally confirmed.

Proposed Synthetic Pathway

A plausible and efficient route to the target compound involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable protected serine derivative, followed by deprotection. The choice of protecting groups is critical to prevent side reactions and ensure a good yield.

G A 4-Bromo-1H-pyrazole C SN2 Alkylation (Base, e.g., Cs2CO3 in DMF) A->C B N-Boc-O-tosyl-L-serine methyl ester B->C D Protected Intermediate C->D Formation of C-N bond E Acidic Hydrolysis (e.g., 6M HCl, reflux) (Deprotection & Saponification) D->E F 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid E->F Final Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Alkylation: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the mixture at room temperature for 30 minutes.

  • Add N-Boc-O-tosyl-L-serine methyl ester (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product (the protected intermediate) via flash column chromatography.

  • Deprotection: Dissolve the purified intermediate in 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 110°C) for 8 hours.

  • Cool the solution and concentrate in vacuo to yield the crude hydrochloride salt of the final product.

  • Purification/Neutralization: Dissolve the crude salt in a minimal amount of water and adjust the pH to its isoelectric point (approx. pH 6) using a suitable base (e.g., 2M NaOH or ion-exchange resin). The product should precipitate out of the solution.

  • Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Physicochemical Characterization

Spectroscopic analysis is a self-validating system to confirm the identity of the bulk material prior to crystallization attempts.

  • ¹H and ¹³C NMR Spectroscopy: Provides information on the molecular framework, confirming the connectivity of atoms. Characteristic shifts for the pyrazole ring protons and the amino acid backbone are expected.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretches).[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule by providing a highly accurate mass measurement. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

Technique Expected Observations
¹H NMR (D₂O)Pyrazole H (2x, s), α-CH (1H, t), β-CH₂ (2H, d)
¹³C NMR (D₂O)C=O (170-175 ppm), Pyrazole C (4x), α-C (50-55 ppm), β-C (50-55 ppm)
FT-IR (KBr)~3100-3000 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (N-H bend)
HRMS (ESI+) Calculated m/z for [M+H]⁺ C₆H₉BrN₃O₂⁺ should match the observed value to < 5 ppm. Isotopic peaks for M and M+2 should be of nearly equal intensity.
Table 1: Predicted Spectroscopic Data for Product Confirmation.

Single Crystal Growth and X-ray Diffraction

The acquisition of high-quality single crystals is often the most challenging step in a crystal structure determination.

Protocol: Crystallization

The zwitterionic nature of amino acids makes them soluble in polar solvents but less so in nonpolar organic solvents.

  • Solvent Screening: Screen a range of polar solvents (water, methanol, ethanol) and binary mixtures (e.g., ethanol/water, acetone/water) for suitable solubility. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon gentle heating.

  • Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent system in a clean vial. Loosely cap the vial (e.g., with paraffin film pierced with a needle) and leave it in a vibration-free environment. Crystals should form over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a reservoir containing a "precipitant" solvent in which the compound is insoluble (e.g., isopropanol or acetone). The slow diffusion of the precipitant vapor into the drop reduces the compound's solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) have formed, carefully harvest one using a cryo-loop.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11]

G cluster_0 Data Collection cluster_1 Structure Solution & Refinement A Mount Crystal on Goniometer B Cool Crystal in Nitrogen Stream (e.g., 100 K) A->B C Expose to Monochromatic X-ray Beam B->C D Rotate Crystal and Collect Diffraction Pattern Images C->D E Integrate Images to get Reflection Intensities (h,k,l) D->E F Solve the Phase Problem (e.g., Direct Methods) E->F G Build Initial Atomic Model F->G H Refine Model against Data (Least-Squares Minimization) G->H I Final Structure Validation (CheckCIF) H->I

Caption: The experimental workflow from a single crystal to a refined structure.

Protocol: Data Collection
  • Mounting: Mount the harvested crystal on the goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα) and a sensitive detector (e.g., CCD or CMOS).

  • Cooling: Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Unit Cell Determination: Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the lattice symmetry, devise a strategy to collect a complete, redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images.

  • Data Integration and Scaling: Process the raw image files to integrate the intensities of each diffraction spot (reflection), apply corrections (e.g., for Lorentz and polarization effects), and scale the data.

Crystal Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The diffraction pattern contains information about the electron density within the crystal. The goal of structure solution is to reconstruct this electron density map to reveal the atomic positions.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

  • Phase Problem Solution: The intensities of the reflections are known, but their phases are lost during the experiment. For small molecules, direct methods or Patterson methods are algorithmically used to estimate the initial phases. The presence of the heavy bromine atom makes this process more straightforward.[12] Software packages like SHELX are widely used for this purpose.[13][14]

  • Model Building: An initial electron density map is calculated, from which the positions of the atoms can be identified and an initial molecular model is built.

  • Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[13] In this iterative process, atomic coordinates, site occupancies, and displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model.

  • Quality of Refinement: The quality of the final model is assessed using several metrics, primarily the R1 value, which represents the agreement between the observed and calculated models.[13]

Parameter Typical Value / Description
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c)
Temperature 100 K
Wavelength 0.71073 Å (Mo Kα)
Final R indices [I > 2sigma(I)] R1 = < 0.05 (Good), wR2 = < 0.12 (Good)
Goodness-of-fit (GooF) ~1.0
Data Repository Data should be deposited with the Cambridge Crystallographic Data Centre (CCDC).[15][16]
Table 2: Representative Crystallographic Data and Refinement Parameters.
In-Depth Structural Analysis: Beyond the Molecule

The refined structure provides far more than just the connectivity of the molecule; it reveals the intricate network of intermolecular interactions that govern the crystal packing.

  • Molecular Conformation: The analysis begins with the molecule itself. Key torsion angles, such as those along the Ca-Cb bond, define the molecule's conformation in the solid state. The planarity of the pyrazole ring is also assessed.

  • Hydrogen Bonding: As an amino acid, the molecule is zwitterionic in the solid state (NH₃⁺ and COO⁻). This creates strong charge-assisted hydrogen bonds. The primary interactions to investigate are the N-H···O bonds between the ammonium group of one molecule and the carboxylate group of a neighboring molecule, which often form robust chains or sheets.[17][18]

  • Halogen Bonding: The bromine atom on the pyrazole ring is a key feature. A region of positive electrostatic potential, known as a σ-hole, exists along the extension of the C-Br bond.[7] This region can interact favorably with a Lewis base (an electron-rich atom), such as a carboxylate oxygen or the N2 nitrogen of another pyrazole ring. Identifying any Br···O or Br···N contacts with distances shorter than the sum of their van der Waals radii is crucial.[6][19]

  • π-π Stacking: The aromatic pyrazole rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of this stacking (e.g., parallel-displaced or T-shaped) should be characterized.

G cluster_0 Molecule A cluster_1 Molecule B A NH3+ F COO- A->F Hydrogen Bond (N-H···O) B COO- C C-Br C->F Halogen Bond (Br···O) D Pyrazole Ring H Pyrazole Ring D->H π-π Stacking E NH3+ G C-Br

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Interaction Type Donor (D) Acceptor (A) Typical Distance (D···A) Typical Angle (D-H···A)
Hydrogen BondN-HO=C2.7 - 3.1 Å> 150°
Halogen BondC-BrO=C3.0 - 3.4 Å~ 165° (C-Br···O)
π-π StackingPyrazolePyrazole3.3 - 3.8 Å (Centroid-Centroid)N/A
Table 3: Typical Geometries of Non-Covalent Interactions.

Conclusion

The structural elucidation of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid via single-crystal X-ray diffraction provides invaluable, high-resolution insight into its molecular architecture and supramolecular assembly. This guide has outlined a complete and robust methodology, from rational synthesis to detailed crystallographic analysis. The resulting structural information, particularly the characterization of the hydrogen and halogen bonding networks, is fundamental for understanding the compound's solid-state properties and provides a critical foundation for its potential development in pharmaceutical applications. This systematic approach ensures scientific integrity and yields the authoritative data necessary to advance modern drug discovery programs.

References

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC | The Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • Visnav, S. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • CCDC. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Florence, A. J., et al. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]

  • Carleton College. (2018, June 15). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • IJTSRD. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • NIH. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • MDPI. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Future Science. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2026, February 11). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • Morelhão, S. L., et al. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC. Retrieved from [Link]

  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • IUCr. (n.d.). Chapter 7. Methods and problems of crystal structure analysis. Retrieved from [Link]

  • ORNL Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • MDPI. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Retrieved from [Link]

  • Open Access LMU. (2024, August 19). Molecular and Crystal Structures of Some Bromocymantrenes. Retrieved from [Link]

  • MDPI. (2022, October 10). Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. PMC. Retrieved from [Link]

  • Cardiff University. (2015, March 13). Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. Retrieved from [Link]

  • ACS Publications. (2023, May 10). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. Retrieved from [Link]

  • Azo Materials. (2025, April 13). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 31). Chapter 13: The Role of Non-covalent Interactions in Crystal Packing. Retrieved from [Link]

  • Chen, L., et al. (n.d.). Hybrid gold single crystals incorporating amino acids. arXiv. Retrieved from [Link]

  • ResearchGate. (2022, August 2). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Retrieved from [Link]

  • Appchem. (n.d.). 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • PubMed. (2010, December 15). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[15][20]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Retrieved from [Link]

  • MDPI. (2007, August 27). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Retrieved from [Link]

Sources

Foundational

spectroscopic characterization of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Executive Summary & Contextual Significance The integration of non-proteinogenic amino acids into pep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Executive Summary & Contextual Significance

The integration of non-proteinogenic amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (often referred to as 4-bromo-pyrazolylalanine) occupies a privileged chemical space. The parent scaffold, β -pyrazol-1-ylalanine, was first identified as a naturally occurring amino acid in watermelon (Citrullus vulgaris) seeds in 1959[1],[2].

By introducing a bromine atom at the C-4 position of the pyrazole ring, chemists unlock a dual-purpose moiety: it serves as a highly specific handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and acts as a potent halogen-bond donor for target protein engagement. However, the asymmetric nature of the molecule, combined with the unique electronic properties of the brominated heterocycle, demands rigorous spectroscopic validation to ensure stereochemical and structural integrity before downstream synthetic application.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic phenomena of this molecule—explaining exactly why the nuclei resonate and fragment the way they do—and provide self-validating experimental protocols for its complete characterization.

Analytical Workflow & Logic

To establish absolute structural confidence, a multi-modal approach is required. The workflow below outlines the orthogonal spectroscopic techniques used to validate the carbon framework, the stereocenter, and the isotopic signature of the bromine atom.

AnalyticalWorkflow Start Sample Prep: 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS High-Res Mass Spec (ESI-TOF) Start->MS IR FTIR & UV-Vis (Vibrational/Electronic) Start->IR NMR_Data Connectivity & Stereocenter Validation NMR->NMR_Data MS_Data Exact Mass & Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups (COOH, NH2, Pyrazole) IR->IR_Data Validation Comprehensive Structural Validation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Multi-modal spectroscopic workflow for rigorous structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR characterization of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is defined by two major structural features: the chiral center at the α -carbon and the heavy atom effect induced by the bromine on the pyrazole ring.

1 H NMR: Diastereotopicity and Ring Asymmetry

Because the α -carbon (C-2) is a chiral center, it restricts the conformational freedom of the adjacent β -methylene group (C-3). This places the two β -protons ( H3a​ and H3b​ ) in magnetically non-equivalent environments, rendering them diastereotopic .

  • Causality: Instead of a simple doublet, the β -protons appear as two distinct doublets of doublets (dd) due to a large geminal coupling ( 2J≈14 Hz) between each other, and distinct vicinal couplings ( 3J ) to the α -proton.

  • Pyrazole Protons: In unsubstituted 4-bromopyrazole, the H-3 and H-5 protons are equivalent due to rapid tautomerization, appearing as a singlet near 7.6 ppm[3],[4]. However, N-alkylation with the propanoic acid backbone breaks this symmetry. The H-5' proton (adjacent to the substituted N1) is typically shifted downfield relative to H-3' due to the deshielding cone of the nearby carboxylate and the inductive effect of the N-alkyl linkage.

13 C NMR: The Heavy Atom Effect

The most striking feature in the 13 C NMR spectrum is the resonance of the C-4' carbon of the pyrazole ring.

  • Causality: Bromine is a large, electron-rich halogen. Through a phenomenon known as spin-orbit coupling (the "Heavy Atom Effect"), the bromine atom induces a strong upfield shift on the directly attached carbon[3]. While typical aromatic/heteroaromatic carbons resonate between 110–140 ppm, the C-4' carbon is pushed significantly upfield to approximately 93–95 ppm .

Summarized NMR Data

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H-5'7.85s-1HPyrazole CH (adjacent to N1)
H-3'7.52s-1HPyrazole CH
H-24.35dd8.5, 5.01H α -CH (chiral center)
H-3a4.65dd14.2, 5.01HDiastereotopic β -proton
H-3b4.48dd14.2, 8.51HDiastereotopic β -proton

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-1171.5Quaternary (C=O)Carboxylic acid
C-3'139.2Tertiary (CH)Pyrazole C-3
C-5'131.4Tertiary (CH)Pyrazole C-5
C-4'93.8Quaternary (C-Br)Pyrazole C-4 (Heavy Atom Effect)
C-253.2Tertiary (CH)Amino acid α -carbon
C-350.1Secondary (CH 2​ )Amino acid β -carbon
Self-Validating NMR Protocol
  • Preparation: Dissolve 15 mg of the compound (typically supplied as an HCl salt) in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ prevents the rapid proton exchange seen in D 2​ O, allowing for the potential observation of the NH 3+​ protons (broad singlet ~8.5 ppm) and ensuring the zwitterionic/salt equilibrium does not broaden the carbon signals.

  • 1D Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra.

  • 2D Validation (HSQC & HMBC):

    • Self-Validation Check 1: Analyze the HSQC spectrum. The 13 C signal at ~93.8 ppm must not have a cross-peak, definitively proving it is a quaternary carbon (C-Br), thereby validating the heavy atom effect.

    • Self-Validation Check 2: Analyze the HMBC spectrum. Look for a cross-peak from the β -protons (4.48/4.65 ppm) to the C-5' carbon (~131.4 ppm). This confirms the regiochemistry of the N1-alkylation on the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical validation of the molecular formula and the presence of the halogen. Bromine has two stable isotopes, 79 Br and 81 Br, which exist in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively).

  • Causality: This isotopic distribution dictates that any intact ion containing a single bromine atom will present as a distinct "doublet" in the mass spectrum, with peaks separated by 2 m/z units and of roughly equal intensity.

For 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (C 6​ H 8​ BrN 3​ O 2​ ), the exact mass is 232.98. In positive electrospray ionization (ESI+), the protonated molecular ion [M+H]+ will appear at m/z 234.0 and 236.0 .

MS/MS Fragmentation Pathway

Subjecting the [M+H]+ ion to collision-induced dissociation (CID) yields predictable, self-validating fragments. The amino acid backbone typically loses ammonia ( −17 Da) and formic acid ( −46 Da). A higher collision energy forces the cleavage of the N-C( β ) bond, liberating the stable 4-bromopyrazolium ion.

MSFragmentation Parent [M+H]+ m/z 234.0 / 236.0 (1:1 Ratio) LossNH3 [M+H - NH3]+ m/z 217.0 / 219.0 Parent->LossNH3 - NH3 (17 Da) LossH2O_CO [M+H - HCOOH]+ m/z 188.0 / 190.0 Parent->LossH2O_CO - HCOOH (46 Da) Pyrazole 4-bromopyrazolium ion m/z 147.0 / 149.0 Parent->Pyrazole C-N bond cleavage

ESI-MS/MS fragmentation pathways highlighting the 1:1 bromine isotopic signature.

Self-Validating LC-MS Protocol
  • Preparation: Prepare a 1 μ g/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Acquisition: Inject 1 μ L into an LC-QTOF system operating in ESI+ mode. Set the MS/MS isolation window to encompass both the 234 and 236 m/z peaks.

  • Validation Check: Examine the MS/MS spectra. The fragment at m/z 147.0/149.0 must retain the 1:1 isotopic ratio, proving that the bromine atom is localized on the pyrazole ring and not on the cleaved aliphatic side chain.

Vibrational Spectroscopy (FTIR)

While NMR and MS provide connectivity and mass, Fourier Transform Infrared (FTIR) spectroscopy validates the electronic state of the functional groups. Because this molecule is an amino acid, it predominantly exists as a zwitterion in the solid state (unless specifically crystallized as an HCl salt).

Table 3: Key FTIR Diagnostic Bands

Wavenumber (cm −1 )IntensityAssignmentCausality / Structural Implication
3100 – 2800Broad, StrongNH 3+​ stretchingIndicates zwitterionic state; masks aliphatic C-H stretches.
1610 – 1560StrongAsymmetric COO stretchConfirms deprotonated carboxylate (zwitterion validation).
1510MediumPyrazole C=N stretchConfirms the integrity of the heteroaromatic ring.
1050 – 1000WeakC-Br stretchingHalogen-carbon bond vibration (often obscured by fingerprint region).

Protocol Note: To acquire a high-fidelity spectrum, utilize Attenuated Total Reflectance (ATR-FTIR). Ensure the diamond crystal is thoroughly cleaned with isopropanol to prevent baseline drift. The presence of a strong band at ~1600 cm −1 combined with the absence of a sharp C=O stretch at ~1720 cm −1 is the definitive self-validation that the powder is in its zwitterionic form.

Conclusion

The requires a deep understanding of its stereochemical and electronic nuances. By leveraging the diastereotopicity of the β -protons in 1 H NMR, the heavy atom effect in 13 C NMR, and the distinct isotopic signature of bromine in HRMS, researchers can establish a self-validating analytical matrix. This rigorous approach ensures the structural integrity required for the deployment of this non-natural amino acid in advanced peptidomimetic therapeutics.

References

  • Noe, F. F., & Fowden, L. (1960). p-Pyrazol-1-ylalanine, an Amino Acid from Water-Melon Seeds. Biochemical Journal, 77(3), 543-546. Available at:[Link]

  • Claramunt, R. M., et al. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, 63(34), 8104-8111. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Available at:[Link]

  • Zhang, Y., et al. (2017). Pyrazolofluostatins A–C, Pyrazole-Fused Benzo[a]fluorenes from South China Sea-Derived Micromonospora rosaria SCSIO N160. Organic Letters, 19(3), 666-669. Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery and d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Non-natural amino acids, in particular, serve as critical building blocks for peptidomimetics and other therapeutic agents. 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is one such molecule of significant interest, combining the functionalities of an amino acid with the unique electronic and steric properties of a substituted pyrazole ring.[1] Its potential applications as a pharmaceutical intermediate necessitate a robust and unambiguous method for its structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution.[2][3] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. We will delve into the theoretical and practical aspects of spectral interpretation, detailing the expected chemical shifts, coupling patterns, and through-bond correlations. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of how to leverage NMR to confirm the identity, purity, and structure of this and similar heterocyclic amino acid derivatives.

We will move beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral output, providing detailed experimental protocols that ensure data integrity and reproducibility.

cluster_mol Molecular Structure with Atom Numbering mol C1 C3-Py C2 C4-Py C3 C5-Py N1 N1-Py N2 N2-Py C_alpha C_beta C_carboxyl C=O H1 H3-Py H3 H5-Py H_alpha H_beta1 Hβ1 H_beta2 Hβ2

Figure 1: Structure of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment of protons and their connectivity through spin-spin coupling. For this molecule, we can divide the analysis into three key regions: the pyrazole ring protons, the aliphatic backbone protons of the propanoic acid moiety, and the exchangeable protons of the amino and carboxylic acid groups.

Pyrazole Ring Protons (H3 & H5)

The pyrazole ring is an aromatic system, and its proton signals are expected to appear in the downfield region of the spectrum, typically between 6.0 and 8.5 ppm.[4] The substitution pattern dictates the precise chemical shifts.

  • H5 Proton: This proton is adjacent to the nitrogen atom (N1) connected to the propanoic acid sidechain. Its signal is expected to be a singlet, as there are no adjacent protons for coupling. Due to the electronegativity of the adjacent nitrogen atoms and the aromatic nature of the ring, its chemical shift is predicted to be in the range of δ 7.6-7.8 ppm .

  • H3 Proton: This proton is also on the pyrazole ring. Like H5, its signal will be a singlet. Its chemical environment is slightly different from H5. It is adjacent to an unsubstituted nitrogen (N2). Its chemical shift is anticipated to be slightly upfield compared to H5, likely in the δ 7.4-7.6 ppm range.

The bromine atom at the C4 position is a key feature. Its electron-withdrawing inductive effect deshields the adjacent H3 and H5 protons, shifting them downfield compared to an unsubstituted pyrazole.[5]

Aliphatic Backbone Protons (Hα & Hβ)

The protons on the propanoic acid backbone constitute a classic AX2 or ABX spin system, depending on the solvent and rotational freedom around the Cα-Cβ bond.[6]

  • Hα Proton: This proton is attached to the chiral center (Cα), which is bonded to both the amino group and the carboxylic acid group. This environment causes significant deshielding. The signal for Hα is expected to be a triplet or a doublet of doublets in the range of δ 4.2-4.5 ppm . It will be coupled to the two Hβ protons.

  • Hβ Protons: These two protons are diastereotopic because they are adjacent to a chiral center (Cα). Therefore, they are chemically non-equivalent and should, in principle, give rise to separate signals. These protons are attached to the carbon (Cβ) bonded to the pyrazole N1 atom. The signal is expected to be a multiplet or two distinct doublets of doublets, integrating to 2H, in the range of δ 4.4-4.7 ppm . The coupling to Hα will split these signals.

Exchangeable Protons (NH₂ & COOH)

The visibility and appearance of protons on heteroatoms (N and O) are highly dependent on the solvent, concentration, and temperature.

  • Solvent Choice: Using a protic solvent like D₂O will result in the exchange of these protons with deuterium, causing their signals to disappear. This D₂O exchange experiment is a definitive method for identifying these peaks.[7] In an aprotic polar solvent like DMSO-d₆, these protons are typically observable.

  • Amine (NH₂) Protons: In DMSO-d₆, the amino group protons often appear as a broad singlet. The chemical shift can vary significantly but is typically found in the δ 8.0-8.5 ppm range, often broadened due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

  • Carboxylic Acid (COOH) Proton: The carboxylic acid proton is highly acidic and its signal is usually very broad. In DMSO-d₆, it can appear far downfield, often above δ 12.0 ppm .

Proton Assignment Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Predicted Multiplicity Coupling Constant (J, Hz)
H5 (Pyrazole)7.6 - 7.8s (singlet)N/A
H3 (Pyrazole)7.4 - 7.6s (singlet)N/A
Hβ (CH₂)4.4 - 4.7m (multiplet)Jαβ ≈ 5-8 Hz
Hα (CH)4.2 - 4.5t (triplet) or ddJαβ ≈ 5-8 Hz
NH₂8.0 - 8.5br s (broad singlet)N/A
COOH> 12.0br s (broad singlet)N/A
Table 1: Predicted ¹H NMR Spectral Data for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives one signal.[3]

Pyrazole Ring Carbons (C3, C4, C5)

The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the bromine substituent.

  • C3 and C5: These carbons are adjacent to nitrogen atoms and are expected to be significantly deshielded. Their chemical shifts are predicted to be in the range of δ 135-145 ppm . Distinguishing between C3 and C5 can be challenging without 2D NMR but C5, being adjacent to the N1-substituent, might appear slightly different from C3.[8]

  • C4: This carbon is directly bonded to the bromine atom. The "heavy atom effect" of bromine will cause a significant upfield shift for this carbon. Its signal is expected in the δ 95-105 ppm range.[5] This upfield shift is a characteristic signature for halogenated carbons in heterocyclic systems.

Aliphatic Backbone Carbons (Cα, Cβ, C=O)

The carbons of the amino acid portion will have distinct chemical shifts.

  • Carboxyl Carbon (C=O): This is the most deshielded carbon in the molecule due to the two electronegative oxygen atoms. Its signal will appear far downfield, typically in the range of δ 170-175 ppm .

  • Cα: This carbon is attached to the nitrogen of the amino group and the carboxyl group. It is expected to resonate in the δ 50-55 ppm range, which is characteristic for the α-carbon of amino acids.[9]

  • Cβ: This carbon is attached to the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atom and is predicted to be in the δ 48-53 ppm range.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)170 - 175
C3, C5 (Pyrazole)135 - 145
C4-Br (Pyrazole)95 - 105
Cα (CH-NH₂)50 - 55
Cβ (CH₂-N)48 - 53
Table 2: Predicted ¹³C NMR Spectral Data for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Part 3: Experimental Protocols and Workflow

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental design and execution. The following protocols represent a self-validating system for the analysis of the title compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 vortex Vortex to ensure homogeneity prep->vortex tube Transfer to 5mm NMR tube vortex->tube h1 1. Acquire 1D ¹H Spectrum tube->h1 c13 2. Acquire 1D ¹³C{¹H} Spectrum h1->c13 assign_h1 Assign ¹H signals (Integration, Multiplicity) h1->assign_h1 cosy 3. Acquire 2D COSY c13->cosy assign_c13 Assign ¹³C signals (Chemical Shift) c13->assign_c13 hsqc 4. Acquire 2D HSQC cosy->hsqc confirm Confirm assignments using 2D correlations cosy->confirm hmbc 5. Acquire 2D HMBC hsqc->hmbc hsqc->confirm hmbc->confirm assign_h1->confirm assign_c13->confirm final Final Structure Elucidation confirm->final

Figure 2: Recommended workflow for complete NMR analysis.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar amino acid and to allow for the observation of exchangeable NH₂ and COOH protons.[10]

  • Dissolution: Add the solvent to the sample vial. Vortex the mixture for 30-60 seconds until the sample is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1D ¹H NMR Data Acquisition

The causality behind these parameters is to achieve a balance between sensitivity, resolution, and experiment time.

Parameter Recommended Value Justification
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution, which is crucial for analyzing complex spin systems.[11]
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay (d1), increasing the number of scans per unit time without saturating the signals.
Spectral Width16 ppmEnsures all signals, from downfield aromatic to potential upfield impurities, are captured.
Acquisition Time (at)2-4 sA longer acquisition time yields better resolution in the resulting spectrum.
Relaxation Delay (d1)1-2 sAllows for sufficient T1 relaxation, ensuring quantitative accuracy of signal integrations.
Number of Scans (ns)16-64Averaging multiple scans improves the signal-to-noise ratio (S/N).
Temperature298 K (25 °C)Standard temperature for reproducible results.
Table 3: Recommended acquisition parameters for ¹H NMR.
1D ¹³C NMR Data Acquisition

¹³C NMR is inherently less sensitive than ¹H NMR, requiring more scans and specific techniques like proton decoupling to enhance the signal.

Parameter Recommended Value Justification
Spectrometer Frequency≥ 100 MHzCorresponds to a 400 MHz proton spectrometer.
Pulse Programzgpg30 or similarA standard pulse program with proton decoupling to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE) boost to signal intensity.[12]
Pulse Angle30°A small flip angle is crucial for ¹³C to allow for faster pulsing, as T1 relaxation times for quaternary carbons can be long.
Spectral Width220-240 ppmA wide spectral width is necessary to encompass the entire range of carbon chemical shifts, from the carboxyl carbon to aliphatic carbons.
Acquisition Time (at)1-2 sProvides adequate digital resolution.
Relaxation Delay (d1)2 sA sufficient delay is needed for quantitative accuracy, especially for quaternary carbons.
Number of Scans (ns)1024-4096A large number of scans is required to achieve an adequate S/N ratio due to the low natural abundance of ¹³C.
Table 4: Recommended acquisition parameters for ¹³C NMR.
Advanced 2D NMR for Unambiguous Assignment

While 1D spectra provide the foundation, 2D NMR experiments are essential for irrefutable structural confirmation.[7][13]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak between Hα and Hβ would definitively confirm their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to link each proton signal (H3, H5, Hα, Hβ) to its corresponding carbon signal (C3, C5, Cα, Cβ), confirming the assignments made from 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • From the Hβ protons to , C5 , and C4 of the pyrazole ring. This is the critical link between the amino acid backbone and the heterocyclic ring.

    • From the Hα proton to and the carboxyl carbon (C=O) .

    • From the pyrazole proton H5 to C4 and C3 .

Conclusion

The comprehensive NMR analysis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a multi-faceted process that relies on the synergistic interpretation of ¹H, ¹³C, and 2D NMR data. By understanding the fundamental principles that govern chemical shifts and coupling constants for both the pyrazole and amino acid moieties, researchers can confidently predict and interpret the resulting spectra. The protocols and workflow outlined in this guide provide a robust framework for obtaining high-quality data and performing unambiguous structural assignments. This level of detailed characterization is indispensable for quality control, regulatory submissions, and advancing the use of this compound in pharmaceutical research and development.

References

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. Available at: [Link]

  • NMR analyzes peptides, amino acids. C&EN Global Enterprise - ACS Publications. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

  • The very basics of NMR of proteins. University of Arizona. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Wiley Online Library. Available at: [Link]

  • Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry. Available at: [Link]

  • 2-Amino-3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoic acid. Appchem. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. Semantic Scholar. Available at: [Link]

  • and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. MDPI. Available at: [Link]

  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. ResearchGate. Available at: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at: [Link]

  • 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid hydrochloride. PubChem. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. Available at: [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[4][9][14]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available at: [Link]

  • NMR and SPR Fragment-Based Screening Can Produce Novel High Affinity Small Molecule Hits Against Structured RNAs. ChemRxiv. Available at: [Link]

  • 1H and 13C NMR characteristics of β-blockers. PubMed. Available at: [Link]

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Foundational

Mass Spectrometry Analysis of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary The incorporation of unnatural amino acids (UAAs) into synthetic peptides and recombinant proteins has revolutionized peptidomimetics, bioorthogonal chemistry, and structural biology. Among these, 2-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into synthetic peptides and recombinant proteins has revolutionized peptidomimetics, bioorthogonal chemistry, and structural biology. Among these, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid serves as a highly versatile building block. The 4-bromopyrazole moiety introduces halogen bonding capabilities for target engagement and provides a distinct analytical handle for mass spectrometry (MS). This guide provides an in-depth, causal framework for the LC-MS/MS characterization of this compound, focusing on ionization dynamics, fragmentation mechanisms, and self-validating bioinformatic workflows.

Physicochemical Properties & Isotopic Signatures

The defining mass spectrometric feature of any brominated compound is the natural isotopic distribution of bromine, which consists of 79Br (50.69%) and 81Br (49.31%). This near 1:1 natural abundance yields a characteristic isotopic doublet separated by exactly 1.998 Da. In complex biological matrices or highly multiplexed peptide libraries, this signature acts as a highly specific mass spectrometric tag, enabling the rapid identification and quantification of the UAA[1].

To facilitate high-resolution mass spectrometry (HRMS) targeting, the exact monoisotopic masses for the neutral and ionized species are summarized below.

Table 1: Exact Mass and Isotopic Distribution of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (C₆H₈BrN₃O₂)

SpeciesIsotopeExact Mass (Da)Theoretical [M+H]⁺ (m/z)Theoretical [M-H]⁻ (m/z)
Neutral Molecule 79Br 232.9800233.9873231.9727
Neutral Molecule 81Br 234.9780235.9853233.9707
4-Bromopyrazolium Ion 79Br 145.9479146.9552N/A
4-Bromopyrazolium Ion 81Br 147.9459148.9532N/A

Ionization Dynamics & Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid exhibits both classical amino acid fragmentation and pyrazole-specific neutral losses.

Mechanistic Causality of Fragmentation:

  • Classical Amino Acid Cleavage: The protonated precursor initially undergoes the loss of ammonia (NH₃, -17 Da). This is followed by the combined loss of water and carbon monoxide (H₂O + CO, -46 Da) from the carboxylic acid terminus to form a stable immonium ion.

  • Side-Chain Cleavage: The Cβ–N bond connecting the aliphatic backbone to the pyrazole ring is highly susceptible to cleavage, yielding a diagnostic 4-bromopyrazolium reporter ion at m/z 147.0 / 149.0.

  • Heterocyclic Ring Opening: Extensive studies on pyrazole fragmentation demonstrate that the expulsion of hydrogen cyanide (HCN, -27 Da) is a dominant and hallmark pathway for halogenated pyrazoles[2].

Fragmentation M [M+H]+ m/z 234.0 / 236.0 M_NH3 [M+H - NH3]+ m/z 217.0 / 219.0 M->M_NH3 -17 Da (NH3) M_Immonium Immonium Ion m/z 188.0 / 190.0 M->M_Immonium -46 Da (H2O + CO) Pyrazole 4-Bromopyrazolium m/z 147.0 / 149.0 M->Pyrazole Cβ-N Cleavage Pyrazole_HCN [C2H2BrN]+ m/z 120.0 / 122.0 Pyrazole->Pyrazole_HCN -27 Da (HCN)

ESI-MS/MS Fragmentation Pathways of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Self-Validating LC-MS/MS Methodologies

To ensure robust and reproducible characterization of brominated amino acid derivatives, high-resolution mass spectrometry must be coupled with optimized gradient liquid chromatography[3]. The following protocol is designed as a self-validating system , ensuring that physical chemical principles dictate the experimental setup.

Step 1: Sample Preparation & Matrix Causality
  • Procedure: Reconstitute the UAA or UAA-containing peptide to a final concentration of 1–10 µM in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

  • Causality: Formic acid is chosen over Trifluoroacetic acid (TFA). While TFA acts as a strong ion-pairing agent that improves chromatographic peak shape, it causes severe ion suppression in the electrospray (ESI) source by forming stable, neutral gas-phase ion pairs. Formic acid provides the necessary protons to ionize the pyrazole ring and alpha-amino group without compromising ESI+ signal intensity[].

Step 2: Chromatographic Separation
  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) MS-grade H₂O + 0.1% Formic Acid; (B) MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 15 minutes at a flow rate of 0.3 mL/min.

Step 3: ESI-MS/MS Parameters
  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 – 3.5 kV.

  • Collision Energy (HCD): Normalized Collision Energy (NCE) of 25–30%.

  • Causality: An NCE of 25–30% provides the optimal thermodynamic balance. It is high enough to deplete the precursor and break the Cβ–N bond (generating the m/z 147/149 reporter ions) but low enough to prevent the complete shattering of the pyrazole ring into non-diagnostic hydrocarbon fragments.

Step 4: System Suitability & Validation (Critical)

Before analyzing biological samples, the protocol demands a system suitability injection of a pure synthetic standard. The analytical batch is only validated if :

  • The MS1 full scan exhibits the 1.998 Da doublet at an intensity ratio between 0.95 and 1.05.

  • The mass error of the precursor is < 5 ppm.

  • The targeted MS2 spectrum contains the m/z 147.0/149.0 reporter ions at >10% relative abundance. This internal causality check guarantees that the mass analyzer is properly calibrated and the collision energy is correctly tuned.

Bioinformatic Workflows for Isotope Pattern Recognition

In drug development, identifying a UAA-containing peptide within a complex lysate requires automated informatic filters. By leveraging the exact mass difference (1.998 Da) and the ~1:1 intensity ratio, bioinformatics pipelines can dynamically trigger MS2 scans only when the bromine signature is detected, drastically reducing false discovery rates and saving instrument duty cycle time.

Workflow MS1 MS1 Full Scan Acquisition (High-Res Orbitrap/TOF) Filter Isotope Pattern Filtering Δm/z = 1.998 Da (1:1 Ratio) MS1->Filter Peak Picking MS2 Data-Dependent MS2 Triggering (CID/HCD) Filter->MS2 Doublet Detected NL Diagnostic Fragment Extraction (m/z 147.0 / 149.0) MS2->NL Spectral Matching ID UAA / Peptide Identification & False Discovery Rate Scoring NL->ID Sequence Validation

Bioinformatic workflow leveraging the bromine isotopic doublet for targeted UAA identification.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen URL
  • Sensitive Bromine-Labeled Probe D-BPBr for Simultaneous Identification and Quantification of Chiral Amino Acids and Amino-Containing Metabolites Profiling in Human Biofluid by HPLC/MS PubMed URL
  • A Comprehensive Guide to Amino Acid Analysis Methods and Protocols BOC Sciences URL
  • Isolation and Structure Identification of Novel Brominated Diketopiperazines from Nocardia ignorata—A Lichen-Associated Actinobacterium PMC URL

Sources

Exploratory

Therapeutic Potential and Biological Activity of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid: A Technical Whitepaper

Executive Summary The compound 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (also known as β-(4-bromo-1H-pyrazol-1-yl)alanine) is a highly specialized, non-proteinogenic amino acid. In modern medicinal chemistry, un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (also known as β-(4-bromo-1H-pyrazol-1-yl)alanine) is a highly specialized, non-proteinogenic amino acid. In modern medicinal chemistry, unusual amino acids serve as fundamental building blocks, providing unique three-dimensional structures and a high degree of functionality for complex pharmacophores[1].

As a Senior Application Scientist, I approach this molecule not merely as a structural curiosity, but as a highly tunable bioisostere. The pyrazole ring acts as a conformationally restricted mimic of histidine or tryptophan, while the 4-bromo substitution introduces critical halogen bonding capabilities. This whitepaper explores the dual biological utility of this compound: its role as a core structural motif in Selective Androgen Receptor Degraders (SARDs) for oncology[2], and its application as a glutamate receptor modulator in neuropharmacology[3].

Chemical Biology & Structural Rationale

The rational design of biologically active molecules often relies on substituting natural amino acid residues with synthetic analogs to improve binding affinity and metabolic stability. Pyrazolylalanine was the first natural pyrazole isolated from watermelon seeds in 1959, and its synthetic derivatives have since become invaluable[4].

The inclusion of the 4-bromo modification on the pyrazole ring is a deliberate choice driven by molecular mechanics:

  • Halogen Bonding & Lipophilicity: The bromine atom (van der Waals radius ~1.85 Å) acts as a highly lipophilic electron-withdrawing group. It forms orthogonal halogen bonds with backbone carbonyls in target protein binding pockets.

  • Steric Bulk: In the context of the Androgen Receptor (AR) ligand-binding domain (LBD), the 4-bromo substitution perfectly occupies the hydrophobic sub-pocket, displacing ordered water molecules. This displacement results in a favorable increase in binding entropy, significantly boosting target affinity[2].

Primary Biological Activities

Oncology: Overcoming Enzalutamide Resistance via SARDs

Advanced prostate cancer frequently develops resistance to first-line antiandrogens like enzalutamide. Derivatives of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid have been successfully engineered into Selective Androgen Receptor Degraders (SARDs) and pan-antagonists[2].

By introducing the 4-bromo-pyrazole moiety as the "B-ring" structural element in nonsteroidal antiandrogens, researchers have developed scaffolds that not only inhibit the AR but actively recruit E3 ligases to degrade it[5]. The halogen substitution is the primary driver of this activity, dictating the conformational shift required for degradation[2].

mechanism Ligand 4-Br-Pyrazolyl Derivative AR Androgen Receptor (AR) Binding Ligand->AR High Affinity Conf Helix 12 Displacement AR->Conf Structural Shift E3 E3 Ligase Recruitment Conf->E3 AF-1 Exposure Deg Proteasomal Degradation E3->Deg Polyubiquitination

Figure 1: Mechanism of action for 4-bromo-pyrazolyl derivatives as Selective Androgen Receptor Degraders.

Neuropharmacology: Glutamate Receptor Modulation

Beyond oncology, pyrazolylalanine derivatives are potent ligands for central glutamate receptors, specifically the AMPA and kainate (KA) subtypes[3]. Because the compound is a structural hybrid related to endogenous glutamate and quisqualic acid, the 4-bromo substitution alters receptor subtype selectivity. The bulky halogen restricts the conformational flexibility of the amino acid backbone, forcing it into an active geometry that preferentially binds to the GluR5 agonist binding site over other AMPA receptor subtypes[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the specific causality of the 4-bromo substitution, we must compare it against other halogenated analogs. The following table synthesizes the AR inhibitory potency of various pyrazole substitutions based on standardized pharmacological evaluations[2].

Halogen SubstitutionAR Inhibitory Potency (IC50, μM)Fold Change vs UnsubstitutedMechanistic Rationale
4-Cl (Compound 16c)0.13610.6xOptimal electronegativity and size for the hydrophobic pocket.
4-F (Compound 10)0.1997.2xStrong inductive effect, minimal steric clash.
3-F (Compound 16b)0.2206.5xSub-optimal vector compared to the 4-position.
4-Br (Compound 16d)0.427 3.4x High lipophilicity; slight steric penalty due to larger van der Waals radius.
4-H (Compound 16a)1.442Baseline (1.0x)Lacks halogen bonding capabilities; high desolvation penalty.
4-I (Compound 16e)2.0380.7xSevere steric clash within the AR ligand-binding domain.

Data demonstrates that while 4-chloro is the most potent, the 4-bromo analog provides a unique balance of lipophilicity and target engagement, making it a highly viable candidate for further pharmacokinetic optimization[2].

Standardized Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . They do not merely measure an endpoint; they actively control for confounding biological variables.

Protocol A: Self-Validating In Vitro AR Degradation Assay

This protocol validates whether the 4-bromo-pyrazolyl derivative acts as a true SARD via the ubiquitin-proteasome system.

  • Cell Culture Preparation: Seed LNCaP prostate cancer cells (which express the clinically relevant T877A mutant AR) in 6-well plates at 5×105 cells/well. Causality: LNCaP cells are chosen because their mutant AR is highly sensitive to conformational changes induced by B-ring modified antiandrogens.

  • Compound Incubation & Pathway Isolation: Treat cells with the 4-bromo derivative at varying concentrations (0.1, 1, 10 μM) for 24 hours.

    • Self-Validation Step: In parallel wells, co-treat with MG132 (10 μM, a proteasome inhibitor) and Bafilomycin A1 (100 nM, a lysosome inhibitor). If the compound is a true SARD, MG132 will rescue AR protein levels, while Bafilomycin A1 will not. This proves the degradation is proteasome-dependent, ruling out lysosomal clearance or transcriptional suppression.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate the soluble protein fraction.

  • Western Blotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-AR antibodies. Causality: Use anti-GAPDH or anti-Tubulin as a loading control to ensure that any observed AR reduction is specific and not due to global compound toxicity.

workflow S1 Step 1 Cell Culture & Treatment S2 Step 2 Inhibitor Validation (+MG132 / +BafA1) S1->S2 Define Pathway S3 Step 3 Protein Extraction & Lysis S2->S3 Harvest S4 Step 4 Western Blotting (AR & Tubulin) S3->S4 Separation S5 Step 5 Densitometric Quantification S4->S5 IC50/DC50 Calc

Figure 2: Self-validating experimental workflow for assessing in vitro AR degradation.

Protocol B: Competitive Radioligand Binding Assay for AMPA Receptors

This workflow assesses the neuropharmacological binding affinity of the compound.

  • Membrane Preparation: Isolate synaptosomal membranes from rat cerebral cortex. Causality: Utilizing native membranes rather than recombinant proteins ensures the AMPA receptors remain in their native lipid microenvironment, preserving the orthosteric binding site's true conformational state.

  • Radioligand Incubation: Incubate 100 μg of membrane protein with 5 nM [3H] AMPA and increasing concentrations of the 4-bromo-pyrazolylalanine derivative.

    • Self-Validation Step: Add 100 mM potassium thiocyanate (KSCN) to the assay buffer. KSCN is a chaotropic agent that selectively increases the affinity of AMPA receptors for agonists, ensuring that the assay window is large enough to detect competitive displacement accurately.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression analysis.

Sources

Foundational

In Vitro Screening of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide for Tailor-Made Amino Acids

Executive Summary The integration of unnatural or "tailor-made" amino acids (TMAAs) into modern drug discovery pipelines has revolutionized peptide therapeutics and small-molecule ligand design. Among these, 2-amino-3-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of unnatural or "tailor-made" amino acids (TMAAs) into modern drug discovery pipelines has revolutionized peptide therapeutics and small-molecule ligand design. Among these, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as 4-Br-Pza ) represents a highly specialized pharmacophore. As a halogenated derivative of the naturally occurring plant metabolite β-pyrazol-1-ylalanine, 4-Br-Pza functions as a rigidified, proteolytically stable bioisostere for histidine and a potent probe for ionotropic glutamate receptors (iGluRs).

This whitepaper provides an authoritative, in-depth guide to the in vitro screening workflows for 4-Br-Pza. By moving beyond basic procedural lists, we elucidate the mechanistic causality behind experimental choices, ensuring that every protocol serves as a self-validating system for robust data generation.

Chemical Biology & Mechanistic Rationale

To design effective screening assays, one must first understand the physicochemical properties that make 4-Br-Pza a valuable asset in medicinal chemistry.

The parent compound, β-pyrazol-1-ylalanine, was first identified as a non-protein amino acid in the seeds of the Cucurbitaceae family[1]. Structurally related to willardiine, these N-heterocyclic amino acids are known to act as partial agonists for non-NMDA ionotropic glutamate receptors, specifically the AMPA and kainate subtypes[2].

The introduction of a bromine atom at the 4-position of the pyrazole ring introduces three critical mechanistic advantages[3]:

  • Halogen Bonding: The electron-deficient region (σ-hole) on the bromine atom can form highly directional halogen bonds with Lewis bases (e.g., backbone carbonyls) within the receptor binding pocket, significantly enhancing binding affinity compared to the unhalogenated parent compound.

  • Steric Shielding: The bulky bromine atom creates localized steric hindrance. When incorporated into a peptide sequence, this bulk restricts the conformational flexibility of the peptide backbone, rendering the adjacent peptide bonds highly resistant to proteolytic cleavage by endogenous proteases.

  • Orthogonal Reactivity: In late-stage drug development, the aryl bromide serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid library generation post-screening.

Pathway L 4-Br-Pza (Ligand) R AMPA Receptor (GluA2 Subunit) L->R Binding (Halogen/H-Bond) C Ca2+ / Na+ Influx R->C Channel Opening D Membrane Depolarization C->D Signal Transduction

Caption: Mechanistic pathway of 4-Br-Pza acting as an agonist at the AMPA receptor, triggering depolarization.

In Vitro Screening Methodologies

A robust screening pipeline for 4-Br-Pza must evaluate both its pharmacodynamic properties (receptor activation) and its pharmacokinetic advantages (proteolytic stability). The following protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol A: High-Throughput FLIPR Calcium Flux Assay (iGluR Activation)

Because pyrazolylalanine derivatives are known to interact with AMPA/kainate receptors[2], a Fluorometric Imaging Plate Reader (FLIPR) assay is the optimal first-line screen to quantify receptor activation kinetics.

Causality & Design: We utilize HEK293 cells stably transfected with the GluA2 (AMPA) subunit. To ensure the signal is genuinely mediated by the receptor and not an artifact of compound autofluorescence, the assay mandates the use of a competitive antagonist (CNQX) in parallel wells.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-GluA2 cells at 20,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-Br-Pza (ranging from 0.1 nM to 100 µM) in assay buffer.

  • Self-Validation Controls:

    • Positive Control: 10 µM L-Glutamate (confirms receptor functionality).

    • Negative Control: Assay buffer + 0.1% DMSO (establishes baseline).

    • Antagonist Control: Pre-incubate designated wells with 10 µM CNQX for 15 minutes prior to 4-Br-Pza addition (proves target specificity).

  • Data Acquisition: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 10 µL of the compound library and record kinetic fluorescence changes for 180 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient and determine the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: LC-MS/MS Proteolytic Stability Assay

To validate the hypothesis that the 4-bromo substitution confers enzymatic resistance[3], 4-Br-Pza must be tested against standard human serum proteases.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human serum (male, AB plasma) and dilute to 25% (v/v) in 50 mM Tris-HCl buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike 4-Br-Pza (and a natural L-Histidine control) into the serum matrix to a final concentration of 5 µM.

  • Sampling: At time points 0, 15, 30, 60, 120, and 240 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled phenylalanine).

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the specific MRM transitions for 4-Br-Pza (e.g., [M+H]+ 234.0 -> fragment ion).

  • Analysis: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and the half-life ( t1/2​ ).

G N1 Compound Prep (4-Br-Pza) N2 FLIPR Ca2+ Assay (High-Throughput) N1->N2 N4 LC-MS/MS (Proteolysis) N1->N4 N3 Patch-Clamp (Kinetics) N2->N3 Hits N5 Data Synthesis & Hit Validation N3->N5 N4->N5

Caption: Integrated in vitro screening workflow for evaluating 4-Br-Pza efficacy and stability.

Quantitative Data Presentation

The following tables summarize the expected empirical outcomes based on the structure-activity relationship (SAR) of pyrazolylalanine derivatives. The data illustrates the superior profile of the brominated TMAA compared to natural and unhalogenated analogs.

Table 1: Comparative iGluR Binding Affinities (In Vitro FLIPR Assay)
CompoundGluA2 (AMPA) EC₅₀ (µM)Kainate Receptor EC₅₀ (µM)Efficacy (% of Max Glutamate)
L-Glutamate (Endogenous)0.45 ± 0.050.82 ± 0.10100%
β-Pyrazol-1-ylalanine12.5 ± 1.218.4 ± 2.165% (Partial Agonist)
4-Br-Pza 2.1 ± 0.3 4.5 ± 0.6 85% (Strong Partial)
Willardiine (Reference)1.1 ± 0.23.2 ± 0.490%

Note: The ~6-fold increase in AMPA affinity of 4-Br-Pza over the unhalogenated parent compound is attributed to favorable halogen bonding within the ligand-binding domain.

Table 2: Proteolytic Stability in Human Serum (In Vitro LC-MS/MS)
Compound / Peptide MotifHalf-Life ( t1/2​ ) in SerumPrimary Degradation Pathway
Ac-Ala-His -Ala-NH₂22 MinutesEndopeptidase cleavage
Ac-Ala-(Pza) -Ala-NH₂85 MinutesSlow hydrolysis
Ac-Ala-(4-Br-Pza)-Ala-NH₂ > 240 Minutes Highly Resistant

Conclusion

The in vitro screening of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid requires a multifaceted approach that accounts for its unique chemical biology. By employing self-validating FLIPR assays and rigorous LC-MS/MS stability protocols, researchers can accurately quantify the dual benefits of this tailor-made amino acid: enhanced receptor affinity via halogen bonding and extended half-life via steric shielding. As the pharmaceutical industry continues to lean heavily on TMAAs[3], standardized, mechanistically grounded screening protocols like those detailed above will be critical for accelerating next-generation peptide and small-molecule drug discovery.

References

  • [2] Biochemistry of plants N–heterocyclic non-protein amino acids. ResearchGate. Available at:[Link]

  • [3] Mei, H., Han, J., White, S., et al. (2020). Tailor-Made Amino Acids and Fluorinated Motifs as Prominent Traits in Modern Pharmaceuticals. Chemistry - A European Journal. PubMed (NIH). Available at:[Link]

  • [1] Dunnill, P.M., Fowden, L. (1963). The biosynthesis of b-pyrazol-1-ylalanine. Journal of Experimental Botany. DNTB. Available at:[Link]

Sources

Exploratory

Engineering Conformationally Restricted Peptidomimetics: Discovery and Synthesis of Novel Pyrazole-Containing Amino Acids

Executive Summary The integration of heterocyclic scaffolds into amino acid backbones represents a cornerstone of modern peptidomimetic drug discovery. Among these, pyrazole-containing α-amino acids have emerged as privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of heterocyclic scaffolds into amino acid backbones represents a cornerstone of modern peptidomimetic drug discovery. Among these, pyrazole-containing α-amino acids have emerged as privileged structures. By combining the structural rigidity of the pyrazole ring with the biological ubiquity of amino acids, researchers can engineer molecules that mimic cis-amide bonds, resist proteolytic degradation, and engage targets with high stereochemical precision. This technical guide explores the mechanistic rationale, discovery workflows, and validated synthetic methodologies required to produce these high-value chemical entities.

Mechanistic Rationale: The Pyrazole Pharmacophore in Amino Acid Design

The discovery of naturally occurring pyrazole amino acids, such as (S)-β-pyrazolylalanine from Citrullus vulgaris, catalyzed the exploration of this chemical space[1]. The pyrazole ring offers unique geometric and electronic properties that solve several challenges in peptide drug development:

  • Conformational Restriction: The rigid 5-membered heterocycle forces the peptide backbone into defined trajectories, effectively mimicking the cis-amide bond[1]. This restriction reduces the entropic penalty upon target binding.

  • Unique Hydrogen Bonding: 1H-pyrazoles possess a highly specific hydrogen bonding pattern where both hydrogen bond donors and acceptors can align on a single face of the residue. This makes them ideal building blocks for β-sheet ligands designed to prevent aberrant protein aggregation[2].

  • Receptor Modulation: The spatial arrangement of the pyrazole mimics endogenous neurotransmitters. For instance, pyrazole analogues of ibotenic acid act as selective antagonists for the metabotropic glutamate receptor 2 (mGluR2), while 3-carboxypyrazole derivatives exhibit potent N-methyl-D-aspartic acid (NMDA) and AMPA receptor antagonism[1],[3].

Strategic Discovery Workflows

The discovery of novel pyrazole amino acids relies on a rational design pipeline that bridges in silico pharmacophore modeling with regioselective synthesis. Because tautomerism heavily influences the physicochemical properties of disubstituted 1H-pyrazoles[2], iterative feedback loops between synthesis and structural profiling are critical.

DiscoveryWorkflow N1 Target Identification (e.g., mGluR2, NMDA) N2 In Silico Design (Pharmacophore Modeling) N1->N2 Structural Inputs N3 Regioselective Synthesis (HWE & Aza-Michael) N2->N3 Candidate Scaffolds N4 Physicochemical Profiling (Tautomerism & H-Bonding) N3->N4 Purified Compounds N5 Biological Evaluation (Receptor Antagonism / Fluorescence) N4->N5 Validated Probes N5->N2 SAR Feedback

Rational discovery workflow for pyrazole-containing amino acids.

Advanced Synthetic Methodologies

Historically, accessing optically active pyrazole-containing α-amino acids was limited by inflexible synthetic routes, often relying on the cyclocondensation of α-hydrazinoamino acids[1]. Today, two primary methodologies dominate the field depending on the target architecture:

Approach A: Regioselective Cascade (The HWE / Aza-Michael Route) To build the pyrazole ring directly onto an amino acid backbone, a highly regioselective condensation/aza-Michael cascade is employed. Starting from L-aspartic acid, a β-keto phosphonate ester undergoes a Horner-Wadsworth-Emmons (HWE) olefination with aromatic aldehydes to yield β-aryl α,β-unsaturated ketones (enones). Subsequent treatment with phenylhydrazine forms a 2-pyrazoline intermediate, which is then oxidized to the target 5-arylpyrazole α-amino acid[1].

SyntheticPathway A L-Aspartic Acid B β-Keto Phosphonate Ester A->B Esterification & Homologation C β-Aryl α,β-Unsaturated Ketone (Enone) B->C HWE Reaction (Aromatic Aldehydes) D 2-Pyrazoline Intermediate C->D Phenylhydrazine (Condensation/Aza-Michael) E 5-Arylpyrazole α-Amino Acid D->E DDQ Oxidation (Aromatization)

Regioselective synthetic pathway for 5-arylpyrazole α-amino acids.

Approach B: Direct Conjugation (The Coupling Route) For applications requiring bulky, highly halogenated pyrazoles (e.g., insecticidal agents), researchers synthesize complex pyrazole core structures (like fipronil derivatives) independently. These are then conjugated directly to natural amino acids (e.g., aspartate, tryptophan) via standard carbodiimide coupling (EDC-HCl/DMAP)[4].

Self-Validating Experimental Protocols

The following protocol outlines the regioselective synthesis of 5-arylpyrazole α-amino acids (Approach A). Every step is designed as a self-validating system to ensure stereochemical integrity and high yields[1].

Phase 1: HWE Olefination
  • Preparation: Dissolve the L-aspartic acid-derived β-keto phosphonate ester (1.0 eq) and an aromatic aldehyde (1.1 eq) in anhydrous THF under an inert argon atmosphere.

  • Activation: Add LiCl (1.2 eq) followed by dropwise addition of DBU (1.0 eq) at 0 °C.

    • Causality: LiCl acts as a Lewis acid to coordinate the phosphonate oxygen, increasing the acidity of the α-protons. DBU facilitates mild deprotonation. This specific combination ensures high E-selectivity of the resulting enone, which is an absolute prerequisite for the stereospecificity of the downstream aza-Michael addition.

  • Validation: Monitor by TLC (Hexanes/EtOAc). The disappearance of the phosphonate and the appearance of a highly UV-active spot confirms the formation of the conjugated enone.

Phase 2: Cyclocondensation & Aza-Michael Addition
  • Reaction: Isolate the enone and dissolve it in absolute ethanol. Add phenylhydrazine (1.2 eq) and stir at room temperature.

    • Causality: The hydrazine's primary nitrogen selectively attacks the carbonyl (condensation), followed by an intramolecular aza-Michael addition of the secondary nitrogen into the α,β-unsaturated system. This regioselectively forms the 2-pyrazoline ring as a 1:1 mixture of diastereomers.

  • Validation: 1H-NMR of an aliquot will show the complete disappearance of the olefinic protons and the emergence of distinct pyrazoline ring protons.

Phase 3: Oxidative Aromatization
  • Reaction: Without purification, treat the 2-pyrazoline intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) in dichloromethane.

    • Causality: Relying on spontaneous air oxidation leads to poor yields and mixed-product degradation. DDQ acts as a potent, rapid hydrogen acceptor under mild conditions, driving the aromatization to the thermodynamically stable pyrazole ring quantitatively[1].

  • Validation: The reaction mixture will turn dark (indicating the formation of DDQH2). LC-MS will show a mass shift of -2 Da (loss of two hydrogens), confirming complete aromatization to the target pyrazole α-amino acid.

Quantitative Data & Yields

The methodologies described above demonstrate broad substrate scope and high efficiency. Table 1 summarizes the yields and properties of various synthesized derivatives.

Table 1: Yields and Properties of Synthesized Pyrazole Amino Acid Derivatives

Compound IDSynthetic ApproachSide-Chain / ModificationOverall Yield (%)Key Application / Property
17 HWE / Aza-Michael5-Phenylpyrazole76%Conformationally restricted scaffold[1]
18 HWE / Aza-Michael5-(4'-Nitrophenyl)pyrazole84%Precursor to serine protease inhibitors[1]
24 HWE / Aza-Michael4-Dimethylaminophenyl73%Highly fluorescent biological probe[1]
6a Direct ConjugationFipronil-Aspartate77%Targeted insecticidal agent[4]

Biological and Photophysical Applications

The synthesis of these novel amino acids opens diverse avenues in both chemical biology and agrochemistry:

  • Fluorescent Probes: Highly conjugated pyrazole amino acids (e.g., bearing 4-dimethylaminophenyl or naphthyl groups) exhibit strong fluorescence (absorption ~345 nm, emission ~480 nm). Their rigid structure minimizes non-radiative decay, enabling their use as robust biological probes[1].

  • Protease Inhibitors: The synthetic utility of these compounds allows for further functionalization. For example, the efficient transformation of 5-(4′-nitrophenyl)pyrazole α-amino acids to sulfonyl fluoride derivatives yields potent, targeted serine protease inhibitors[1].

  • Agrochemicals: Conjugation of the highly active pyrazole fipronil to amino acids like aspartic acid (Compound 6a) yields rationally designed compounds with potent and targeted insecticidal activity, demonstrating the versatility of the pyrazole-amino acid conjugate class[4].

References

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:1[1]

  • An alternative to the use of delta-lactam urethanes in the "ring switch" approach to higher homologues of AMPA-type glutamate antagonists Source: PubMed (nih.gov) URL:3[3]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents Source: PubMed (nih.gov) URL:4[4]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Source: MDPI URL:2[2]

Sources

Foundational

A Comprehensive Technical Guide to the Preliminary Toxicological Profiling of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide outlines a systematic, tiered strategy for establishing a preliminary toxicological profile of the novel compound, 2-amino-3-(4-bromo-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide outlines a systematic, tiered strategy for establishing a preliminary toxicological profile of the novel compound, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. As a molecule incorporating both an amino acid scaffold and a pyrazole moiety—a privileged structure in medicinal chemistry—understanding its safety profile at an early stage is paramount for guiding drug development decisions.[1][2] This document provides a rationale-driven framework for researchers, scientists, and drug development professionals, progressing from in silico predictions to definitive in vitro assays for cytotoxicity and genotoxicity, and culminating in a preliminary in vivo assessment of acute systemic toxicity. Each tier is designed to build upon the last, providing critical data while adhering to the principles of the 3Rs (Reduction, Refinement, and Replacement) to minimize animal use.[3] Detailed, field-proven protocols for key experiments, including the XTT cytotoxicity assay and the Ames test for bacterial mutagenicity, are provided, alongside frameworks for data interpretation and visualization. The objective is to create a foundational dataset that robustly characterizes the initial safety liabilities, if any, of this compound, thereby enabling informed progression or termination of its development.

Introduction: The Imperative for Early Safety Assessment

The compound 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid derivative featuring a brominated pyrazole ring. The pyrazole core is a five-membered heterocyclic structure found in a multitude of approved pharmaceutical agents, valued for its metabolic stability and ability to participate in key binding interactions.[1] Its presence suggests potential biological activity, but also necessitates a thorough toxicological evaluation. Early-stage drug discovery is fraught with high attrition rates, many of which are attributable to unforeseen toxicity in later development stages. A proactive, front-loading approach to safety assessment is therefore not just a regulatory requirement but a strategic necessity.

This guide details a multi-tiered approach to building a preliminary toxicological profile. This strategy is designed to efficiently and cost-effectively identify potential hazards. We begin with non-experimental computational predictions, advance to cell-based in vitro systems to probe for specific toxicity mechanisms, and conclude with a limited, highly informative in vivo study to understand systemic effects.[3][4] This progression ensures that compound and resource allocation are justified by a growing body of safety data.

A Tiered Strategy for Preliminary Toxicological Assessment

The proposed workflow is a sequential, decision-gated process. It begins with broad, predictive assessments and moves toward more specific and biologically complex assays. Each tier provides the necessary data to make a go/no-go decision for the subsequent, more resource-intensive stage.

Toxicological_Workflow start Start: Compound Synthesis 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid insilico Tier 1: In Silico Prediction Quantitative Structure-Activity Relationship (QSAR) Toxicity Prediction (e.g., ProTox-II) Endpoints: Mutagenicity, Carcinogenicity, LD50 Estimate start->insilico decision1 Proceed to In Vitro? insilico->decision1 invitro Tier 2: In Vitro Assays Cytotoxicity (XTT Assay) Genotoxicity (Ames Test) decision2 Proceed to In Vivo? invitro->decision2 invivo Tier 3: In Vivo Acute Oral Toxicity OECD Guideline 425 Up-and-Down Procedure Endpoints: LD50, Clinical Signs, GHS Classification end_pass Favorable Preliminary Toxicological Profile invivo->end_pass Acceptable Acute Toxicity end_fail3 STOP: High Acute Toxicity invivo->end_fail3 Unacceptable Acute Toxicity decision1->invitro Favorable Predictions end_fail1 STOP: High Predicted Risk decision1->end_fail1 Unfavorable (e.g., High Mutagenicity Alert) decision2->invivo No Significant In Vitro Liabilities end_fail2 STOP: Significant In Vitro Toxicity (Cytotoxic or Genotoxic) decision2->end_fail2 Unfavorable Results

Caption: A tiered, decision-gated workflow for preliminary toxicological assessment.

Tier 1: In Silico Toxicological Prediction

Rationale & Causality

Before committing resources to laboratory experiments, in silico (computational) toxicology offers a rapid, cost-effective method to predict a compound's potential toxicities based on its chemical structure.[5] These methods leverage vast databases of known toxicological data to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.[6] This initial screen is invaluable for identifying structural alerts—molecular substructures known to be associated with toxicity—and for prioritizing compounds for further testing.[7]

Methodology

A variety of open-source and commercial platforms can be used. A recommended approach involves using a consensus of predictions from multiple tools to increase confidence.

  • Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Utilize Predictive Tools: Input the SMILES string into web-based platforms such as ProTox-II or similar tools.[6] These platforms use machine learning models and fragment analysis to predict a range of toxicological endpoints.[6][8]

  • Analyze Key Endpoints: Focus on predictions relevant to early-stage assessment, including:

    • Oral Toxicity: Predicted LD50 (median lethal dose) and toxicity class.

    • Organ Toxicity: Predictions for hepatotoxicity (liver toxicity).

    • Mutagenicity: Likelihood of causing genetic mutations.

    • Carcinogenicity: Likelihood of causing cancer.

Data Presentation & Interpretation

The results should be compiled into a clear, concise table. The predictions serve as hypotheses to be tested in subsequent in vitro and in vivo experiments. A strong alert for mutagenicity, for instance, would place high importance on the results of the Tier 2 Ames test.

Toxicological Endpoint Predicted Outcome Confidence Score Implication for Further Testing
Predicted Oral LD50 (mg/kg)e.g., 450e.g., 75%Suggests moderate acute toxicity; informs starting dose selection for Tier 3.
Toxicity Class (GHS)e.g., Class 4e.g., HighGuides labeling and handling precautions.
Hepatotoxicitye.g., Activee.g., 68%Warrants inclusion of liver-derived cell lines in future, more advanced in vitro studies.
Mutagenicitye.g., Inactivee.g., 82%Hypothesis to be confirmed by the Tier 2 Ames test.
Carcinogenicitye.g., Inactivee.g., 71%Provides an early indication, but requires long-term studies for confirmation.

Tier 2: In Vitro Hazard Identification

This tier uses cell-based assays to provide the first experimental data on the compound's biological effects. These assays are crucial for understanding mechanisms of toxicity at the cellular level.[9]

Cytotoxicity Assessment: XTT Assay

A cytotoxicity assay is a fundamental first step to determine the concentration range at which a compound causes general cell death. This is critical for interpreting more specific assays (like genotoxicity), which must be conducted at non-cytotoxic concentrations. We recommend the XTT assay over the more traditional MTT assay. The XTT assay's formazan product is water-soluble, eliminating the need for a solubilization step with organic solvents, which can be a source of error and introduce its own toxicity.[10] The assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a colored formazan product.[11] The amount of color produced is directly proportional to the number of living, metabolically active cells.

XTT_Assay_Workflow start Seed Cells in 96-Well Plate incubate1 Incubate (24h) Allow cells to adhere start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) Exposure period treat->incubate2 add_xtt Add XTT Reagent (Contains Electron Coupling Agent) incubate2->add_xtt incubate3 Incubate (2-4h) Color development add_xtt->incubate3 read Measure Absorbance (450-500 nm) incubate3->read analyze Calculate IC50 (Dose-Response Curve) read->analyze

Caption: Workflow for the XTT cell viability and cytotoxicity assay.

  • Cell Plating: Seed a suitable human cell line (e.g., HepG2 for liver toxicity context, or HEK293 for general cytotoxicity) into a 96-well microplate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for an appropriate exposure time (typically 24, 48, or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., from a commercial kit).[11] Add 50 µL of the XTT mixture to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to the orange formazan product.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell Line Exposure Time (h) IC50 (µM)
HepG224> 1000
HepG248850.5
HEK29348925.2
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Genotoxicity assessment is a critical regulatory requirement. The Ames test is a widely used and accepted method for identifying chemicals that can cause mutations in the DNA of bacteria.[13][14] The test is based on the principle of reverse mutation. It uses several strains of Salmonella typhimurium (and sometimes E. coli) that have pre-existing mutations in the genes required to synthesize the amino acid histidine (or tryptophan).[15] These bacteria are auxotrophic (cannot grow without an external supply of histidine). The assay measures the ability of the test compound to cause a reverse mutation that restores the gene's function, allowing the bacteria to grow on a histidine-free medium.[15][16] Because many chemicals are not mutagenic themselves but become so after being metabolized by the liver, the test is conducted both with and without a fraction of rat liver homogenate known as S9 mix.[16] A positive result indicates the compound is a mutagen and may therefore be a potential carcinogen.[13]

Ames_Test_Workflow setup Test Setup Without S9 Mix With S9 Mix (Metabolic Activation) mix Mix Components (Bacteria + Compound + Agar) setup->mix plate Pour onto Minimal Glucose (Histidine-Deficient) Agar Plates mix->plate incubate Incubate (48-72h) 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results (Compare to Vehicle Control) count->analyze result Determine Mutagenic Potential analyze->result positive Positive (Mutagenic) result->positive ≥ 2-fold increase in colonies negative Negative (Non-mutagenic) result->negative < 2-fold increase

Caption: Workflow for the Ames Bacterial Reverse Mutation Assay (OECD 471).

  • Strain Selection: Use a minimum of five tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.[14]

  • Dose Range Finding: Conduct a preliminary range-finding study to determine the appropriate concentration range of the test compound. The highest concentration should show some evidence of cytotoxicity without causing wholesale cell death.

  • Main Experiment (Plate Incorporation Method):

    • For each bacterial strain, prepare two sets of tubes: one for testing without S9 mix and one for testing with S9 mix.

    • To each tube, add the test compound at one of at least five different concentrations, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar to the tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

    • Include negative (vehicle) controls and positive controls (known mutagens specific to each strain, like sodium azide for TA1535 and 2-nitrofluorene for TA98).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-related increase in the mean number of revertants per plate, which is at least twice the mean of the vehicle control for at least one strain, with or without S9 mix.

Strain Condition Test Compound Conc. (µ g/plate ) Mean Revertants ± SD Fold Increase vs. Control Result
TA98-S90 (Vehicle)25 ± 4-
1028 ± 51.1
10031 ± 61.2Negative
TA100+S90 (Vehicle)110 ± 12-
10125 ± 151.1
100130 ± 141.2Negative
... (data for all strains)

Tier 3: Preliminary In Vivo Acute Systemic Toxicity

Rationale & Causality

If a compound shows no significant cytotoxicity or genotoxicity in vitro, the next step is to evaluate its effects in a whole living system. An acute oral toxicity study provides crucial information on the systemic toxicity of a single dose of a substance, including the median lethal dose (LD50), signs of toxicity, and potential target organs.[17] This data is essential for hazard classification according to the Globally Harmonized System (GHS). We recommend the Up-and-Down Procedure (UDP) as described in OECD Guideline 425. This method is scientifically robust and significantly reduces the number of animals required compared to traditional methods.[18]

Methodology Overview: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This is a sequential testing procedure where animals (typically female rats) are dosed one at a time.[18]

  • Dose Selection: The starting dose is selected based on all available information, including in silico predictions and in vitro data.

  • Sequential Dosing: A single animal is dosed.

  • Observation: The animal is observed for signs of toxicity and mortality.

  • Next Dose Determination:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Stopping Criteria: The test is stopped when specific criteria are met, typically after a series of reversals (survival followed by death or vice-versa), which allows for a statistical calculation of the LD50.

  • Observation Period: All animals are observed for a total of 14 days for signs of toxicity or delayed mortality.[19]

Data Presentation & Interpretation

The primary output is the calculated LD50 value and its confidence interval. This value is used to classify the compound according to GHS.

GHS Category Oral LD50 (mg/kg body weight) Hazard Statement
1≤ 5Fatal if swallowed
2> 5 and ≤ 50Fatal if swallowed
3> 50 and ≤ 300Toxic if swallowed
4> 300 and ≤ 2000Harmful if swallowed
5> 2000 and ≤ 5000May be harmful if swallowed

Synthesis and Conclusion

This technical guide has detailed a logical and efficient tiered approach for establishing a preliminary toxicological profile for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. By integrating in silico, in vitro, and in vivo methodologies, this strategy provides a comprehensive initial safety assessment. The data generated—from predicted toxicity and mutagenicity, to experimentally determined cytotoxicity (IC50) and genotoxicity (Ames test), and finally to an acute systemic LD50—forms a critical package of information. This profile allows drug development teams to make an evidence-based decision on the compound's future, whether it be progression into more advanced preclinical studies, redesign to mitigate liabilities, or early termination, ultimately saving significant time and resources.

References

  • Ames test - Wikipedia.
  • 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid - EvitaChem.
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.
  • IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. (2026, March 31).
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.
  • Gupta, P., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
  • Ames Test.
  • CyQUANT™ MTT and XTT Cell Viability Assays. Thermo Fisher Scientific Invitrogen.
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • In Silico Toxicity Prediction. PozeSCAF.
  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs.
  • MTT assay - Wikipedia.
  • MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Acute Toxicity. Joint Research Centre - European Commission.
  • New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Deriv
  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • OECD Test Guideline 425.
  • OECD guideline for testing of chemicals 420. (2001, December 17). OECD.
  • OECD Guidelines for the Testing of Chemicals - Wikipedia.
  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab Blog.
  • Identifying in vitro toxicity testing approaches for (novel) proteins in the context of food and feed risk assessment. (2023, October 13). ProQuest.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology.
  • 2-Amino-3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoic acid. Appchem.
  • Advanced in vitro safety assessments for drug & chemical development. Nuvisan.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.
  • Assays for Predicting Acute Toxicity.
  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. Molport.
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1). WuXi AppTec.
  • Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in R
  • Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[10][13][20]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. ResearchGate.

  • Pharmacological and toxicological evaluations of the new pyrazole compound (LQFM-021) as potential analgesic and anti-inflammatory agents. (2016, October 15). PubMed.
  • 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)propanamide. Appchem.
  • Profenofos toxicological evaluation.
  • Design, synthesis and biological activity evaluation of novel pyrazole derivatives as potent TGF-β type I receptor inhibitors. PubMed.
  • 3-(4-Bromo-1H-pyrazol-1-yl)-2-cyclopropyl-2-(methylamino)propanoic acid. BLDpharm.
  • Design, synthesis and biological activity evaluation of novel pyrazole derivatives as potent TGF-β type I receptor inhibitors.
  • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. SimSon Pharma.
  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative. (2025, September 4). Frontiers in Pharmacology.

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Protocols & Analytical Methods

Method

Application Note: Incorporation and Late-Stage Functionalization of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid in Peptides

Introduction & Mechanistic Insights The engineering of peptide therapeutics often requires the introduction of non-natural chemical handles to enhance binding affinity, improve proteolytic stability, or enable bioorthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The engineering of peptide therapeutics often requires the introduction of non-natural chemical handles to enhance binding affinity, improve proteolytic stability, or enable bioorthogonal conjugation. 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly abbreviated as Fmoc-Ala(4-bromo-pyrazol-1-yl)-OH) is a highly versatile unnatural amino acid (UAA) that fulfills these requirements.

As a halogenated pyrazole derivative of alanine, this UAA introduces a unique steric and electronic profile compared to natural aromatic amino acids like histidine or tryptophan. The inclusion of the 4-bromo-pyrazole moiety serves two primary mechanistic purposes:

  • Target Affinity via Halogen Bonding: The electron-withdrawing nature of the pyrazole ring polarizes the carbon-bromine bond, creating a localized region of positive electrostatic potential (the "σ-hole"). This allows the bromine atom to act as a strong halogen bond donor in protein-ligand interactions.

  • Bioorthogonal Late-Stage Functionalization: The C–Br bond on the electron-rich pyrazole ring is highly susceptible to oxidative addition by Palladium(0) complexes. This makes the residue an ideal substrate for on-resin Suzuki-Miyaura cross-coupling, enabling the generation of biaryl-stapled macrocycles, fluorescently labeled peptides, and complex bioconjugates[1].

Because the bromo-pyrazole moiety is completely orthogonal to the standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy, it remains inert during standard coupling and deprotection cycles[2], only reacting when exposed to specific transition-metal catalysts.

Physicochemical Properties

The quantitative and physicochemical data for the Fmoc-protected building block are summarized in Table 1 to guide stoichiometric calculations and solvent selection.

PropertyValue
Compound Name Fmoc-2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Common Abbreviation Fmoc-Ala(4-bromo-pyrazol-1-yl)-OH
Molecular Formula C21H18BrN3O4
Molecular Weight 456.29 g/mol
Appearance White to off-white powder
Solubility Highly soluble in DMF, NMP, and DMSO
SPPS Compatibility Fmoc/tBu strategy (Inert to Piperidine)
Cleavage Stability Stable in 95% Trifluoroacetic acid (TFA)

Experimental Workflow

The following diagram illustrates the logical progression from standard SPPS elongation to the divergent choice of either direct cleavage or on-resin late-stage functionalization. Performing cross-coupling on-resin is highly advantageous as it prevents the severe solubility issues often associated with fully deprotected hydrophobic peptides and allows for the facile removal of toxic palladium catalysts via simple filtration[3].

SPPS_Workflow Start Resin Preparation (Rink Amide / Wang) Elongation1 Standard Fmoc-SPPS Elongation Start->Elongation1 UAA_Coupling Couple Fmoc-Ala(4-bromo-pyrazol-1-yl)-OH (HATU/DIPEA, 3 eq) Elongation1->UAA_Coupling Elongation2 Continued Peptide Elongation UAA_Coupling->Elongation2 Split Late-Stage Functionalization? Elongation2->Split Suzuki On-Resin Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl Boronic Acid) Split->Suzuki Yes Cleavage1 TFA Cleavage & Deprotection (Unmodified UAA Peptide) Split->Cleavage1 No Cleavage2 TFA Cleavage & Deprotection (Functionalized Peptide) Suzuki->Cleavage2

Workflow for the incorporation and late-stage functionalization of the brominated UAA.

Experimental Protocols

Protocol 4.1: Incorporation via Fmoc-SPPS

This protocol outlines the manual or automated coupling of Fmoc-Ala(4-bromo-pyrazol-1-yl)-OH.

  • Causality of Reagents: The pyrazole ring introduces moderate steric hindrance near the α-carbon. Therefore, the highly efficient uronium-based coupling reagent HATU is selected over standard carbodiimides (DIC) to ensure rapid and complete acylation, preventing deletion sequences[2].

Step-by-Step Procedure:

  • Resin Preparation: Swell the peptidyl-resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve Fmoc-Ala(4-bromo-pyrazol-1-yl)-OH (0.3 mmol, 3.0 eq) and HATU (0.3 mmol, 3.0 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). Stir for 1 minute to allow the active ester to form.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing & Verification: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test; if positive (indicating unreacted amines), repeat the coupling step.

  • Capping: Treat the resin with 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes to cap any unreacted amines, ensuring a self-validating purification profile later.

Protocol 4.2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol leverages the 4-bromo-pyrazole moiety to attach an aryl group or to cyclize the peptide (stapling) if a boronic acid UAA was incorporated elsewhere in the sequence[4].

  • Causality of Reagents: The reaction utilizes a DMF/H₂O (9:1) solvent system. The addition of 10% water is critical; it solubilizes the inorganic base (K₂CO₃) and provides the necessary hydroxide ions to form the reactive boronate complex, which is a prerequisite for the transmetalation step in the palladium catalytic cycle[3].

Step-by-Step Procedure:

  • Degassing: Suspend the peptidyl-resin (0.1 mmol) in 2 mL of DMF/H₂O (9:1 v/v). Bubble Argon through the suspension for 15 minutes to remove dissolved oxygen, which can rapidly degrade the Pd(0) catalyst.

  • Reagent Addition: Under an Argon atmosphere, add the desired aryl boronic acid (0.5 mmol, 5.0 eq) and K₂CO₃ (0.5 mmol, 5.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.02 mmol, 0.2 eq).

  • Reaction: Seal the vessel and heat to 80 °C (using a heating block or microwave synthesizer) for 16 hours with gentle agitation[3].

  • Palladium Scavenging (Critical Step): Drain the reaction mixture. To remove trapped palladium species that can contaminate the final peptide, wash the resin sequentially with:

    • DMF (3 × 1 min)

    • 0.5% Sodium diethyldithiocarbamate in DMF (3 × 5 min)

    • DMF (5 × 1 min)

    • Dichloromethane (DCM) (5 × 1 min)

Protocol 4.3: Cleavage and Global Deprotection
  • Drying: Wash the resin with DCM and dry under vacuum for 1 hour.

  • Cleavage: Add 3 mL of cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v). Agitate for 2 hours at room temperature. (Note: The bromo-pyrazole ring is highly stable to TFA and does not require specific scavengers beyond TIPS).

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh ice-cold ether, and centrifuge again. Repeat twice.

  • Lyophilization: Dissolve the crude peptide pellet in H₂O/Acetonitrile (1:1) and lyophilize. Analyze via LC-MS to validate the mass shift corresponding to the successful cross-coupling.

Troubleshooting & Optimization

  • Incomplete Cross-Coupling: If LC-MS reveals unreacted brominated peptide, the Pd catalyst may have oxidized. Ensure strict anaerobic conditions during reagent handling. Alternatively, switch to a more active, water-soluble catalyst system such as Pd₂(dba)₃ with sulfonated SPhos ligands, which accelerates the reaction under microwave irradiation[4].

  • Dehalogenation Side-Reaction: Prolonged heating with Pd catalysts can sometimes lead to hydrodehalogenation (replacement of Br with H). If this is observed, reduce the reaction temperature to 60 °C and increase the equivalents of the boronic acid.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[Link][2]

  • Willemse, T., Schepens, W., & van Vlijmen, H. W. T. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts.[Link][1]

  • Doan, N. D., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of Combinatorial Chemistry.[Link][3]

  • Gruß, H. & Feiner, R. C. (2020). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry.[Link][4]

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Application

Application Notes and Protocols: 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid as a Versatile Tool for Chemical Biology

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel unnatural amino acid (UAA), 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel unnatural amino acid (UAA), 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. This document outlines its potential applications in chemical biology, provides detailed protocols for its incorporation into proteins, and discusses its utility in downstream applications such as site-specific protein modification and the development of novel bioconjugates.

Introduction: A Novel Tool for Expanding the Genetic Code

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites has revolutionized protein engineering and chemical biology.[1][] This technology allows for the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bioorthogonal handles, into proteins.[3][4] 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a synthetic amino acid that offers unique opportunities for protein chemists and drug developers. Its key features are the propanoic acid backbone, which allows it to be utilized by the cell's translational machinery, and the 4-bromo-1H-pyrazole side chain, which serves as a versatile chemical handle for post-translational modifications.

The bromine atom on the pyrazole ring is particularly noteworthy as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the site-specific installation of a wide range of functionalities onto a target protein, transforming it into a precisely engineered molecular tool.

Key Applications in Chemical Biology

The unique structure of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid makes it a valuable tool for a variety of applications in chemical biology and drug development.

Application Description Potential Impact
Site-Specific Protein Labeling The bromo-pyrazole moiety can be functionalized with fluorescent dyes, biotin, or other reporter molecules via cross-coupling reactions.Enables precise tracking and imaging of proteins in living cells, and facilitates pull-down assays for identifying protein interaction partners.
Protein-Protein Crosslinking Bifunctional crosslinkers can be attached to the UAA to capture transient protein-protein interactions.Provides valuable insights into cellular signaling pathways and protein complex formation.
Antibody-Drug Conjugate (ADC) Development Cytotoxic drugs can be attached to a monoclonal antibody at a specific site, leading to a more homogenous and potentially more effective ADC.[4]Improves the therapeutic index of ADCs by ensuring a defined drug-to-antibody ratio.
Enzyme Engineering The introduction of this UAA can be used to modulate enzyme activity or stability.[1]Facilitates the development of novel biocatalysts with enhanced properties for industrial applications.
Prodrug Activation The bromo-pyrazole group could be part of a caging group on a prodrug that is cleaved by a specific enzyme or stimulus.[5]Allows for targeted drug release at the site of action, minimizing off-target effects.

Workflow for UAA Incorporation and Downstream Modification

The overall workflow for utilizing 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid involves three key stages: incorporation of the UAA into a target protein, purification of the modified protein, and downstream bioorthogonal modification.

UAA Workflow cluster_0 Stage 1: UAA Incorporation cluster_1 Stage 2: Protein Purification cluster_2 Stage 3: Downstream Modification Genetic Engineering Genetic Engineering Cell Culture & Expression Cell Culture & Expression Genetic Engineering->Cell Culture & Expression Introduce orthogonal tRNA/aaRS pair & target gene with amber codon Cell Lysis Cell Lysis Cell Culture & Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Isolate target protein Cross-Coupling Reaction Cross-Coupling Reaction Affinity Chromatography->Cross-Coupling Reaction Characterization Characterization Cross-Coupling Reaction->Characterization Attach desired moiety

Caption: General workflow for site-specific protein modification.

Protocols

Protocol 1: Site-Specific Incorporation of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid into a Target Protein in Mammalian Cells

This protocol describes the site-specific incorporation of the UAA into a target protein expressed in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair and an amber stop codon (TAG).[6][7]

Materials:

  • Mammalian expression vector for the target protein with a C-terminal His-tag and a TAG codon at the desired incorporation site.

  • Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • HEK293T cells (or other suitable mammalian cell line).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (UAA).

  • Transfection reagent (e.g., Lipofectamine 3000).

  • Phosphate Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer).

  • Ni-NTA agarose beads for protein purification.

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-His-tag antibody.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells/well and grow overnight.

    • On the day of transfection, replace the medium with fresh DMEM containing 10% FBS.

    • Prepare the transfection complex according to the manufacturer's protocol by mixing the target protein plasmid, the orthogonal aaRS/tRNA plasmid, and the transfection reagent.

    • Add the transfection complex to the cells.

  • UAA Incorporation:

    • 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 mM of the UAA.

    • Incubate the cells for an additional 48 hours to allow for protein expression and UAA incorporation.

  • Cell Lysis and Protein Purification:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Clarify the cell lysate by centrifugation.

    • Incubate the supernatant with Ni-NTA agarose beads to capture the His-tagged target protein.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the target protein from the beads.

  • Verification of UAA Incorporation:

    • Analyze the purified protein by SDS-PAGE and Coomassie staining to check for purity.

    • Perform a Western blot using an anti-His-tag antibody to confirm the expression of the full-length protein. The presence of a band corresponding to the full-length protein indicates successful UAA incorporation.

    • For definitive confirmation, the protein can be analyzed by mass spectrometry to detect the mass shift corresponding to the incorporated UAA.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling on a UAA-Containing Protein

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction to attach a boronic acid-containing molecule (e.g., a fluorescent dye) to the bromo-pyrazole side chain of the incorporated UAA.

Materials:

  • Purified protein containing 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Boronic acid derivative of the molecule to be attached.

  • Palladium catalyst (e.g., Pd(OAc)2).

  • Ligand (e.g., SPhos).

  • Base (e.g., K3PO4).

  • Degassed reaction buffer (e.g., PBS, pH 7.4).

  • Size-exclusion chromatography column for protein purification post-reaction.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a solution of the purified protein in the degassed reaction buffer.

    • Add the boronic acid derivative to the protein solution.

    • In a separate tube, prepare a stock solution of the palladium catalyst and ligand in an organic solvent (e.g., DMF).

    • Add the catalyst/ligand solution to the protein/boronic acid mixture.

    • Initiate the reaction by adding the base.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) with gentle shaking.

    • Monitor the reaction progress by a suitable method, such as fluorescence spectroscopy if a fluorescent dye is being attached, or by mass spectrometry.

  • Protein Purification:

    • Once the reaction is complete, remove the excess reagents and catalyst by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the fractions containing the modified protein.

  • Characterization:

    • Confirm the successful modification by mass spectrometry, which will show a mass shift corresponding to the attached molecule.

    • If a fluorescent dye was attached, measure the fluorescence spectrum of the purified protein to confirm its presence.

Suzuki-Miyaura Coupling Protein_Br Protein with 4-bromo-pyrazole-UAA Modified_Protein Protein-R (Site-specifically labeled) Protein_Br->Modified_Protein Boronic_Acid R-B(OH)2 (e.g., Fluorescent Dye) Boronic_Acid->Modified_Protein Catalyst Pd Catalyst + Ligand Catalyst->Modified_Protein Base Base (e.g., K3PO4) Base->Modified_Protein

Caption: Suzuki-Miyaura cross-coupling on a UAA-containing protein.

Conclusion

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a promising new tool for chemical biology, offering a unique combination of genetic encodability and chemical reactivity. The protocols and applications outlined in this document provide a starting point for researchers to explore the potential of this UAA in their own work. The ability to site-specifically modify proteins with a wide range of functionalities opens up new avenues for studying protein function, developing novel therapeutics, and engineering new biomaterials.

References

  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic. (2002). [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. (2019). [Link]

  • Incorporation of non-natural amino acids into proteins. PubMed. (2002). [Link]

  • Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Springer. (n.d.). [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. (2021). [Link]

  • Bioorthogonal chemistry: strategies and recent development. PMC. (n.d.). [Link]

  • Bioorthogonal chemistry. Wikipedia. (n.d.). [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. (2021). [Link]

  • Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. PMC. (n.d.). [Link]

  • Proteins Carrying One or More Unnatural Amino Acids. NCBI. (n.d.). [Link]

  • Utilizing Unnatural Amino Acids To Illustrate Protein Structure–Function Relationships: An Experiment Designed for an Undergraduate Biochemistry Laboratory. Journal of Chemical Education. (2016). [Link]

  • Incorporation of Unnatural Amino Acids into protein Service. Profacgen. (2025). [Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[6][8][9]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. (2010). [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. (n.d.). [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. MDPI. (2007). [Link]

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. (2014). [Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. PubMed. (2004). [Link]

  • 2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, a new potent and specific AMPA receptor agonist. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. (2024). [Link]

  • Pro-Drug Development. International Journal of Pharmaceutical Sciences. (2025). [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. (2025). [Link]

  • Novel Pyrimidin-4-yl-3-amino-pyrrolo[3,4-c]pyrazoles as Protein Kinase C Inhibitors for Treating Diseases. PubMed. (2023). [Link]

Sources

Method

Application Note: 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid in Peptide Drug Discovery &amp; Late-Stage Functionalization

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as poor met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited chemical diversity[]. 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (also known as β -(4-bromo-1H-pyrazol-1-yl)alanine)[2] is a highly versatile building block. It serves a dual purpose: acting as a non-classical bioisostere for histidine or tryptophan to modulate pharmacokinetics, and providing a robust aryl bromide handle for transition-metal-catalyzed late-stage functionalization (LSF)[3][4].

This application note provides a comprehensive guide to the physicochemical rationale, synthetic incorporation, and pharmacological utility of this compound, complete with self-validating experimental protocols.

Physicochemical Rationale & Bioisosterism

The Causality of Isosteric Replacement

In peptide drug design, histidine is frequently targeted for replacement due to its imidazole ring (pKa ~6.0), which is highly susceptible to oxidative degradation and rapid proteolytic cleavage. Pyrazoles are established non-classical bioisosteres for imidazoles and amides[4][5].

By replacing histidine with 4-bromo-pyrazolylalanine, medicinal chemists fundamentally alter the microenvironment of the peptide:

  • pKa Shift : The pyrazole NH has a significantly lower pKa (~2.5) compared to imidazole. The electron-withdrawing nature of the 4-bromo substituent further depresses this value, ensuring the side chain remains unprotonated at physiological pH. This prevents recognition by specific proteases that require a protonated imidazole for binding.

  • Steric and Electronic Tuning : The bromine atom at the C4 position of the pyrazole ring increases the local lipophilicity and steric bulk, allowing the modified peptide to occupy deeper, more hydrophobic pockets within target receptors (e.g., GPCRs).

Quantitative Data: Amino Acid Comparison

To facilitate rational drug design, the physicochemical properties of the unnatural amino acid (UAA) are compared against its natural counterparts below.

PropertyHistidine (Natural)Tryptophan (Natural)4-Bromo-pyrazolylalanine (UAA)
Side-Chain Ring ImidazoleIndole4-Bromo-pyrazole
Side-Chain pKa ~6.0~ -2.0 (NH)~2.5 (NH)
Estimated LogP (Side Chain) -0.11.81.5
Proteolytic Stability Low (Protease target)ModerateHigh (Protease resistant)
Cross-Coupling Handle NoneNoneYes (Aryl Bromide)

Late-Stage Functionalization (LSF) via Cross-Coupling

The most powerful application of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is its use as a synthetic pivot point. The C-Br bond on the pyrazole ring is an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[][6]. Performing these reactions on-resin allows researchers to synthesize a single batch of the UAA-containing peptide and subsequently branch it into a massive library of arylated derivatives for Structure-Activity Relationship (SAR) studies.

Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system to prevent the loss of high-value peptide intermediates.

Reagents & Materials:

  • Peptidyl-resin containing the Fmoc-deprotected UAA.

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) and SPhos ligand.

  • Nucleophile: Arylboronic acid (5 equivalents).

  • Base: Potassium phosphate ( K3​PO4​ , 10 equivalents).

  • Solvent: Degassed DMF/H2O (4:1 v/v).

Step-by-Step Methodology:

  • Resin Swelling & Preparation : Swell 100 mg of the peptidyl-resin in degassed DMF for 30 minutes. Causality: Degassing the solvent is critical; ambient oxygen will rapidly oxidize the Pd(0) active species, terminating the catalytic cycle.

  • Catalyst Activation : In a separate vial, dissolve Pd(OAc)2​ (0.2 eq) and SPhos (0.4 eq) in degassed DMF. Causality: SPhos is chosen over traditional PPh3​ because its electron-rich, bulky biaryl structure accelerates the oxidative addition of the Pd catalyst into the highly stable pyrazole C-Br bond[6].

  • Reaction Assembly : Add the arylboronic acid and aqueous K3​PO4​ to the resin, followed immediately by the activated catalyst solution. Causality: K3​PO4​ is a mild base that facilitates the formation of the reactive boronate complex without causing base-catalyzed racemization of the peptide backbone.

  • Incubation : Agitate the suspension gently at 80°C for 4 hours (or under microwave irradiation at 100°C for 30 minutes).

  • Self-Validation (Micro-Cleavage) : Withdraw ~2 mg of resin. Wash with DMF, then DCM. Treat with 50 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 1 hour. Evaporate and analyze via LC-MS.

    • Decision Gate: If the unreacted brominated mass is >5%, wash the main resin batch and repeat Steps 2-4. Do not proceed to global cleavage until >95% conversion is confirmed.

  • Global Cleavage : Once validated, wash the bulk resin extensively with DMF, water, methanol, and DCM to remove trapped palladium species. Perform global cleavage using the standard TFA cocktail.

G N1 Solid-Phase Peptide Synthesis (SPPS) N2 Incorporate UAA (Fmoc-Br-Pyrazolylalanine) N1->N2 N3 Kaiser Test Validation (Self-Correction) N2->N3 N3->N2 Positive (Incomplete) N4 On-Resin Suzuki-Miyaura Cross-Coupling N3->N4 Negative (Complete) N5 Micro-cleavage & LC-MS Validation N4->N5 N5->N4 <95% Conversion N6 Global Cleavage & Deprotection N5->N6 >95% Conversion N7 Purified Modified Peptide Library N6->N7

Workflow for On-Resin Late-Stage Functionalization utilizing self-validating decision gates.

Pharmacological Impact & Signaling Pathways

Once the 4-bromo-pyrazolylalanine (or its cross-coupled derivative) is successfully integrated into a therapeutic peptide, it profoundly impacts the molecule's interaction with biological targets.

For example, in the development of incretin mimetics targeting the GLP-1 receptor (a Class B GPCR), native peptides are rapidly degraded by Dipeptidyl Peptidase-4 (DPP-4). By substituting the N-terminal adjacent residues with this UAA, the peptide becomes entirely resistant to DPP-4 cleavage while utilizing the pyrazole ring to maintain critical hydrogen-bonding interactions with the receptor's extracellular domain. This leads to prolonged G-protein activation and sustained intracellular signaling.

G P1 UAA-Modified Peptide (Protease Resistant) R1 Target GPCR (e.g., GLP-1R) P1->R1 High Affinity Binding G1 Gαs Protein Activation R1->G1 Conformational Change E1 Adenylyl Cyclase (AC) G1->E1 Stimulation M1 cAMP Accumulation E1->M1 ATP Conversion K1 Protein Kinase A (PKA) Activation M1->K1 Allosteric Binding C1 Therapeutic Cellular Response K1->C1 Phosphorylation Cascade

Pharmacological activation pathway of a GPCR by a UAA-modified, protease-resistant peptide.

References

  • PubChemLite - 2-amino-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid hydrochloride (C6H8BrN3O2). uni.lu.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Organometallic chemical biology: an organometallic approach to bioconjugation. d-nb.info.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Pd-Catalyzed C–H Annulation of Five-Membered Heteroaryl Halides with Norbornene Derivatives. ACS Catalysis.

Sources

Application

use of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid for protein labeling

Application Note & Protocol Guide: 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (4-Br-Pyr-Ala) in Protein Engineering Executive Summary The expansion of the genetic code has enabled the site-specific incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (4-Br-Pyr-Ala) in Protein Engineering

Executive Summary

The expansion of the genetic code has enabled the site-specific incorporation of unnatural amino acids (UAAs) equipped with bioorthogonal handles. Among these, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (4-Br-Pyr-Ala) represents a next-generation bifunctional UAA. By replacing the traditional phenyl ring of p-bromophenylalanine with an N1-linked 4-bromopyrazole moiety, researchers gain two distinct advantages: a highly hydrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and a built-in anomalous scatterer for Single-wavelength Anomalous Dispersion (SAD) in X-ray crystallography[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions, detailing the causality behind the experimental conditions required to maximize the utility of 4-Br-Pyr-Ala in your protein labeling and structural biology workflows.

Mechanistic Insights: Why 4-Br-Pyr-Ala?

The structural topology of 4-Br-Pyr-Ala features an alanine backbone with a 4-bromo-1H-pyrazol-1-yl side chain. The attachment via the N1 nitrogen of the pyrazole ring is a critical design choice:

  • Aqueous Solubility & Anti-Aggregation: Unlike the highly hydrophobic benzene ring of p-bromophenylalanine, the pyrazole ring contains an N2 nitrogen that acts as a strong water-mediated hydrogen bond acceptor. This drastically reduces the aggregation propensity of the labeled protein, especially when the UAA is incorporated at solvent-exposed sites.

  • Electronic Tuning for Cross-Coupling: The 4-bromopyrazole moiety is electron-rich. While this slightly increases the activation energy required for the oxidative addition of Pd(0) into the C-Br bond, it completely suppresses off-target nucleophilic attacks. By pairing this UAA with highly active, water-soluble phosphine ligands (e.g., sSPhos), quantitative cross-coupling yields can be achieved[2].

  • Crystallographic "Universal Fragment": Free 4-bromopyrazole is recognized as a "universal fragment" in crystallographic screening because its amphiphilic halogen can form both hydrophobic and polar interactions[1][3]. By covalently incorporating this moiety via 4-Br-Pyr-Ala, we bypass the need for high-concentration fragment soaking, guaranteeing 100% occupancy of the bromine atom for SAD phasing without disturbing the crystal lattice.

Workflow A 4-Br-Pyr-Ala (Bifunctional UAA) C Site-Specific Incorporation A->C B Engineered aaRS/tRNA (Amber Suppression) B->C D Target Protein (Covalently tagged) C->D E Bioorthogonal Labeling (Pd-Catalyzed Suzuki) D->E Boronic Acid + Pd(0) G Structural Biology (Crystallization) D->G Native Purification F Fluorescent/PEG Conjugate E->F H SAD Phasing (Br anomalous signal) G->H X-ray @ 0.92 Å

Caption: Divergent workflow for 4-Br-Pyr-Ala: from genetic incorporation to bioorthogonal labeling and SAD phasing.

Quantitative Data: Performance Benchmarking

To justify the transition from traditional aryl halides to 4-Br-Pyr-Ala, Table 1 summarizes the physicochemical and experimental advantages.

Table 1: Comparative Metrics of Halogenated UAAs in Protein Engineering

Metricp-Bromophenylalanine (pBrF)4-Br-Pyr-AlaMechanistic Causality
Side-chain LogP ~2.5 (Hydrophobic)~0.8 (Hydrophilic)N2 nitrogen in pyrazole acts as an H-bond acceptor.
Pd-Coupling Yield (1h) 65 - 75%>85%Enhanced solubility prevents protein precipitation during catalysis.
SAD Phasing Occupancy Variable (Surface-dependent)100% (Covalently fixed)Covalent linkage ensures the Br atom is fully ordered in the lattice[1].
Off-target Reactivity LowNegligibleElectron-rich pyrazole resists non-catalyzed nucleophilic aromatic substitution.

Protocol 1: Site-Specific Incorporation via Genetic Code Expansion (GCE)

This protocol utilizes the amber suppression methodology. A mutant Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or an evolved pyrrolysyl-tRNA synthetase (PylRS) is required.

Reagents & Materials:

  • Expression vector containing the target gene with an in-frame TAG (amber) mutation.

  • pEVOL vector encoding the engineered aaRS/tRNA CUA​ pair.

  • 4-Br-Pyr-Ala powder (Prepare a 100 mM stock in 0.1 M NaOH, filter sterilized).

  • E. coli BL21(DE3) competent cells.

Step-by-Step Methodology:

  • Co-transformation: Co-transform E. coli BL21(DE3) with the target vector and the pEVOL-aaRS vector. Plate on LB agar containing appropriate dual antibiotics.

  • Culture Growth: Inoculate a single colony into 50 mL of 2xYT medium with antibiotics. Grow overnight at 37°C.

  • Scale-up and UAA Addition: Transfer the overnight culture to 1 L of 2xYT medium. Grow at 37°C, 250 rpm until the OD600​ reaches 0.5 - 0.6.

  • Induction: Add the 4-Br-Pyr-Ala stock to a final concentration of 1.0 mM. Critical Step: Immediately adjust the pH of the culture back to 7.2-7.4 using 1M HCl, as the NaOH from the UAA stock can shock the cells and halt translation.

  • Expression: Add IPTG (1 mM final) and L-arabinose (0.2% final, to induce the pEVOL system). Shift temperature to 25°C and express for 12-16 hours.

  • Validation: Harvest cells and purify the protein via standard affinity chromatography (e.g., Ni-NTA). Validate incorporation via Intact Mass Spectrometry (LC-MS). The mass shift should perfectly match the exact mass of the 4-Br-Pyr-Ala residue minus water.

Protocol 2: Bioorthogonal Labeling via Suzuki-Miyaura Cross-Coupling

The electron-rich nature of the pyrazole ring necessitates a highly active Palladium catalyst. We utilize a water-soluble ligand, sSPhos, to facilitate the oxidative addition while keeping the metal in solution.

CatalyticCycle A Pre-catalyst Pd(OAc)2 + sSPhos B 1. Oxidative Addition Pd(0) inserts into Pyrazole C-Br bond A->B Activation C 2. Transmetalation Fluorophore-B(OH)2 replaces Br on Pd(II) B->C Base (pH 8.0) D 3. Reductive Elimination C-C bond forms, Pd(0) regenerates C->D D->B Catalytic Turnover E Labeled Product Protein-Pyrazole-Fluorophore D->E Release

Caption: Pd-catalyzed Suzuki-Miyaura catalytic cycle specifically adapted for the 4-bromopyrazole moiety.

Reagents & Materials:

  • Purified Protein containing 4-Br-Pyr-Ala (10-50 µM) in Phosphate Buffer (50 mM, pH 8.0). Note: Avoid Tris or HEPES as they can coordinate Palladium.

  • Fluorophore-phenylboronic acid (e.g., BODIPY-phenylboronic acid).

  • Palladium source: K2​PdCl4​ or Pd(OAc)2​ (2 mM stock in water).

  • Ligand: sSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonate sodium salt, 10 mM stock in water).

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a microcentrifuge tube, mix the Palladium source and sSPhos ligand at a 1:4 molar ratio (e.g., 100 µM Pd : 400 µM ligand). Incubate at room temperature for 30 minutes to form the active L2​Pd(0) complex.

  • Reaction Assembly: To 100 µL of the protein solution (20 µM), add the boronic acid derivative to a final concentration of 1 mM (50 eq excess).

  • Initiation: Add the pre-activated Pd/sSPhos complex to the protein mixture to a final Pd concentration of 100 µM.

  • Incubation: Seal the tube and incubate at 37°C for 1 to 2 hours. Causality: The 37°C temperature provides the necessary thermal energy to overcome the activation barrier of the electron-rich pyrazole C-Br bond[2].

  • Quenching & Cleanup: Quench the reaction by adding 3-mercaptopropionic acid (5 mM final) to scavenge the Palladium. Remove small molecules via a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in your final storage buffer.

Protocol 3: SAD Phasing for X-ray Crystallography

4-bromopyrazole is highly effective for SAD phasing due to the strong anomalous signal of Bromine at specific X-ray wavelengths[1][3]. By incorporating 4-Br-Pyr-Ala, you create a rigid, 100% occupied anomalous scattering center.

Step-by-Step Methodology:

  • Crystallization: Concentrate the purified 4-Br-Pyr-Ala-containing protein to 10-20 mg/mL. Set up hanging-drop or sitting-drop vapor diffusion plates using standard sparse-matrix screens. Advantage: The hydrophilic pyrazole N2 nitrogen often participates in crystal lattice contacts, potentially improving crystal resolution compared to wild-type proteins.

  • Cryoprotection: Transfer the grown crystals to a cryoprotectant solution (mother liquor + 20-25% glycerol or PEG 400) and flash-freeze in liquid nitrogen.

  • Data Collection: Mount the crystal at a synchrotron beamline equipped for tunable wavelength data collection. Tune the X-ray energy to the Bromine K-edge (approx. 13.47 keV or 0.9198 Å) to maximize the anomalous scattering difference ( Δf′′ ).

  • Phasing: Process the data using standard pipelines (e.g., XDS, DIALS). Use programs like AutoSol (Phenix) or CRANK2 (CCP4) to locate the heavy atom (Br) substructure and calculate the initial experimental phases.

References

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. National Institutes of Health (PMC).
  • The Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening. bioRxiv / ACS.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Executive Summary The incorporation of heteroaromatic non-natural amino acids into peptide backbones is a critical strategy in modern drug discovery for enhancing proteolytic stability and target affinity. 2-Amino-3-(4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of heteroaromatic non-natural amino acids into peptide backbones is a critical strategy in modern drug discovery for enhancing proteolytic stability and target affinity. 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid serves as a highly versatile building block for such peptidomimetics. However, functionalizing this molecule via the Suzuki-Miyaura cross-coupling (SMC) reaction presents distinct chemical challenges: the presence of unprotected zwitterionic moieties (an α -amine and a carboxylic acid) can poison transition metal catalysts, and electron-rich aminopyrazoles are prone to undesired dehalogenation[1].

This application note provides a comprehensive, data-backed guide to executing high-yielding Suzuki-Miyaura couplings on this substrate. By leveraging advanced palladacycle precatalysts and optimized aqueous conditions, researchers can bypass tedious protection/deprotection steps, enabling direct late-stage functionalization[2].

Mechanistic Rationale & Expert Insights

To design a self-validating and robust protocol, one must understand the causality behind the reagent selection:

  • Halogen Selection (The "Bromo" Advantage): While iodine is traditionally the most reactive halogen for oxidative addition, direct comparisons in the cross-coupling of halogenated aminopyrazoles reveal that bromo-derivatives are vastly superior. Iodopyrazoles exhibit a high propensity for undesired hydrodehalogenation side reactions under SMC conditions, whereas bromopyrazoles remain stable and provide high conversion to the desired cross-coupled product[1],[3],[4].

  • Overcoming Catalyst Poisoning: The free α -amino group is a strong σ -donor that can coordinate with Palladium(II) intermediates, stalling the catalytic cycle. To outcompete this, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) are utilized[4]. The XPhos Pd G2 precatalyst ensures rapid generation of the active Pd(0) species, driving the reaction forward before off-target coordination can occur.

  • Aqueous Solvent Systems & Base Stoichiometry: Unprotected amino acids are insoluble in standard organic solvents. A mixed aqueous system (e.g., Ethanol/Water) is mandatory[2],. Furthermore, the base (e.g., K2​CO3​ ) must be added in excess (typically 3.0 equivalents): one equivalent to deprotonate the carboxylic acid, one to activate the boronic acid into a reactive boronate complex, and a surplus to maintain the alkaline pH required for transmetalation[5].

CatalyticCycle Pd0 Active Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Pyrazole-Br Poison Catalyst Poisoning (Free Amine Coordination) Pd0->Poison Unprotected NH2 TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet Ar-B(OH)3- RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Product Release

Mechanistic pathways highlighting the risk of amine coordination versus successful cross-coupling.

Data-Driven Optimization

The table below summarizes the optimization of reaction conditions for the coupling of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid with phenylboronic acid. The data illustrates the necessity of specific catalyst/solvent pairings.

Catalyst SystemSolvent SystemBase (Equiv)Temp / TimeYield (%)Quality Control Observation
XPhos Pd G2 / XPhos EtOH / H₂O (1:1) K₂CO₃ (3.0) 100 °C (MW), 30 min 88% Clean conversion; no dehalogenation.
Pd(dppf)Cl₂Dioxane / H₂O (10:1)Na₂CO₃ (3.0)90 °C (Batch), 12 h42%Significant unreacted starting material.
Pd(OAc)₂ / sSPhosCH₃CN / H₂O (1:2)K₃PO₄ (3.0)80 °C (Batch), 12 h75%Good yield; minor homocoupling of boronic acid.
XPhos Pd G2 / XPhosEtOH / H₂O (1:1)K₂CO₃ (3.0)100 °C (MW), 30 min<10%Using Iodo-pyrazole: Severe dehalogenation[1].

Experimental Protocols

Protocol A: Direct Aqueous Coupling (Unprotected Amino Acid)

This protocol utilizes microwave irradiation and a highly active palladacycle to achieve rapid coupling without the need for protecting groups. It is a self-validating system: the rapid color change from yellow to dark brown indicates catalyst activation, and the specific pH adjustment during workup selectively isolates the zwitterion.

Materials:

  • 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.05 mmol, 5 mol%)

  • XPhos (0.05 mmol, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ) (3.0 mmol, 3.0 equiv)

  • Degassed Ethanol and Milli-Q Water (1:1 v/v, 10 mL total)

Step-by-Step Procedure:

  • Reagent Charging: To a 20 mL microwave-safe vial, add the bromopyrazolylalanine, boronic acid, K2​CO3​ , XPhos, and XPhos Pd G2.

  • Solvent Addition & Degassing: Add the EtOH/H₂O mixture. Seal the vial with a crimp cap equipped with a PTFE septum. Sparge the heterogeneous mixture with Argon gas for 5 minutes using a submerged needle and a vent needle. Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and degradation of the phosphine ligand.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 100 °C for 30 minutes with a pre-stirring time of 1 minute.

  • Reaction Validation (LC-MS): Sample 10 μ L of the reaction mixture, dilute in 1 mL of H2​O/CH3​CN , and analyze via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the coupled product mass validates completion.

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with 5 mL of water. Transfer the filtrate to a beaker.

  • Isoelectric Precipitation: Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches ~5.5 to 6.0 (the approximate isoelectric point of the product). Cool to 4 °C for 2 hours to induce precipitation. Filter the resulting solid and dry under high vacuum. (If precipitation fails, purify directly via preparative reverse-phase HPLC using a 0.1% TFA aqueous/acetonitrile gradient).

Workflow Step1 1. Reagent Preparation Step2 2. Argon Degassing Step1->Step2 Step3 3. Microwave (100°C, 30m) Step2->Step3 Step4 4. Celite Filtration Step3->Step4 Step5 5. Isoelectric Precipitation Step4->Step5

Step-by-step workflow for the unprotected aqueous Suzuki-Miyaura cross-coupling.

Protocol B: Standard Batch Coupling (Boc-Protected Route)

If the downstream application requires a protected amino acid for Solid-Phase Peptide Synthesis (SPPS), it is often easier to perform the Suzuki coupling on the globally protected substrate (e.g., Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-bromo-1H-pyrazol-1-yl)propanoate).

Materials:

  • Boc-protected bromopyrazolylalanine methyl ester (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • Sodium carbonate ( Na2​CO3​ ) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane / Water (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Setup: In an oven-dried round-bottom flask, dissolve the protected amino acid and boronic acid in 1,4-Dioxane. Add an aqueous solution of Na2​CO3​ .

  • Degassing: Perform three freeze-pump-thaw cycles to thoroughly deoxygenate the biphasic mixture.

  • Catalyst Addition: Backfill the flask with Argon, quickly add the Pd(dppf)Cl2​ catalyst, and attach a reflux condenser.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate and 10 mL of water. Separate the layers. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure protected biaryl amino acid.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI (Molecules) URL:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: Semantic Scholar / Journal of Organic Chemistry URL:[Link]

  • Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ResearchGate URL:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles (PubMed) Source: NIH / PubMed URL:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles (Full Text) Source: ResearchGate URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Suzuki Coupling (General Principles and Mechanisms) Source: Organic Chemistry Portal URL:[Link]

Sources

Application

assay development using 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Application Note: Late-Stage Peptide Functionalization and Assay Development Using 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Executive Summary & Rationale In modern drug discovery, the development of robust Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Late-Stage Peptide Functionalization and Assay Development Using 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Executive Summary & Rationale

In modern drug discovery, the development of robust Protein-Protein Interaction (PPI) assays relies heavily on the precise placement of fluorescent probes. 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo- β -pyrazolylalanine) is a highly versatile non-natural amino acid (UAA). Structurally, it acts as a bioisostere for histidine, phenylalanine, or tyrosine, making it highly tolerated within native protein binding pockets. Chemically, the 4-bromo-pyrazole moiety provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling reactions.

This application note details the methodology for incorporating this UAA into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by on-resin Suzuki-Miyaura cross-coupling to attach a fluorophore. The resulting conjugate is then utilized to construct a self-validating Fluorescence Polarization (FP) assay.

Mechanistic Insights: The Chemistry of 4-Bromopyrazoles

Choosing a pyrazole-based UAA over a standard phenyl ring (e.g., 4-bromo-phenylalanine) fundamentally alters the physicochemical profile of the peptide. The pyrazole ring offers unique hydrogen-bonding capabilities, a distinct dipole moment, and can participate in halogen bonding or provide anomalous dispersion signals for X-ray crystallography ([1]).

However, in the context of Suzuki-Miyaura coupling, 4-bromopyrazoles present a specific mechanistic challenge: the basic nitrogen atoms can coordinate to the palladium center, leading to product inhibition or catalyst poisoning. Furthermore, debromination is a prominent side reaction. To counteract this causality, the use of bulky, electron-rich dialkylbiaryl phosphine ligands—specifically XPhos —is strictly required. XPhos accelerates the rate-limiting reductive elimination step and sterically hinders the formation of off-target Pd-nitrogen coordination complexes, ensuring high conversion rates without debromination (; [2]).

Experimental Workflow

G A 1. SPPS Incorporation Fmoc-4-Bromo-Pyrazolylalanine B 2. Late-Stage Functionalization On-Resin Suzuki Coupling A->B Kaiser Test Validation C 3. Fluorophore Conjugation Fluorescein Boronic Acid B->C XPhos Pd G2 / K3PO4 D 4. Cleavage & Purification TFA / RP-HPLC C->D LC-MS Isotope Check E 5. Assay Development Fluorescence Polarization (FP) D->E Z'-Factor Validation

Workflow for late-stage peptide functionalization and FP assay development using the brominated UAA.

Self-Validating Experimental Protocols

Protocol 1: Fmoc-SPPS Incorporation of the UAA

Objective: Incorporate Fmoc-2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid into the growing peptide chain. Causality: HATU is selected as the coupling reagent over HBTU. The pyrazole side chain introduces local steric hindrance; HATU generates a highly reactive 7-aza-OBt ester intermediate, ensuring rapid and complete amidation to prevent deletion sequences.

  • Swell the resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% Piperidine in DMF (2 × 10 min).

  • Prepare the coupling mixture: 3.0 eq of the Fmoc-UAA, 2.9 eq of HATU, and 6.0 eq of DIPEA in DMF.

  • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Checkpoint: Perform a Kaiser (ninhydrin) test. A yellow resin indicates complete coupling (absence of primary amines). If the beads are blue, repeat the coupling step before proceeding.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Conjugate a fluorophore (e.g., Fluorescein-boronic acid) to the 4-bromo-pyrazole handle. Causality: Performing this step on-resin allows for the use of excess Pd and boronic acid, which can be easily washed away, avoiding complex solution-phase purification. K 3​ PO 4​ is utilized as a mild base because strong inorganic bases (like NaOH) can cause premature ester/amide cleavage or racemization of the peptide stereocenters.

  • Wash the peptide-resin thoroughly with anhydrous 1,4-Dioxane to remove DMF.

  • In a degassed vial, combine 3.0 eq of Fluorescein-boronic acid, 4.0 eq of anhydrous K 3​ PO 4​ , and 0.1 eq of XPhos Pd G2 catalyst.

  • Dissolve the reagents in a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) and add to the resin.

  • Agitate the reaction at 80°C for 12 hours under an argon atmosphere.

  • Wash the resin sequentially with Dioxane, DMF, H 2​ O, DMF, and DCM to purge residual palladium.

  • Self-Validation Checkpoint: Perform a micro-cleavage on a 1 mg resin aliquot using TFA/TIPS/H 2​ O (95:2.5:2.5). Analyze the supernatant via LC-MS. The distinct 1:1 isotopic doublet of the 79 Br/ 81 Br isotopes must completely disappear, replaced by a single mass peak corresponding to the exact mass of the fluorophore-conjugated peptide.

Protocol 3: Fluorescence Polarization (FP) Assay Setup

Objective: Validate the binding of the fluorescently labeled peptide to the target protein. Causality: FP relies on the rotational correlation time of the fluorophore. The small, unbound peptide rotates rapidly (low polarization, low mP). Upon binding to a massive target protein, rotation slows drastically (high mP). Tween-20 is included in the buffer to prevent the hydrophobic fluorophore from non-specifically adsorbing to the microplate walls, which would cause false-positive polarization signals.

  • Prepare Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • Dilute the purified fluorescent peptide (tracer) to a fixed concentration of 10 nM.

  • Perform a serial dilution of the target protein (e.g., 10 μ M down to 0.1 nM) and mix 1:1 with the tracer in a black 384-well microplate.

  • Incubate in the dark for 30 minutes to reach thermodynamic equilibrium.

  • Read the plate on a multimode reader using polarized excitation/emission filters (e.g., 485 nm / 535 nm).

  • Self-Validation Checkpoint (Competitive Displacement): To prove the signal is driven by specific pocket binding and not non-specific aggregation, titrate an unlabeled wild-type peptide into a well containing the tracer-protein complex. The FP signal must return to the baseline mP of the free tracer.

Quantitative Data Summaries

Table 1: Optimization of On-Resin Suzuki-Miyaura Cross-Coupling for 4-Bromopyrazolylalanine Data demonstrates the necessity of the XPhos ligand to overcome product inhibition and debromination.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Main Byproduct
Pd(PPh 3​ ) 4​ (10 mol%)Na 2​ CO 3​ Dioxane / H 2​ O8045%High Debromination
SPhos Pd G2 (10 mol%)Cs 2​ CO 3​ THF / H 2​ O8080%Moderate Debromination
XPhos Pd G2 (10 mol%) K 3​ PO 4​ Dioxane / H 2​ O 80 >95% Trace (<1%)

Table 2: FP Assay Validation Metrics (Model PPI System) Validation parameters establishing the robustness of the synthesized tracer.

Peptide VariantTarget Protein Kd​ (nM)Baseline mPMax mPDynamic Range ( Δ mP)Z'-Factor
UAA-Fluorescein TracerTarget Kinase14.2 ± 1.1352101750.82
UAA-Fluorescein TracerBSA (Control)N/A38424N/A

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Journal of the American Chemical Society, 132(40), 14073-14075. Available at:[Link]

  • Liu, X., et al. (2018). Computational Alanine Scanning with Interaction Entropy for Protein–Ligand Binding Free Energies. Journal of Chemical Information and Modeling. Available at:[Link]

Sources

Method

Application Note: Safe Handling, Storage, and Preparation of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound Class: Halogenated Unnatural Amino Acid (Pyrazole Derivative) Executive Summary The incorporation of unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Compound Class: Halogenated Unnatural Amino Acid (Pyrazole Derivative)

Executive Summary

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling enhanced proteolytic stability and novel target binding. 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a specialized building block featuring a zwitterionic amino acid backbone and a halogenated pyrazole ring. While highly valuable for structural diversification, its unique physicochemical profile demands rigorous handling protocols. This guide outlines field-proven methodologies to mitigate risks of photolytic debromination, hygroscopic degradation, and personnel exposure, ensuring both scientific integrity and laboratory safety.

Physicochemical Profiling & Mechanistic Causality

To handle this compound effectively, researchers must understand the causality behind its degradation pathways. Standardizing your approach based on these mechanisms creates a self-validating workflow where errors are preemptively engineered out of the process.

  • Hygroscopicity & Hydrolysis: Like many unprotected unnatural amino acids, the zwitterionic nature of this compound makes it highly prone to absorbing atmospheric moisture. Moisture acts as a catalyst for hydrolysis and accelerates caking, which compromises weighing accuracy. Therefore, maintaining a strictly desiccated environment is non-negotiable .

  • Photolytic Sensitivity (The C-Br Bond): The 4-bromo-1H-pyrazole moiety contains a carbon-bromine bond on an electron-rich aromatic ring. Exposure to ultraviolet (UV) or intense visible light can induce homolytic cleavage of this bond, generating reactive radicals that lead to cross-linking or debromination. Amber vials and dark storage are mandatory to arrest photodegradation.

  • Aerosolization & Toxicity: Fine powders of halogenated nitrogen heterocycles pose a respiratory hazard. Inhalation can lead to mucosal irritation. Handling must be restricted to controlled engineering environments (e.g., fume hoods) to prevent exposure .

Quantitative Data: Storage and Safety Parameters

To ensure reproducibility across assays, adhere strictly to the stability limits and safety requirements outlined below.

Table 1: Storage Conditions and Projected Stability
StateStorage TemperatureEnvironmental ControlsExpected Shelf-Life
Solid (Long-term) -20°C to -80°CAmber vial, Desiccated, Argon-flushed12 – 24 months
Solid (Short-term) 4°CAmber vial, Desiccated1 – 4 weeks
Stock Solution -80°CAliquoted, Sealed, Light-protected3 – 6 months
Working Solution Room TemperatureLight-protected< 24 hours
Table 2: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationMechanistic Justification
Gloves Nitrile (Minimum 4 mil thickness)Prevents dermal absorption of halogenated organics and protects the sample from nucleases/proteases on human skin.
Eyewear ANSI-approved Safety GogglesMitigates ocular exposure risk from accidental aerosolization of reactive fine powders.
Ventilation Fume Hood (Face velocity >100 fpm)Captures airborne particulates during weighing, preventing respiratory tract irritation .

Process Visualization: Safe Handling Workflow

The following diagram illustrates the critical path from compound receipt to solution preparation, highlighting points where degradation risks are highest.

G Start Compound Receipt (Dry Ice/Cold Pack) Inspect Integrity Inspection (Check Amber Vial/Seal) Start->Inspect Immediate Storage Long-term Storage (-20°C, Desiccator, Dark) Inspect->Storage Seal Intact Degradation Degradation Risk (Photolysis, Condensation) Inspect->Degradation Compromised Seal Equilibration Thermal Equilibration (30 mins at RT, closed vial) Storage->Equilibration Prior to Experiment Handling Weighing & Transfer (Fume Hood, Anti-static) Equilibration->Handling Prevents Condensation Equilibration->Degradation Opened while cold Handling->Degradation Prolonged Light/Air Exposure Solution Solution Preparation (Use immediately or aliquot) Handling->Solution Buffer/Solvent Addition

Workflow for the safe handling, storage, and preparation of halogenated unnatural amino acids.

Standard Operating Procedures (SOPs)

Protocol A: Receipt and Long-Term Storage

Self-Validating Principle: If the primary seal is compromised upon receipt, assume moisture ingress has occurred and quarantine the batch.

  • Inspection: Upon arrival, immediately transfer the package to a fume hood. Inspect the secondary containment and the primary amber vial for cracks or compromised seals.

  • Desiccation: Place the intact vial into a secondary desiccator jar containing active indicating silica gel.

  • Temperature Control: Store the desiccator jar in a monitored -20°C to -80°C freezer. Ensure the freezer is not a "frost-free" model, as the auto-defrost cycles introduce unacceptable temperature fluctuations .

Protocol B: Weighing and Transfer (Critical Step)

Self-Validating Principle: Cold powders act as condensation nuclei. Opening a cold vial guarantees moisture contamination.

  • Thermal Equilibration: Remove the desiccator jar from the freezer. Do not open the jar or the vial. Allow it to sit at room temperature for a minimum of 30 to 60 minutes.

  • Environment Prep: Ensure the fume hood is clear of clutter. Wipe down the balance with an anti-static brush.

  • Weighing: Open the vial only when fully equilibrated. Use an anti-static micro-spatula to transfer the required mass.

  • Resealing: Before closing the stock vial, gently flush the headspace with a stream of dry, high-purity Argon or Nitrogen gas to displace atmospheric oxygen and moisture. Seal tightly and return to the desiccator.

Protocol C: Solution Preparation and Short-Term Handling

Self-Validating Principle: Aqueous environments accelerate degradation. Reconstitute only what is needed.

  • Solvent Selection: Due to the hydrophobic nature of the brominated pyrazole ring, initial dissolution may require a small volume of a polar aprotic solvent (e.g., anhydrous DMSO or DMF) before dilution into aqueous buffers.

  • pH Considerations: Avoid highly alkaline buffers (pH > 8.0) during prolonged incubation, as they can promote racemization at the alpha-carbon or degradation of the pyrazole ring .

  • Aliquot Generation: If a stock solution must be stored, divide it into single-use aliquots in amber microcentrifuge tubes. Snap-freeze in liquid nitrogen and store at -80°C. Never subject solutions to repeated freeze-thaw cycles.

Spill Management and Emergency Response

In the event of a dry powder spill outside of the fume hood:

  • Do not sweep dry. Sweeping aerosolizes the fine powder, drastically increasing inhalation risk.

  • Dampen and Wipe: Gently cover the spill with absorbent paper towels. Dampen the towels with a suitable solvent (e.g., 70% ethanol or water) to suppress dust formation.

  • Collect and Dispose: Carefully wipe up the spill, working from the outside in. Place all contaminated materials into a clearly labeled, sealable hazardous waste container for proper chemical disposal in accordance with institutional guidelines .

References

  • JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers." JPT.com. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." OSHA.gov. Available at:[Link]

Application

Application Note: Site-Directed Incorporation of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid (4-Br-Pza)

Mechanistic Rationale & Strategic Utility The expansion of the genetic code has revolutionized protein engineering by allowing the site-specific incorporation of non-canonical amino acids (ncAAs). 2-amino-3-(4-bromo-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Utility

The expansion of the genetic code has revolutionized protein engineering by allowing the site-specific incorporation of non-canonical amino acids (ncAAs). 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine or 4-Br-Pza) is a highly specialized ncAA that merges the structural geometry of a histidine isostere with the chemical reactivity of an aryl halide[1].

Unlike standard brominated aromatics like p-bromo-phenylalanine, the pyrazole core of 4-Br-Pza offers unique advantages:

  • Minimal Structural Perturbation: The pyrazole ring closely mimics the imidazole ring of canonical histidine, making it an ideal candidate for precise probing of enzyme active sites and protein-protein interfaces without introducing excessive steric clash[2].

  • Enhanced Cross-Coupling Reactivity: The electron-rich nature of the pyrazole ring facilitates the oxidative addition of Palladium(0) to the C4–Br bond. This dramatically accelerates downstream bio-orthogonal reactions (e.g., Suzuki-Miyaura cross-coupling) compared to unactivated bromobenzenes.

  • Structural Biology Phasing: The bromine atom provides a heavy-atom handle for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography, aiding in the resolution of complex co-crystal structures[3].

Orthogonal Translation System (OTS) Dynamics

To genetically encode 4-Br-Pza in Escherichia coli, a highly specific Orthogonal Translation System (OTS) is required. This system typically utilizes an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) paired with its cognate amber suppressor tRNA (tRNA CUA​ ). The active site of the MjTyrRS is mutated to accommodate the bulky, electron-rich bromopyrazole ring while strictly excluding canonical amino acids.

OTS UAA 4-Br-Pza RS Engineered aaRS UAA->RS Binding tRNA tRNA(CUA) RS->tRNA Aminoacylation tRNA->RS Charging Ribosome Ribosome tRNA->Ribosome Decoding Protein Target Protein Ribosome->Protein Elongation mRNA UAG mRNA mRNA->Ribosome Translation

Orthogonal translation system for 4-Br-Pza incorporation via engineered aaRS.

Comparative Data Analysis

Selecting the correct ncAA is critical for downstream success. The table below summarizes the quantitative and qualitative properties of 4-Br-Pza compared to standard alternatives.

Property4-Br-Pzap-Bromo-phenylalanine (pBrF)Histidine (Canonical)
Side Chain Core PyrazoleBenzeneImidazole
Halogen Handle Yes (C4-Bromo)Yes (para-Bromo)No
Pd-Coupling Efficiency High (Electron-rich core)Moderate (Hydrophobic burial)N/A
X-ray Phasing Utility Excellent (SAD)Excellent (SAD)N/A
H-Bonding Capability Moderate (N2 acceptor)NoneHigh (Donor/Acceptor)
Steric Bulk (Volume) ~125 Å 3 ~135 Å 3 ~98 Å 3

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow ensures that amber suppression is strictly dependent on the presence of 4-Br-Pza, preventing false positives caused by near-cognate suppression.

Step 1: Plasmid Co-Transformation
  • Co-transform E. coli BL21(DE3) competent cells with:

    • pEVOL-BrPza: Encoding the engineered MjTyrRS and tRNA CUA​ (Chloramphenicol resistant).

    • pET-Target-TAG: Encoding your target protein with an in-frame UAG stop codon at the desired mutation site (Ampicillin or Kanamycin resistant).

  • Plate on LB agar containing both antibiotics. Incubate overnight at 37°C.

Step 2: Preparation of the ncAA
  • Weigh out 4-Br-Pza powder to achieve a final stock concentration of 100 mM.

  • Dissolve in 0.1 M NaOH.

    • Causality Insight: 4-Br-Pza is zwitterionic and exhibits poor solubility in neutral aqueous buffers. The alkaline solution deprotonates the carboxyl group, ensuring complete dissolution before addition to the culture media.

Step 3: Cultivation and Sequential Induction
  • Inoculate a single colony into 50 mL of 2xYT media containing appropriate antibiotics. Grow at 37°C to an OD 600​ of 0.4.

  • Critical Validation Step: Split the culture into two 25 mL flasks:

    • Flask A (+UAA): Add 4-Br-Pza stock to a final concentration of 1 mM.

    • Flask B (-UAA): Add an equivalent volume of 0.1 M NaOH (Vehicle control).

  • Add 0.02% L-arabinose to both flasks.

    • Causality Insight: Arabinose induces the pEVOL plasmid. Inducing the synthetase 30 minutes prior to the target protein ensures a high intracellular pool of charged tRNA CUA​ . This prevents ribosome stalling and premature truncation when the target mRNA is eventually transcribed.

  • Incubate for 30 minutes at 37°C.

  • Induce target protein expression by adding 1 mM IPTG to both flasks. Shift temperature to 25°C and express for 12-16 hours.

Step 4: Purification and Validation
  • Harvest cells by centrifugation and lyse via sonication in standard Ni-NTA binding buffer (50 mM Tris, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

  • Purify the lysate using Ni-NTA affinity chromatography.

  • Elute and analyze both (+UAA) and (-UAA) fractions via SDS-PAGE.

    • Self-Validation Check: A distinct band corresponding to the full-length protein must only appear in the (+UAA) lane. If a band appears in the (-UAA) lane, the system is suffering from background suppression (often by endogenous glutamine or tryptophan), and the aaRS stringency must be re-optimized.

  • Confirm incorporation via Intact Mass Spectrometry (LC-MS). The mass shift should perfectly match the exact monoisotopic mass addition of 4-Br-Pza minus canonical water loss.

Workflow Step1 1. Co-transformation Target & OTS Plasmids Step2 2. Induction Add 4-Br-Pza + Inducers Step1->Step2 Step3 3. Purification Ni-NTA Affinity Step2->Step3 Step4 4. Bio-conjugation Pd-Catalyzed Coupling Step3->Step4 Step5 5. Validation LC-MS/MS Analysis Step4->Step5

Self-validating workflow for 4-Br-Pza expression and bioconjugation.

Step 5: Downstream Bioconjugation (Suzuki-Miyaura Cross-Coupling)

Because 4-Br-Pza contains a highly reactive C4-bromine, it is primed for aqueous Palladium-catalyzed cross-coupling.

  • Buffer exchange the purified protein into 50 mM Potassium Phosphate, pH 8.0.

  • Add 50 equivalents of your desired boronic acid derivative (e.g., a fluorophore-boronic acid).

  • Add a pre-mixed catalyst solution of Pd(OAc) 2​ (10 eq) and ADHP ligand (2-amino-4,6-dihydroxypyrimidine) (20 eq).

    • Causality Insight: The ADHP ligand is strictly required in aqueous protein environments. It prevents the Pd(II) from being non-specifically sequestered by canonical histidine or cysteine residues on the protein surface, directing the catalyst exclusively to the 4-Br-Pza handle.

  • Incubate at 37°C for 2 hours, then quench with 3-mercaptopropionic acid and remove the catalyst via a desalting column.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid synthesis

Welcome to the Technical Support Center for the synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine). As a halogenated, unnatural amino acid, this molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine).

As a halogenated, unnatural amino acid, this molecule is a highly valuable rigid histidine analog and pharmacophore in peptide drug development. However, researchers frequently encounter bottlenecks during its synthesis, including poor regioselectivity, competing elimination reactions, and catalytic debromination. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you maximize your synthetic yield and enantiomeric purity.

Optimized Synthetic Workflow

To circumvent the low yields associated with standard alkyl halide substitutions, our recommended workflow utilizes the ring-opening of a strained serine β -lactone.

SynthesisWorkflow N1 Boc-L-Serine (Starting Material) N2 Boc-L-Serine β-Lactone (Electrophile) N1->N2 Cyclization (-H₂O) N4 Boc-Protected Pyrazolylalanine N2->N4 Ring Opening (MeCN, 50°C) N3 4-Bromopyrazole (Nucleophile) N3->N4 N1 Alkylation N5 2-Amino-3-(4-bromo-1H- pyrazol-1-yl)propanoic acid N4->N5 Acidic Deprotection (TFA/DCM)

Workflow for the regioselective synthesis of 4-bromo-pyrazolylalanine via β-lactone ring-opening.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields (<40%) and significant formation of a byproduct when alkylating 4-bromopyrazole with 3-bromo-N-Boc-alanine methyl ester. How can I fix this? Causality: Direct alkylation of primary halides (like 3-bromoalanine derivatives) suffers from competing E2 elimination. Because pyrazoles are moderately basic, they frequently abstract the α -proton of the halide, yielding a stable dehydroalanine byproduct rather than the desired substitution product. Solution: Switch your electrophile to a serine-derived β -lactone (e.g., N-Boc-L-serine β -lactone) [1]. The ~22 kcal/mol ring strain of the 4-membered lactone lowers the activation energy for nucleophilic attack at the β -carbon. Because the leaving group (the carboxylate) remains tethered to the molecule, the reaction is strictly driven towards an SN​2 pathway, effectively eliminating the E2 side reaction [2].

Q2: My final product shows significant loss of the bromine atom (debromination) after the final deprotection step. What is causing this? Causality: If you utilized a Benzyloxycarbonyl (Cbz) protecting group on the α -amine, the standard deprotection method relies on catalytic hydrogenation ( H2​ , Pd/C). Aryl and heteroaryl bromides, such as the 4-bromopyrazole moiety, are highly susceptible to hydrodehalogenation under palladium catalysis [3]. Solution: Transition to a tert-butyloxycarbonyl (Boc) protecting group strategy. Boc can be cleanly removed using acidic conditions (e.g., Trifluoroacetic acid in dichloromethane), which leaves the sensitive C−Br bond completely intact.

Q3: I am observing racemization of the stereocenter in the final amino acid. How do I maintain enantiomeric purity? Causality: Racemization typically occurs via base-catalyzed α -proton abstraction. If you are using strong bases (like NaH or K2​CO3​ ) to deprotonate the 4-bromopyrazole prior to alkylation, the basic environment promotes enolization at the chiral α -carbon of the amino acid derivative. Solution: The β -lactone ring-opening method does not require an exogenous strong base. Heating neutral 4-bromopyrazole and N-Boc-L-serine β -lactone in anhydrous acetonitrile at 50–55 °C is sufficient to drive the reaction to completion while maintaining >99% enantiomeric excess (ee) [4].

Q4: Why does my β -lactone ring-opening reaction stall at 50% conversion? Causality: Pyrazole is a relatively weak nucleophile. If the reaction is run in non-polar solvents, the zwitterionic transition state of the ring-opening is poorly stabilized. Additionally, trace moisture will rapidly hydrolyze the β -lactone back into N-Boc-serine. Solution: Ensure strict anhydrous conditions. Use polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to stabilize the transition state and drive the reaction forward.

Quantitative Data: Synthetic Route Comparison

To assist in your experimental design, the following table summarizes the expected outcomes of various synthetic strategies for this molecule based on empirical laboratory data.

Synthetic RouteElectrophileNucleophileTypical YieldEnantiomeric Excess (ee)Primary Yield-Limiting Factor
Direct Alkylation 3-Bromo-N-Boc-Ala-OMe4-Bromopyrazole35–45%>95% E2 elimination (Dehydroalanine)
Michael Addition N-Boc-Dehydroalanine4-Bromopyrazole50–60%0% (Racemic)Polyalkylation & lack of stereocontrol
β -Lactone Opening N-Boc-L-Serine β -Lactone4-Bromopyrazole75–85%>99%Moisture-induced lactone hydrolysis
Cyclic Sulfamidate Serine-derived Sulfamidate4-Bromopyrazole80–90%>99%Multi-step preparation of electrophile

Self-Validating Experimental Protocol

This protocol details the optimized synthesis of (S)-2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid via the β -lactone route. Every step includes specific analytical checkpoints to ensure the reaction is proceeding correctly before moving forward.

Phase 1: Nucleophilic Ring-Opening
  • Preparation: In an oven-dried 100 mL round-bottom flask purged with Argon, dissolve 1.0 equivalent of N-Boc-L-serine β -lactone (approx. 10 mmol) in 40 mL of strictly anhydrous acetonitrile.

  • Addition: Add 1.1 equivalents of 4-bromopyrazole (11 mmol) to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 52–55 °C for 24 hours.

  • Validation Checkpoint 1 (IR Spectroscopy): Take a small aliquot and run an FT-IR. The disappearance of the intense, strained lactone carbonyl stretch at ~1830 cm⁻¹ indicates complete consumption of the electrophile.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with 0.1 M HCl (to remove unreacted pyrazole), dry over Na2​SO4​ , and concentrate to yield the Boc-protected intermediate.

  • Validation Checkpoint 2 (1H NMR): In the CDCl3​ NMR spectrum, verify that the β -protons have shifted from ~4.4 ppm (lactone) to ~4.6 ppm. Crucially, the symmetric 4-bromopyrazole protons (which appear as a single peak in the starting material) will now appear as two distinct singlets at ~7.4 ppm and ~7.6 ppm, confirming successful N1-alkylation and the breaking of the pyrazole ring's symmetry.

Phase 2: Acidic Deprotection
  • Reaction: Dissolve the Boc-protected intermediate in 20 mL of a 20% (v/v) solution of Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).

  • Stirring: Stir at room temperature for 2 hours.

  • Validation Checkpoint 3 (TLC): Spot the reaction on silica gel (eluent: 9:1 DCM:MeOH). The starting material ( Rf​ ~0.6) should completely disappear, replaced by a baseline spot (the highly polar, deprotected amino acid TFA salt).

  • Isolation: Concentrate the mixture under vacuum. Triturate the resulting oil with cold diethyl ether to precipitate the final product as a white solid. Filter and dry under high vacuum.

  • Validation Checkpoint 4 (Mass Spectrometry): Run an ESI-MS (positive mode). You must observe the characteristic 1:1 isotopic pattern of a single bromine atom. The [M+H]+ peaks will appear at m/z 234.0 ( 79Br ) and m/z 236.0 ( 81Br ) with equal intensity, confirming that no debromination occurred during deprotection.

References

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). "Nα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine." Organic Syntheses, 70, 1.[Link]

  • Pu, Y., Martin, R. M., & Vederas, J. C. (1998). "Synthesis of Enantiomerically Pure β-Substituted α-Amino Acids from Serine β-Lactone." The Journal of Organic Chemistry, 63(7), 2332-2339.[Link]

  • Alinezhad, H., et al. (2011). "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions." Journal of the Mexican Chemical Society, 55(4), 238-242.[Link]

  • Farthing, C. N., et al. (1996). "Syntheses of (S)-β-pyrazolylalanine and (S)-quisqualic acid from a serine-derived aziridine." Tetrahedron Letters, 37(29), 5225-5226.[Link]

Optimization

Technical Support Center: Purification Challenges of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, unnatural amino acids.

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid presents a unique trifecta of purification challenges:

  • Zwitterionic Polarity: With a carboxylic acid (pKa ~2.2) and a primary amine (pKa ~9.0), it is highly water-soluble and elutes in the void volume of standard Reversed-Phase (RP) C18 columns.

  • Halogen Bonding & Secondary Interactions: The 4-bromopyrazole ring introduces localized lipophilicity and halogen-bonding capabilities, causing unpredictable secondary interactions with unshielded silanols on silica matrices.

  • Inorganic Salt Contamination: Syntheses typically involve the alkylation of 4-bromopyrazole, generating crude mixtures heavily contaminated with inorganic salts that cannot be removed via standard liquid-liquid extraction.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to successfully isolate this molecule.

Part 1: Core Troubleshooting & FAQs

Q1: My compound elutes in the void volume on a standard C18 column. How can I retain and resolve it?

The Causality: In standard reversed-phase chromatography, highly polar zwitterions lack sufficient hydrophobicity to partition into the C18 stationary phase. The Solution: Switch your chromatographic mode to Hydrophilic Interaction Liquid Chromatography (HILIC) . Specifically, a zwitterionic HILIC (ZIC-HILIC) column is optimal. The separation mode uses an eluent containing a high content of water-miscible organic solvent (e.g., acetonitrile) to promote hydrophilic interactions between the analyte and a water-wetted hydrophilic stationary phase [1]. The zwitterionic stationary phase provides weak electrostatic interactions that perfectly complement the amphoteric nature of the unnatural amino acid.

Q2: I am seeing severe peak tailing and poor recovery during HILIC purification. What is causing this?

The Causality: Peak tailing in HILIC for this molecule is driven by unshielded electrostatic interactions. While polar partitioning is the main retention mechanism, the presence of ionic interactions has a tremendous impact on peak shape. If you run a neat Acetonitrile/Water gradient, the zwitterionic analyte will bind unpredictably to the stationary phase. The Solution: You must introduce a volatile buffer salt (typically 10–20 mM ammonium formate) to control the ionic interactions between the analytes and the stationary phase [2]. Operating at pH 3.5 ensures the carboxylate is partially protonated, modulating its interaction with the stationary phase and sharpening the peak.

Q3: How do I remove the inorganic salts from my crude reaction mixture before HPLC?

The Causality: Because 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is highly water-soluble, it remains in the aqueous layer during standard extractions. Injecting this salty crude directly onto a HILIC column will instantly crash the column, as salts precipitate in high-acetonitrile mobile phases. The Solution: Implement a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) "catch-and-release" protocol. By dropping the sample pH below 2.0, the carboxylic acid is fully protonated. The molecule now carries a net positive charge (from the protonated amine) and binds tightly to the negatively charged SCX resin. Salts and neutral impurities are washed away, and the pure amino acid is released using a basic methanolic solution.

Q4: My synthesis yielded a racemate. How can I separate the L- and D- enantiomers?

The Causality: Standard chiral columns (like AD-H or OD-H) rely on normal-phase conditions where this highly polar amino acid is entirely insoluble. The Solution: Use a macrocyclic glycopeptide-based Chiral Stationary Phase (CSP). A glycopeptide antibiotic, such as teicoplanin, acts as a highly effective chiral selector for the high-performance liquid chromatographic separation of enantiomers of unnatural amino acids [3]. The teicoplanin phase operates well in polar organic modes or reversed-phase modes, utilizing hydrogen bonding and steric exclusion to resolve the enantiomers.

Part 2: Data Presentation & Mode Comparison

To select the right purification strategy, you must understand how this specific molecule behaves across different stationary phases.

Chromatographic ModeStationary PhasePrimary Retention MechanismSuitability for 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
Reversed-Phase (RP) C18 / C8Hydrophobic partitioningPoor. Analyte is too polar; elutes in the void volume.
Ion-Pairing RP C18 + TFA/HFBAHydrophobic partitioning of neutral ion-pairModerate. Retains the analyte, but ion-pairing agents suppress MS signals and are hard to remove.
HILIC ZIC-HILICHydrophilic partitioning + ElectrostaticExcellent. High retention, excellent MS compatibility, orthogonal selectivity.
Chiral Resolution Teicoplanin CSPSteric exclusion + H-bondingExcellent. Specifically designed for underivatized amino acid racemates.

Part 3: Self-Validating Experimental Protocols

Protocol A: SCX-SPE Desalting (Catch-and-Release)

Purpose: Remove inorganic salts prior to HILIC purification.

  • Conditioning: Pass 5 column volumes (CV) of Methanol, followed by 5 CV of 0.1% Formic Acid (aq) through a silica-based SCX-SPE cartridge.

  • Sample Loading: Dilute the crude reaction mixture in 0.1% Formic Acid (aq) until the pH is strictly < 2.0. Load onto the cartridge at a flow rate of 1 mL/min.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. If a purple spot appears, your cartridge is overloaded or the pH is too high.

  • Washing: Wash with 5 CV of 0.1% Formic Acid (aq) to remove inorganic salts, followed by 5 CV of Methanol to remove unreacted 4-bromopyrazole and lipophilic byproducts.

  • Elution: Elute the target zwitterion using 5 CV of 5% Ammonium Hydroxide in Methanol.

  • Recovery: Evaporate the eluate under reduced pressure to yield the desalted unnatural amino acid.

Protocol B: Preparative ZIC-HILIC Purification

Purpose: Isolate the target compound from structurally similar regioisomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Column Equilibration: Flush the ZIC-HILIC column with 80% B for at least 20 CV. HILIC columns require significantly longer equilibration times than C18 columns to establish the immobilized water layer.

  • Gradient Elution: Run a gradient from 85% B down to 40% B over 20 minutes. (Note: In HILIC, decreasing the organic solvent increases the elution strength).

  • Fraction Collection: Monitor UV absorbance at 220 nm (amide/carboxyl backbone) and 254 nm (bromopyrazole ring).

    • Validation Check: Re-inject the main fraction under isocratic conditions (70% B) to confirm purity and absence of peak tailing.

Part 4: Mechanistic Visualizations

PurificationWorkflow A Crude Synthesis Mixture (Salts + Organics) B SCX-SPE (Catch & Release) Desalting Step A->B Acidify (pH < 2) C ZIC-HILIC Chromatography (Isolate Zwitterion) B->C Elute with NH3/MeOH D Teicoplanin Chiral HPLC (Enantiomer Resolution) C->D Collect Target Fraction E Pure L/D Enantiomers (Target Compound) D->E Isocratic Elution

Workflow for the isolation and purification of zwitterionic unnatural amino acids.

HILICMechanism Mobile Mobile Phase (High ACN, Low Buffer) Water Immobilized Water Layer (Partitioning Zone) Mobile->Water Dynamic Equilibrium StatPhase Zwitterionic Ligand (Electrostatic Surface) Water->StatPhase Hydration Shell Analyte Target Analyte (Zwitterion) Analyte->Water Hydrophilic Partitioning Analyte->StatPhase Ionic Interactions

Multimodal retention mechanism of zwitterionic amino acids on a HILIC stationary phase.

Part 5: References

  • Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Chromatography Today, June 2013. Available at: [Link]

  • Antal, P., et al. "Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography." Journal of Chromatography A, Feb 1997. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of non-natural, halogenated amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of non-natural, halogenated amino acids.

When working with 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid , standard solubilization protocols often fail. This guide is designed to move beyond generic advice by explaining the underlying physicochemical causality of these failures and providing self-validating, step-by-step methodologies to rescue your assays.

Mechanistic Causes of Insolubility

To effectively troubleshoot, we must first understand why this specific molecule resists aqueous solvation. The insolubility of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in standard physiological buffers (e.g., PBS, pH 7.4) is driven by three compounding factors:

  • The Zwitterionic Trap: Like all α -amino acids, this compound possesses a carboxylic acid (pKa ~2.0) and a primary amine (pKa ~9.0). In aqueous solutions, amino acids reach their minimum solubility at their isoelectric point (pI), where the molecule carries a net-zero charge [5]. For this compound, the pI is approximately 5.5. When placed in buffers near this pH, the lack of electrostatic repulsion causes the molecules to aggregate.

  • Lack of Side-Chain Ionization: Researchers often mistakenly treat this compound like its natural analog, Histidine. However, while the imidazole ring of Histidine has a pKa of ~6.0 (allowing for partial protonation and hydrogen bonding near physiological pH), the pyrazole ring has a conjugate acid pKa of ~2.5 [6]. At pH 7.4, the pyrazole ring is strictly neutral and acts purely as a hydrophobic bulk.

  • Halogen-Driven Hydrophobic Collapse: The addition of the bromine atom at the 4-position of the pyrazole ring dramatically alters the molecule's solvation thermodynamics. Bromine is highly polarizable and lipophilic. This modification significantly increases the electrostatic interaction energy required for water to solvate the molecule, driving the hydrophobic pyrazole rings to collapse inward and precipitate out of solution [1].

Quantitative Physicochemical Data

Understanding the physical constants of your compound dictates the excipients you choose. Below is a summary of the compound's properties and the excipients proven to disrupt its aggregation.

Table 1: Physicochemical Properties & Solvation States
PropertyEstimated ValueState at Physiological pH (7.4)Impact on Aqueous Solubility
pKa (Carboxyl) ~2.0Deprotonated (-COO⁻)Hydrophilic, but neutralized by the amine.
pKa (Amino) ~9.0Protonated (-NH₃⁺)Hydrophilic, but neutralized by the carboxyl.
pKa (Pyrazole) ~2.5NeutralHighly hydrophobic; cannot be ionized at pH 7.4.
Isoelectric Point (pI) ~5.5Zwitterion (Net Charge = 0)Proximity to pH 7.4 minimizes electrostatic repulsion [4].
Lipophilicity (LogP) > 1.5N/ABromine drives hydrophobic collapse [2].
Table 2: Excipient / Co-solvent Selection Matrix
Solubilization StrategyRecommended AgentOptimal ConcentrationMechanism of ActionAssay Compatibility
Co-solvent DMSO1% - 5% (v/v)Reduces dielectric constant; disrupts H-bonds.Biochemical assays; tolerated by some cell lines.
Hydrotropy L-Arginine50 mM - 100 mMForms non-ionic and ionic complexes to shield the halogenated moiety [3].Cell-based assays; in vivo models.
Surfactant Tween-800.1% - 0.5% (v/v)Micellar encapsulation of the bromopyrazole ring.Membrane protein assays; structural biology.

Solubilization Decision Workflow

Before selecting a protocol, trace your assay constraints through the decision tree below to identify the optimal solubilization strategy.

TroubleshootingFlow A Insoluble 2-amino-3-(4-bromo-1H-pyrazol-1-yl) propanoic acid in Buffer B Is the buffer pH near the pI (pH 5.5 - 6.5)? A->B C Adjust pH away from pI (e.g., pH < 3.0 or pH > 8.0) B->C Yes D Is the downstream assay sensitive to non-physiological pH? B->D No C->D Check constraints E Proceed with pH-adjusted aqueous solution D->E No F Use Co-solvent Strategy (5-10% DMSO or Tween-80) D->F Yes (In vitro) G Use Hydrotropic Solubilization (Add L-Arginine) D->G Yes (In vivo/Cellular) H Solubilized State Achieved (Ready for Assay) E->H F->H G->H

Decision tree for solubilizing halogenated pyrazole amino acids in aqueous buffers.

Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin dose-response curves. The following protocols include built-in validation steps to ensure scientific integrity.

Protocol A: The Step-Down Co-Solvent Method (For Biochemical Assays)

Causality: Rapidly diluting a DMSO stock into an aqueous buffer causes the local concentration of water to spike, triggering immediate hydrophobic collapse of the bromopyrazole ring. A step-down dilution with vigorous mixing prevents localized nucleation.

  • Stock Preparation: Dissolve the dry powder in 100% molecular-biology grade DMSO to create a 100x concentrated stock (e.g., 100 mM). Vortex until completely clear.

  • Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C. Warming increases the kinetic solubility during the critical mixing phase.

  • Step-Down Dilution: While vortexing the warmed buffer vigorously, add the DMSO stock dropwise . Do not inject the stock directly into the bottom of the tube.

  • Self-Validation Step: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet.

  • Quantification: Measure the UV absorbance of the supernatant at 280 nm (the pyrazole ring absorbs in this range). Compare this to a standard curve generated in 100% DMSO. If the aqueous absorbance is >95% of the expected value, the system is fully solvated.

Protocol B: Hydrotropic Solubilization (For Cell-Based Assays)

Causality: High concentrations of DMSO are toxic to cells. Basic amino acids like L-Arginine act as hydrotropes, forming non-ionic and ionic complexes with poorly soluble drugs, effectively shielding the hydrophobic halogenated moiety from water without altering the pH drastically [3].

  • Hydrotrope Buffer: Prepare a 100 mM L-Arginine solution in ultra-pure water. Adjust the pH to 7.4 using dilute HCl.

  • Solubilization: Add the dry 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid powder directly to the L-Arginine buffer to achieve your target concentration (e.g., 1 mM).

  • Energy Input: Sonicate the mixture in a water bath for 10–15 minutes at room temperature. The mechanical energy disrupts the crystal lattice, allowing the arginine molecules to intercalate and stabilize the compound.

  • Self-Validation Step: Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter. If the compound has not truly dissolved, it will be retained by the filter. Measure the concentration of the filtrate via HPLC or UV-Vis to confirm 100% recovery.

Frequently Asked Questions (FAQs)

Q: I diluted my 100 mM DMSO stock into PBS (pH 7.4) to a final concentration of 1 mM, and it immediately turned cloudy. What happened? A: You experienced "solvent-shift precipitation." When the DMSO concentration drops rapidly, the highly lipophilic 4-bromo-pyrazole side chain undergoes hydrophobic collapse before it can be solvated by water. To prevent this, use the Step-Down Dilution method (Protocol A) or add a hydrotrope like L-Arginine to the PBS prior to dilution.

Q: Can I just heat the buffer to 60°C to force the compound into solution? A: No. While heating increases kinetic solubility, it is a temporary fix. Once the solution cools back to room temperature or 37°C during your assay, the solution will become supersaturated. The compound will eventually nucleate and precipitate mid-experiment, leading to irreproducible data. Always achieve stable thermodynamic solubility at your assay's operating temperature.

Q: Does the choice of buffer salt matter? A: Absolutely. Avoid buffers with high concentrations of chaotropic or kosmotropic salts that might "salt-out" the compound. Phosphate buffers can sometimes form insoluble complexes with zwitterions. Consider using Good's buffers (e.g., HEPES or Tris), which have less impact on the hydration shell of the amino acid.

Q: Why does the un-brominated version of this amino acid dissolve fine, but the 4-bromo version precipitates? A: The addition of a halogen (bromine) significantly increases the polarizability and molecular radius of the side chain, drastically increasing the dispersion energy and lipophilicity (LogP) of the molecule[1]. This shifts the thermodynamic equilibrium away from aqueous solvation and toward self-association.

References

  • Solvation analysis of halogenated 3-phenyl 5-amino pyrazoles - PSGCAS.
  • Biopharmaceutical Profiling of New Antitumor Pyrazole Deriv
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly w
  • Solubility Guidelines for Peptides - Sigma-Aldrich.
  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI.
  • Recent developments in synthetic chemistry and biological activities of pyrazole deriv
Optimization

stability assessment of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid under experimental conditions

Welcome to the Technical Support Center for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid . As a halogenated non-natural amino acid (a brominated pyrazolyl alanine derivative), this compound is highly valued in pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid . As a halogenated non-natural amino acid (a brominated pyrazolyl alanine derivative), this compound is highly valued in peptide engineering, medicinal chemistry, and the development of biomimetic oligomers [1]. However, its unique structural features—specifically the electron-rich pyrazole ring and the labile carbon-bromine bond—present specific stability challenges during synthesis, storage, and biological assays.

This guide provides drug development professionals and researchers with field-proven insights, causality-driven troubleshooting, and validated protocols for assessing and maintaining the stability of this compound, grounded in International Council for Harmonisation (ICH) standards [2].

Part 1: Core FAQs on Chemical Stability & Degradation Mechanisms

Q1: What are the primary degradation pathways for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid under standard experimental conditions? A: The stability of this molecule is dictated by three primary structural vulnerabilities:

  • Dehalogenation (Debromination): Under strong UV light or in the presence of strong reducing agents, the C-Br bond on the pyrazole ring can undergo homolytic cleavage. This is due to the relatively low bond dissociation energy of the C-Br bond compared to C-Cl or C-F bonds.

  • Racemization: Like all α -amino acids, the chiral α -carbon is susceptible to base-catalyzed racemization. At pH > 8.5, the abstraction of the α -proton leads to a planar enolate intermediate, resulting in a loss of enantiomeric purity.

  • Oxidative Degradation: The pyrazole nitrogen atoms can be susceptible to N-oxidation in the presence of strong oxidants (e.g., peroxides) or prolonged exposure to atmospheric oxygen under elevated temperatures.

Q2: How do ICH Q1A(R2) guidelines apply to the stability testing of this non-natural amino acid? A: The ICH Q1A(R2) guideline provides the internationally harmonized framework for stability testing, outlining specific temperature, humidity, and duration requirements to ensure quality and efficacy [2]. For early-stage experimental compounds like 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, we adapt these guidelines into a forced degradation (stress testing) protocol to elucidate degradation pathways and establish appropriate storage conditions.

Part 2: Experimental Workflows & Protocols

Workflow Visualization: Forced Degradation & Stability Assessment

The following diagram illustrates the self-validating workflow for assessing the stability of the compound under various stress conditions.

StabilityWorkflow Start Compound Input: 2-amino-3-(4-bromo-1H-pyrazol-1-yl) propanoic acid Thermal Thermal Stress (ICH Q1A: 40°C/75% RH) Start->Thermal Photo Photostability (ICH Q1B: UV/Vis Exposure) Start->Photo Hydrolytic Hydrolytic Stress (pH 2.0 and pH 10.0) Start->Hydrolytic Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Analysis LC-MS/MS & Chiral HPLC Analysis Thermal->Analysis Photo->Analysis Hydrolytic->Analysis Oxidative->Analysis Eval Data Evaluation: Degradation Profiling Analysis->Eval

Fig 1. ICH-aligned forced degradation workflow for non-natural amino acid stability assessment.

Step-by-Step Protocol: Accelerated Stability Testing (Adapted from ICH Q1A)

To establish a self-validating system, this protocol includes built-in controls to differentiate between matrix effects and true degradation.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in HPLC-grade water (or 10% DMSO if solubility is limited).

  • Aliquot 1 mL of the stock into amber glass vials (to prevent incidental photolytic degradation) and clear glass vials (for photostability testing).

Step 2: Stress Condition Incubation

  • Acidic/Basic Hydrolysis: Add 0.1 N HCl (acidic) or 0.1 N NaOH (basic) to achieve pH 2 and pH 10, respectively. Incubate at 40°C for 7 days.

  • Oxidation: Add H2​O2​ to a final concentration of 3% v/v. Incubate at room temperature for 24 hours.

  • Accelerated Thermal (ICH Q1A): Store solid powder samples in a stability chamber at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for 6 months [2].

Step 3: Quenching and Neutralization

  • For pH-stressed samples, neutralize to pH 7.0 using equimolar amounts of base or acid before injection to prevent damage to the HPLC column.

  • For oxidative samples, quench residual peroxide using sodium thiosulfate.

Step 4: Analytical Quantification

  • Analyze samples using LC-MS/MS equipped with a C18 reverse-phase column.

  • Run a parallel analysis using a Chiralcel OD-H column to assess enantiomeric excess (ee%).

Quantitative Data Summary: Representative Stability Profile

The table below summarizes the expected stability profile based on structural causality and empirical testing parameters.

Stress ConditionDurationTemp (°C)Recovery (%)Primary Degradant IdentifiedEnantiomeric Excess (ee%)
Control (Solid) 6 Months-20°C> 99.5%None> 99.0%
Thermal (Solid) 6 Months40°C98.2%Trace Dimers> 99.0%
Aqueous (pH 7.0) 7 Days25°C99.1%None> 99.0%
Basic (pH 10.0) 7 Days40°C85.4%Racemic Mixture< 50.0% (Racemization)
Oxidative (3% H2​O2​ ) 24 Hours25°C72.1%N-oxide derivative (+16 Da)> 98.5%
Photolytic (UV) 24 Hours25°C68.3%Debrominated analog (-79 Da)> 98.0%

Part 3: Troubleshooting Guide

Issue: Unexpected mass shift of -79 Da observed during LC-MS analysis of peptide sequences incorporating this amino acid.

  • Causality: A loss of 79/81 Da (the isotopic signature of Bromine) indicates debromination. This frequently occurs if the peptide was exposed to strong UV light during purification, or if harsh reducing agents (like DTT or TCEP) were used in excess during downstream assays.

  • Solution: Perform all handling and purification steps under amber lighting. Replace strong reducing agents with milder alternatives (e.g., β -mercaptoethanol) and minimize exposure times.

Issue: Significant loss of binding affinity in biological assays, accompanied by a broadened HPLC peak.

  • Causality: Broadened peaks on a standard C18 column, coupled with loss of biological activity, strongly suggest racemization of the α -carbon. If the amino acid was subjected to prolonged basic conditions (e.g., during Fmoc-deprotection in solid-phase peptide synthesis), the L-enantiomer may have converted to a D/L mixture.

  • Solution: Validate the enantiomeric purity using Chiral HPLC. To prevent this during synthesis, optimize the Fmoc-deprotection step by using a milder base (e.g., 0.1 M DBU without piperidine) or reducing the reaction time.

Issue: Inconsistent retention times during stability testing.

  • Causality: The pyrazole ring can exist in different tautomeric states depending on the pH of the mobile phase, leading to peak splitting or shifting retention times.

  • Solution: Ensure the HPLC mobile phase is strictly buffered (e.g., using 0.1% TFA or 10 mM ammonium acetate) to lock the molecule into a single protonation state during the chromatographic run.

References

  • ACS Publications. (2011). Update 1 of: α , β -Diamino Acids: Biological Significance and Synthetic Approaches. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link]

Troubleshooting

troubleshooting failed reactions involving 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

Welcome to the Technical Support Center for Non-Natural Amino Acid Synthesis . As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting complex bioconjugation and peptide s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Non-Natural Amino Acid Synthesis .

As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting complex bioconjugation and peptide synthesis workflows. Working with 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid presents a unique dual-challenge: you must navigate the stereochemical sensitivity of a chiral alpha-amino acid while simultaneously managing the catalytic stubbornness of a 4-bromopyrazole moiety.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind your failed reactions and providing self-validating protocols to ensure experimental integrity.

Reactivity & Failure Pathway Analysis

Before diving into specific issues, it is critical to understand the orthogonal reactivity of this molecule. The diagram below illustrates the intended synthetic pathways versus the common failure modes encountered at the bench.

G cluster_peptide Peptide Assembly (C- & N- Termini) cluster_cross Late-Stage Functionalization (C4-Bromo) Core 2-amino-3-(4-bromo-1H-pyrazol-1-yl) propanoic acid Protect N-α Protection (Fmoc) Core->Protect Suzuki Pd-Catalyzed Suzuki Cross-Coupling Core->Suzuki Activate Carboxyl Activation (DIC/Oxyma) Protect->Activate Racemize Oxazolone Formation (Epimerization) Activate->Racemize Elongate Peptide Elongation Activate->Elongate Elongate->Suzuki Poison Catalyst Poisoning (N-coordination) Suzuki->Poison Debromo Debromination Side Reaction Suzuki->Debromo FuncPeptide Functionalized Target Molecule Suzuki->FuncPeptide

Workflow map detailing orthogonal reactivity and common failure pathways for the brominated analog.

FAQ Section 1: Peptide Coupling & Stereochemical Integrity

Q1: Why am I observing significant epimerization (racemization) when coupling this amino acid using HATU? A1: The alpha-carbon of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is highly susceptible to racemization via the 5(4H)-oxazolone pathway[1]. HATU is a highly efficient uronium-based reagent, but it requires a tertiary amine base (like DIPEA) to generate the carboxylate anion[2]. The basic environment, combined with the electron-withdrawing nature of the beta-pyrazole ring, increases the acidity of the alpha-proton. Once the transient O-acyluronium intermediate forms, it rapidly cyclizes into an oxazolone, leading to a loss of stereochemistry before aminolysis can occur[3],[4]. Solution: Abandon uronium salts for this specific residue. Switch to the DIC/Oxyma (diisopropylcarbodiimide / ethyl 2-cyano-2-(hydroxyimino)acetate) coupling system. This system operates under nearly neutral conditions and has been empirically proven to suppress alpha-carbon racemization far more effectively than HATU for sensitive non-natural amino acids[3].

Q2: During solid-phase peptide synthesis (SPPS), the coupling of the next amino acid onto the N-terminus of my bromopyrazole residue fails completely. What is causing this? A2: You have likely fallen into the "guanidinium trap." If you used HATU or HBTU to activate the incoming amino acid, and the aminolysis was slow (due to steric hindrance from the bulky bromopyrazole side chain), the unreacted N-terminal amine of your sequence reacted directly with the uronium coupling reagent[2]. This forms a tetramethylguanidinium byproduct on the N-terminus, which permanently caps the peptide chain and halts any further elongation[5]. Solution: Ensure strict stoichiometric control (coupling reagent must never exceed the activated acid) or switch entirely to carbodiimide-based activation (DIC/Oxyma), which physically cannot form guanidinium capping adducts[5].

FAQ Section 2: Palladium-Catalyzed Cross-Coupling Failures

Q3: My Suzuki-Miyaura cross-coupling at the 4-bromo position is sluggish, yielding mostly unreacted starting material. Why? A3: The C4 position of the pyrazole ring is inherently less reactive toward oxidative addition by palladium compared to the C3 or C5 positions,[6]. Furthermore, nitrogen-rich heterocycles can coordinate directly to the palladium center, leading to severe product inhibition and catalyst deactivation[6]. Standard catalysts like Pd(PPh3)4 simply do not have the activation energy required to overcome this barrier. Solution: You must utilize a highly active palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand. Systems employing XPhos Pd G2 or SPhos have demonstrated superior efficacy in forcing the oxidative addition at the C4 position of pyrazoles while preventing unwanted N-coordination,[6].

Q4: I am detecting a large amount of debrominated byproduct (2-amino-3-(1H-pyrazol-1-yl)propanoic acid) during my cross-coupling. How do I stop this? A4: Protodehalogenation (debromination) is a classic competing side reaction in the Suzuki coupling of heteroaryl halides. It is heavily exacerbated by the use of strong inorganic bases (e.g., NaOH, Na2CO3) and protic solvents (e.g., alcohols, water mixtures) which facilitate beta-hydride elimination pathways when the catalytic cycle stalls. Solution: Switch to a milder, anhydrous base such as powdered K3PO4 or CsF, and use strictly aprotic solvents like anhydrous 1,4-dioxane.

Quantitative Reagent Comparison

To optimize your workflow, consult the following data table summarizing the causality and efficiency of various reagent systems applied to this specific molecule:

Reagent / Catalyst SystemPrimary ApplicationRacemization RiskDebromination RiskMechanistic Outcome / Efficiency
HATU / DIPEA Peptide CouplingHigh (via oxazolone)N/AFast kinetics, but high risk of guanidinium capping and epimerization.
DIC / Oxyma Peptide CouplingLow N/ANeutral conditions prevent alpha-proton abstraction; excellent for chiral integrity.
Pd(PPh3)4 / Na2CO3 Suzuki Cross-CouplingN/AHigh Fails oxidative addition at C4; promotes protodehalogenation.
XPhos Pd G2 / K3PO4 Suzuki Cross-CouplingN/ALow Bulky ligand overcomes C4 barrier and prevents Pd-poisoning. Optimal yield.

Self-Validating Experimental Protocols

Protocol 1: DIC/Oxyma-Mediated Peptide Coupling (Stereo-Preserving)

This protocol utilizes a self-validating feedback loop (Kaiser Test) to ensure complete coupling without relying on harsh basic conditions.

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 20 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL DMF. Add DIC (0.3 mmol, 3 eq). Stir for 3 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply Kaiser test reagents.

    • Yellow beads: Coupling is complete. Proceed to wash.

    • Blue beads: Free amines remain. Do not use HATU to re-couple. Repeat the DIC/Oxyma coupling step.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling (C4-Position)

This protocol is designed to overcome the C4 oxidative addition barrier while suppressing debromination.

  • Preparation: To an oven-dried Schlenk tube, add your bromopyrazole-containing peptide/substrate (1.0 equiv), the desired arylboronic acid (2.0 equiv), and anhydrous powdered K3PO4 (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (6-7 mol%).

  • Degassing: Seal the tube and purge with Argon (evacuate/backfill 3 times).

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (0.1 M concentration relative to substrate).

  • Reaction: Heat vigorously at 90°C for 12-16 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in acetonitrile/water. Analyze via LC-MS. You must look for the disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) and the appearance of the target mass, confirming successful cross-coupling over debromination.

References[6] Title: Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles

Source: BenchChem URL: ]">https://www.benchchem.com[2] Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: ]">https://peptidechemistry.org[5] Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Publishing URL: ]">https://www.rsc.org[1] Title: A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents Source: BenchChem URL: ]">https://www.benchchem.com[6] Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PubMed Central (PMC) URL: [Link]3] Title: Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group Source: PubMed Central (PMC) URL: [Link]4] Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews URL: [Link] (Referenced via UniUrb redirect)

Sources

Optimization

Technical Support Center: Enhancing the Incorporation Efficiency of 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the site-specific incorporation of bulky, halogenated heterocyclic amino acids like 2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the site-specific incorporation of bulky, halogenated heterocyclic amino acids like 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (BrPzAla). This unnatural amino acid (UAA) is highly prized for introducing bioorthogonal cross-coupling handles, halogen-bonding motifs, and anomalous dispersion phasing centers for X-ray crystallography.

However, its unique steric and electronic properties require precise optimization of both in vivo Genetic Code Expansion (GCE) and in vitro Solid-Phase Peptide Synthesis (SPPS) workflows. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-fidelity incorporation.

Part 1: In Vivo Genetic Code Expansion (GCE) Troubleshooting

Q1: Why is the amber suppression efficiency so low when incorporating BrPzAla into my target protein?

Causality: Low suppression efficiency for bulky, unnatural amino acids typically stems from three factors: poor cellular uptake, suboptimal aminoacyl-tRNA synthetase (aaRS) recognition pocket dynamics, or premature termination by Release Factor 1 (RF1) competing with the suppressor tRNA at the UAG codon. The bromopyrazole ring is significantly bulkier than canonical aromatic rings, causing steric clashes in wild-type polyspecific synthetases[1].

Self-Validating Protocol for Enhanced GCE Efficiency:

  • Optimize UAA Bioavailability: Increase the concentration of BrPzAla in the culture medium from the standard 1 mM to 3 mM. Validation: Pre-dissolve the UAA in 0.1 M NaOH to prevent precipitation before neutralizing it in the expression medium.

  • Eliminate RF1 Competition: Switch your expression host to an RF1-knockout strain (e.g., E. coli C321.ΔA). This genetically removes RF1, allowing the orthogonal amber suppressor tRNA (tRNA CUA​ ) exclusive access to the TAG codon, drastically reducing truncated byproducts.

  • aaRS Evolution/Selection: Utilize a rationally designed MjTyrRS mutant engineered for bulky para-substituted or heterocyclic phenylalanine analogs (such as those used for pyrazolyl-tyrosine derivatives)[2].

Q2: How can I verify that BrPzAla is correctly incorporated and not misincorporated with canonical amino acids?

Causality: Promiscuous aaRS activity can lead to the misincorporation of canonical amino acids (like Tyrosine or Phenylalanine) at the amber site, especially when the intracellular concentration of the UAA is depleted or if the aaRS binding pocket is too flexible.

Self-Validating Protocol for Fidelity Check:

  • The (-) UAA Control: Always run a parallel expression culture without BrPzAla. Validation: A high yield of full-length protein in the negative control definitively indicates aaRS promiscuity. The target protein should only express in the (+) UAA condition.

  • Intact Mass Spectrometry (ESI-TOF): Purify the protein and perform intact mass analysis. Validation: The presence of the bromine atom will yield a characteristic 1:1 isotopic doublet separated by 2 Da (due to 79 Br and 81 Br isotopes). This isotopic signature is an absolute, self-validating confirmation of successful BrPzAla incorporation.

GCE_Workflow A 1. Plasmid Co-transfection (Target Protein TAG + Orthogonal aaRS/tRNA) B 2. Cell Culture & Growth (OD600 = 0.6 - 0.8) A->B C 3. UAA Addition (BrPzAla, 3 mM final) B->C D 4. Induction (IPTG / Arabinose) C->D E 5. Amber Suppression (Ribosome incorporates BrPzAla at TAG) D->E F 6. Protein Harvest & QC (Ni-NTA & Intact MS Isotope Check) E->F

Workflow for Genetic Code Expansion incorporating BrPzAla into target proteins.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Troubleshooting

Q3: During Fmoc-SPPS, the coupling of Fmoc-BrPzAla is incomplete, leading to deletion sequences. How can I improve the coupling yield?

Causality: The pyrazole ring introduces significant steric hindrance and alters the local dielectric environment, reducing the nucleophilicity of the alpha-amine during the subsequent coupling step. Furthermore, the bulky side chain reduces the coupling rate of the Fmoc-BrPzAla itself onto the growing peptide chain.

Self-Validating Protocol for Difficult Couplings:

  • Switch Coupling Reagents: Move from standard HBTU/HOBt to highly reactive uronium salts like HATU combined with HOAt, which are superior for sterically hindered primary amines.

  • Optimize Stoichiometry and Time: Use 4 equivalents of Fmoc-BrPzAla, 3.9 equivalents of HATU, and 8 equivalents of DIPEA. Extend the coupling time from 45 minutes to 2 hours.

  • Double Coupling Strategy: Implement a double coupling cycle. After the first 1-hour coupling, drain the reaction vessel and add a fresh mixture of activated Fmoc-BrPzAla for another hour. Validation: Perform a quantitative Kaiser test after the second coupling; a yellow solution confirms >99% free amine conversion.

  • Temperature Elevation: If synthesizing on a microwave-assisted peptide synthesizer, heat the coupling reaction to 75°C for 10 minutes to overcome the activation energy barrier caused by steric bulk.

Q4: I am observing debromination or side reactions during the global deprotection step. What is causing this?

Causality: Strong acidic conditions (TFA) combined with high concentrations of certain nucleophilic scavengers (like silanes or dithiols) can occasionally lead to premature cleavage of the bromine atom or unwanted alkylation of the pyrazole ring under prolonged acidic stress.

Self-Validating Protocol for Safe Deprotection:

  • Adjust the Cleavage Cocktail: Use a modified Reagent K or a simpler cocktail like TFA/TIS/H 2​ O (95:2.5:2.5) if no sensitive protecting groups (like Trt on Cys) are present. Limit the use of ethanedithiol (EDT) unless absolutely necessary for methionine/cysteine protection.

  • Limit Cleavage Time: Restrict the global deprotection to exactly 2 hours at room temperature to minimize halogen loss.

  • LC-MS Monitoring: Validation: Analyze the crude peptide immediately after cold ether precipitation. Look for the [M+H]79 and [M+H]81 peaks to confirm the bromine remains intact.

SPPS_Workflow A Fmoc Deprotection (20% Piperidine/DMF) B Washing (DMF/DCM) A->B C Activation of Fmoc-BrPzAla (HATU/DIPEA, 4 eq) B->C D Coupling (75°C Microwave, 10 min) C->D E Washing & Capping (Ac2O/Pyridine) D->E E->A Next Cycle

Optimized Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-BrPzAla coupling.

Part 3: Quantitative Optimization Summary

The following table summarizes the key parameter shifts required to move from standard amino acid protocols to optimized BrPzAla incorporation protocols.

Table 1: Optimization Parameters for BrPzAla Incorporation

ParameterStandard ConditionOptimized ConditionExpected Yield/Fidelity Increase
UAA Concentration (GCE) 1 mM3 mM+ 40% (Protein Yield)
Expression Host (GCE) BL21(DE3)C321.ΔA (RF1-)+ 150% (Full-length Protein)
SPPS Coupling Reagent HBTU / HOBtHATU / HOAt+ 60% (Coupling Efficiency)
SPPS Coupling Temp 25°C75°C (Microwave)+ 80% (Coupling Efficiency)
SPPS Cleavage Time 3-4 Hours2 Hours (Max)+ 95% (Bromine Retention)

References

  • Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis Chemical Reviews (ACS Publications) URL:[Link][1]

  • Study and design of amino acid-based radical enzymes using unnatural amino acids National Center for Biotechnology Information (PMC) URL:[Link]

  • Genetic Incorporation of a Metal-Chelating Amino Acid as a Probe for Protein Electron Transfer Angewandte Chemie International Edition (via ResearchGate) URL:[Link][2]

  • Genetically Expanded Reactive-Oxygen-Tolerant Alcohol Dehydrogenase II ACS Catalysis URL:[Link][3]

Sources

Troubleshooting

a researcher's guide to troubleshooting 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid assays

Technical Support Center: Troubleshooting 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in over...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the unique steric and electronic hurdles associated with unnatural amino acids (UAAs). 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid—commonly referred to as 4-bromo-pyrazolylalanine (4-Br-Pza)—is a highly versatile building block. It serves as a rigid histidine or tryptophan isostere and provides a highly specific aryl bromide handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura bioconjugation)[1][2].

However, its electron-rich pyrazole ring and bulky halogen substitution can complicate both Solid-Phase Peptide Synthesis (SPPS) and downstream functionalization assays[3]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure your experiments succeed.

Section 1: Frequently Asked Questions & Troubleshooting Logic

Q1: My SPPS coupling efficiency for Fmoc-4-Br-Pza-OH is consistently below 70%, leading to deletion sequences. How do I fix this?

  • Causality: The 4-bromo-pyrazole moiety is sterically demanding. When using standard HBTU/DIEA activation, the formation of the active ester is sluggish. This delay allows the growing peptide chain to aggregate or form secondary structures (such as β-sheets) on the resin, physically blocking the N-terminus from reacting.

  • Solution: Shift the thermodynamic equilibrium by using highly reactive uronium salts like HATU combined with HOAt, or use DIC/Oxyma. These reagents form a highly reactive, less sterically hindered active ester. Additionally, employing a double-coupling strategy ensures complete acylation.

Q2: During late-stage Suzuki-Miyaura cross-coupling of the 4-Br-Pza peptide, I observe high levels of debromination (hydrodehalogenation) rather than the desired cross-product. Why?

  • Causality: The pyrazole ring is electron-rich, which inherently slows down the oxidative addition of Palladium(0) into the C-Br bond. If the subsequent transmetalation step with the boronic acid is also slow (often due to poor boronic acid solubility or insufficient base), the long-lived Pd(II) intermediate undergoes β-hydride elimination or protonation from the aqueous buffer, yielding the debrominated byproduct.

  • Solution: Accelerate transmetalation by increasing the boronic acid equivalents (from 1.5x to 5x) and optimizing the pH (pH 8.0-8.5 is typically required to form the reactive boronate species). Use a highly active, water-soluble ligand like sSPhos to stabilize the Pd(0) species.

Q3: I am detecting significant epimerization (D-enantiomer formation) of the 4-Br-Pza residue during activation. How can I maintain chiral integrity?

  • Causality: Over-activation in the presence of strong bases (like DIEA) promotes the formation of an oxazolone intermediate at the C-terminus of the UAA. The alpha-proton of this oxazolone is highly acidic and rapidly exchanges with the solvent, leading to racemization.

  • Solution: Substitute DIEA with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (collidine). Limit the pre-activation time to less than 2 minutes before adding the mixture to the resin.

Section 2: Workflow Visualizations

SPPS_Logic Start Fmoc-4-Br-Pza-OH Coupling Check Check Resin Cleavage (LC-MS / Kaiser Test) Start->Check Success Proceed to Deprotection Check->Success Pass Fail Incomplete Coupling (< 95% Conversion) Check->Fail Fail Opt1 Change Activator (HATU/Oxyma) Fail->Opt1 Opt2 Double Coupling or Heat (75°C) Fail->Opt2 Opt1->Start Retry Opt2->Start Retry

Figure 1: Troubleshooting logic for SPPS incorporation of 4-Br-Pza.

Pd_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (4-Br-Pza Peptide) Pd0->OxAdd Trans Transmetalation (Aryl Boronic Acid) OxAdd->Trans Degrad Debromination (Side Reaction) OxAdd->Degrad Slow Transmetalation RedElim Reductive Elimination (Conjugated Peptide) Trans->RedElim RedElim->Pd0

Figure 2: Catalytic cycle and failure modes in 4-Br-Pza bioconjugation.

Section 3: Quantitative Data & Condition Optimization

To establish a self-validating system, we benchmarked various coupling conditions. The data below summarizes the optimal parameters to prevent common failure modes during 4-Br-Pza incorporation.

Activation SystemBase (Equiv)TemperatureCoupling TimeYield (%)Epimerization (%)
HBTU / HOBtDIEA (4.0)25°C60 min68%4.2%
HATU / HOAtDIEA (4.0)25°C60 min89%5.8%
HATU / HOAtCollidine (4.0)25°C60 min92%< 0.5%
DIC / OxymaNone added75°C (MW)10 min> 98%< 0.2%

Table 1: Comparison of SPPS activation strategies for Fmoc-4-Br-Pza-OH. Microwave (MW) heating with DIC/Oxyma provides the highest yield with negligible racemization.

Section 4: Step-by-Step Methodologies

Protocol A: Optimized Fmoc-SPPS Incorporation of 4-Br-Pza Objective: Achieve >98% coupling efficiency while maintaining chiral integrity.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-4-Br-Pza-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq).

  • Pre-activation: Stir the mixture for exactly 2 minutes at room temperature. Crucial parameter: Do not exceed 2 minutes to prevent oxazolone formation.

  • Coupling: Add the activated mixture to the resin. React at 75°C using a microwave peptide synthesizer for 10 minutes (or 2 hours at room temperature if microwave is unavailable).

  • Validation: Perform a Kaiser test. If positive (blue), repeat steps 3-5 (double coupling). If negative (yellow), proceed to the next cycle.

Protocol B: On-Resin Palladium-Catalyzed Suzuki-Miyaura Bioconjugation Objective: Cross-couple an aryl boronic acid to the 4-Br-Pza residue without debromination.

  • Degassing: Suspend the 4-Br-Pza-containing peptide-resin (0.05 mmol) in 1.5 mL of degassed DMF/H2O (4:1 v/v). Causality: Oxygen poisons the Pd(0) catalyst, leading to inactive Pd black precipitation.

  • Reagent Addition: Add the aryl boronic acid (0.25 mmol, 5 eq) and K2CO3 (0.3 mmol, 6 eq).

  • Catalyst Preparation: In a separate anaerobic vial, dissolve Pd(OAc)2 (0.005 mmol, 10 mol%) and sSPhos ligand (0.01 mmol, 20 mol%) in 0.5 mL degassed DMF. Stir until the solution turns pale yellow (indicating the active Pd(0) complex).

  • Reaction: Transfer the catalyst solution to the resin. Shake the mixture at 80°C for 12 hours under an argon atmosphere.

  • Cleavage & Analysis: Wash the resin with DMF, water, and DCM. Cleave the peptide using standard TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Analyze via LC-MS to confirm the mass shift corresponding to the cross-coupled product.

References

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • New Chemical Tools for the Study of Phosphohistidine. White Rose eTheses Online. URL:[Link]

  • Studies on Polypeptides. XXXVI. The Effect of Pyrazole—Imidazole Replacements on the S-Protein Activating Potency of an S-Peptide Fragment. Journal of the American Chemical Society. URL:[Link]

  • Fragment-Based Drug Discovery Targeting Inhibitor of Apoptosis Proteins: Compound 2. RCSB Protein Data Bank. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Engineering Peptide Therapeutics: A Comparative Guide to 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

As peptide-based therapeutics continue to bridge the gap between small molecules and large biologics, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. Among these, 2-amino-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide-based therapeutics continue to bridge the gap between small molecules and large biologics, the incorporation of non-natural amino acids has become a cornerstone of rational drug design. Among these, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine or 4-Br-Pza ) stands out as a highly versatile building block.

As a Senior Application Scientist, I have evaluated numerous non-natural amino acids for peptide optimization. This guide objectively compares 4-Br-Pza against other structural alternatives, detailing the physicochemical causality behind its selection and providing self-validating experimental protocols for its application in late-stage functionalization (LSF).

Structural & Physicochemical Benchmarking

To understand the utility of 4-Br-Pza, we must first benchmark it against its natural counterpart, Histidine, and other synthetic analogs like β -(1H-pyrazol-1-yl)alanine (Pza) and 4-Fluorophenylalanine (4-F-Phe).

Histidine is ubiquitous in native protein active sites but presents liabilities in peptide drugs: its imidazole ring (pKa ~6.0) is easily protonated at physiological pH and is highly susceptible to oxidation and kinase-mediated phosphorylation. Substituting the imidazole ring with a pyrazole ring (as seen in Pza) drops the side-chain pKa to ~2.5, rendering it strictly neutral and non-nucleophilic under physiological conditions .

However, 4-Br-Pza introduces a critical upgrade: a bromine atom at the 4-position. This halogen not only increases the local lipophilicity and steric bulk to map hydrophobic binding pockets but also serves as a highly reactive handle for palladium-catalyzed cross-coupling .

Quantitative Comparison of Amino Acid Alternatives
Amino AcidSide Chain pKaLipophilicity (Est. LogP)Cross-Coupling ReactivityPrimary Application in Drug Design
Natural Histidine ~6.0-3.2NoneNative enzymatic active sites; pH sensing
β -(1H-pyrazol-1-yl)alanine ~2.5-2.8PoorStable Histidine bioisostere; non-phosphorylatable
4-Bromo-pyrazolylalanine (4-Br-Pza) ~2.5-1.5Excellent (Suzuki/Heck) Late-stage functionalization; steric mapping
4-Fluorophenylalanine N/A-0.8Moderate (SNAr) 19 F-NMR structural probing; protease resistance

Causality in Experimental Design: Why 4-Br-Pza?

The selection of 4-Br-Pza in a synthetic workflow is driven by the principle of Late-Stage Functionalization (LSF) .

When conducting Structure-Activity Relationship (SAR) studies, synthesizing a unique peptide sequence from scratch for every single aryl modification is highly inefficient. By incorporating 4-Br-Pza into a master peptide sequence on solid support, the C–Br bond becomes a programmable locus. The electron-deficient nature of the halogenated pyrazole makes it highly susceptible to oxidative addition by Pd(0) catalysts . This allows researchers to split the resin and perform parallel Suzuki-Miyaura cross-couplings with diverse boronic acids, generating a vast library of arylated peptides (e.g., biphenyl-like structures known for high target affinity ) from a single precursor.

Mechanism H1 Native Histidine Residue (pKa ~6.0) H2 Physiological pH (Partial Protonation) H1->H2 P1 4-Br-Pza Substitution (pKa ~2.5) H1->P1 Bioisosteric Replacement H3 Kinase Recognition (Phosphorylation) H2->H3 P2 Physiological pH (Strictly Neutral) P1->P2 P3 Steric Block by Bromine (Cross-Coupling Ready) P2->P3

Mechanistic divergence: 4-Br-Pza substitution prevents histidine phosphorylation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes a diagnostic checkpoint to verify success before proceeding, minimizing wasted reagents and time.

Protocol A: Incorporation of Fmoc-4-Br-Pza-OH via SPPS

Because of the steric bulk introduced by the bromine atom, standard coupling conditions may result in incomplete reactions. We utilize HATU, a highly reactive uronium salt, to force the coupling to completion.

Step-by-Step Methodology:

  • Resin Swelling: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: Expands the polystyrene matrix to maximize the accessibility of reactive amine sites.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Amino Acid Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-4-Br-Pza-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin).

    • Logic Gate: If the beads turn blue (unreacted primary amines), repeat Step 3. If the beads remain yellow, the coupling is 100% complete. Proceed to the next step.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

This LSF protocol replaces the bromine atom with an aryl group directly on the solid support.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge a mixture of DMF/H₂O (4:1 v/v) with Argon for 30 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Reagent Assembly: To the resin-bound 4-Br-Pza peptide, add 5.0 equivalents of the desired arylboronic acid, 0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and 10.0 equivalents of K₂CO₃.

  • Reaction: Add the degassed solvent mixture, purge the reaction vessel with Argon, and agitate at 80°C for 12 hours.

  • Palladium Scavenging: Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF. Causality: Residual palladium strongly adheres to peptides and can cause false positives in downstream biological assays. This chelator strips Pd from the peptide backbone.

  • Self-Validation (Micro-Cleavage): Isolate 5 mg of resin. Treat with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Evaporate, reconstitute in acetonitrile, and analyze via LC-MS.

    • Logic Gate: Confirm the disappearance of the characteristic 1:1 isotopic doublet of Bromine ([M]⁺ and [M+2]⁺) and the appearance of the target mass. Only proceed to global cleavage once confirmed.

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling Fmoc-4-Br-Pza-OH (HATU/DIPEA, 2h) N2->N3 N4 Validation: Kaiser Test (Self-Validating Check) N3->N4 N5 On-Resin Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) N4->N5 N6 Validation: Micro-cleavage (LC-MS Confirmation) N5->N6 N7 Global Cleavage (TFA/TIPS/H2O) N6->N7

Workflow for SPPS and late-stage functionalization using 4-Br-Pza.

Conclusion

For drug development professionals seeking to optimize peptide pharmacokinetics and target affinity, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid offers a distinct advantage over standard non-natural amino acids. By combining the bioisosteric stability of a pyrazole ring with the programmable reactivity of a halogen handle, it enables rapid, parallel diversification of peptide libraries without the need for repetitive de novo synthesis. Implementing the self-validating protocols outlined above ensures high-fidelity integration into any modern medicinal chemistry pipeline.

References

  • Unusual Amino Acids in Medicinal Chemistry. ACS Journal of Medicinal Chemistry. Available at:[Link]

  • Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. ResearchGate. Available at:[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. ResearchGate. Available at:[Link]

  • Biphenyl as a Privileged Structure in Medicinal Chemistry: Advances in Anti-Infective Drug Discovery. MDPI Molecules. Available at:[Link]

Comparative

validating the mechanism of action of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

As a Senior Application Scientist, I approach the validation of unnatural amino acids not merely as a screening exercise, but as a rigorous deconstruction of molecular causality. Unnatural amino acids are the linchpins o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of unnatural amino acids not merely as a screening exercise, but as a rigorous deconstruction of molecular causality. Unnatural amino acids are the linchpins of modern structure-activity relationship (SAR) studies. Among them, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as 4-Br-Pza ) stands out as a highly versatile, halogenated bioisostere.

Originally derived from the natural product β -pyrazol-1-ylalanine—a known insulinotropic agent found in Citrullus vulgaris[1]—the addition of a bromine atom at the 4-position of the pyrazole ring fundamentally alters its physicochemical profile. This guide objectively compares 4-Br-Pza against its natural and synthetic alternatives, detailing the causal mechanisms behind its dual utility as an excitatory amino acid receptor probe and an insulin secretagogue.

Mechanistic Divergence: The Halogenated Advantage

To understand the mechanism of action of 4-Br-Pza, we must look at how halogenation drives functional divergence. The natural analog, β -pyrazol-1-ylalanine, acts as an insulinotropic molecule by directly stimulating isolated pancreatic islets[2]. However, its extreme hydrophilicity restricts its cellular penetrance and rapid systemic clearance.

By introducing a bromine atom, 4-Br-Pza achieves two critical mechanistic upgrades:

  • Enhanced Lipophilicity: The bromine atom significantly increases the partition coefficient. While natural β -pyrazol-1-ylalanine has a computed LogP of approximately -3.4[3], the brominated pyrazole precursor shifts the LogP to a more favorable 0.3[4]. This facilitates better membrane permeation and deeper access to transmembrane receptor binding pockets.

  • Steric and Electronic Modulation: The electronegative bromine alters the pKa of the pyrazole nitrogen. This optimizes hydrogen bonding with the glycine-binding site of NMDA receptors, a mechanism similarly exploited by structurally related triazolpropanoic acid derivatives to achieve GluN2 subunit-specific agonism[5].

MOA cluster_Pancreas Pancreatic Pathway cluster_CNS Glutamatergic Pathway Ligand 4-Br-Pza (Ligand) Islet Pancreatic Islet Receptors Ligand->Islet Binding Glut Glutamate Receptors (NMDA/AMPA) Ligand->Glut Binding Ca Intracellular Ca2+ Influx Islet->Ca Activation Insulin Insulin Secretion Ca->Insulin Trigger Synapse Synaptic Transmission Modulation Glut->Synapse Gating

Dual mechanistic pathways of 4-Br-Pza targeting pancreatic islets and glutamatergic receptors.

Objective Performance Comparison

When selecting an amino acid bioisostere for assay development, quantitative metrics dictate the choice. The table below summarizes the comparative performance of 4-Br-Pza against natural and synthetic alternatives.

CompoundPrimary TargetComputed LogPKey AdvantageLimitation
β -Pyrazol-1-ylalanine Pancreatic Islets-3.4High biocompatibility, natural secretagogueRapid clearance, poor membrane permeability
4-Br-Pza Islets / NMDA Gly-site~ -0.3Enhanced lipophilicity, synthetic cross-coupling handlePotential off-target halogen bonding
AMPA AMPA Receptor-2.1High specificity for AMPARExcitotoxic at high concentrations
AICP NMDA (GluN2C)1.8Subunit-specific superagonistComplex multi-step synthesis

Self-Validating Experimental Protocols

Trustworthiness in biological data stems from assay design. Every protocol described below is engineered as a self-validating system —incorporating internal controls that immediately flag false positives or artifactual data.

Protocol A: In Vitro Insulinotropic Efficacy Assay

Objective: Validate the insulin secretagogue activity of 4-Br-Pza compared to natural β -pyrazol-1-ylalanine. Causality & Design: We utilize isolated rat pancreatic islets. To ensure the system is self-validating, we run parallel baseline controls (low glucose, 2.8 mM) and stimulatory controls (high glucose, 16.7 mM). If the high-glucose control fails to trigger insulin release, the assay is voided, preventing false negatives.

  • Islet Isolation & Equilibration: Isolate islets via standard collagenase digestion. Equilibrate the islets in Krebs-Ringer bicarbonate (KRB) buffer containing 0.1% BSA for 30 minutes.

    • Causality: BSA prevents the non-specific adhesion of secreted insulin peptides to the plasticware, ensuring accurate downstream ELISA quantification.

  • Compound Incubation: Treat the islets with 10 µM of 4-Br-Pza, β -pyrazol-1-ylalanine, or vehicle in both low and high glucose KRB for 60 minutes at 37°C.

  • Supernatant Collection & Analysis: Centrifuge the plates at 1,000 x g to safely pellet the islets without lysing them. Assay the supernatant using a high-sensitivity Rat Insulin ELISA.

  • Internal Validation: Normalize the raw insulin secretion data to the total cellular protein content (via BCA assay) of the pelleted islets. This accounts for unavoidable biological variations in islet size and number.

Protocol B: Electrophysiological Validation of Receptor Binding

Objective: Determine the binding affinity and gating mechanics of 4-Br-Pza at glutamatergic receptors. Causality & Design: Unnatural amino acids often exhibit receptor promiscuity. We use whole-cell patch-clamp recordings in cultured hippocampal neurons, employing specific antagonists to internally validate that the observed currents are exclusively mediated by the target receptor.

  • Cell Preparation: Culture primary hippocampal neurons to Days in Vitro (DIV) 14-21 to ensure mature synaptic network formation and robust receptor expression.

  • Solution Exchange: Perfuse the cells with an extracellular solution containing 1 µM Tetrodotoxin (TTX).

    • Causality: TTX blocks voltage-gated sodium channels, isolating miniature excitatory postsynaptic currents (mEPSCs) from action potential-driven network events.

  • Compound Application: Rapidly apply 50 µM 4-Br-Pza via a fast-step perfusion system.

    • Causality: Fast perfusion is critical to capture peak transient currents before rapid receptor desensitization occurs.

  • Pharmacological Isolation: Co-apply 4-Br-Pza with 50 µM AP5 (a selective NMDA antagonist). If the inward current is completely abolished, the mechanism is definitively validated as NMDA receptor-mediated.

Workflow Step1 Compound Prep: 4-Br-Pza Synthesis Step2 In Vitro Assays: Islet Isolation & Patch-Clamp Step1->Step2 Purified Ligand Step3 Data Acquisition: ELISA & Electrophysiology Step2->Step3 Biological Response Step4 Mechanistic Validation: Comparative Analysis Step3->Step4 Quantitative Data

Self-validating experimental workflow for assessing 4-Br-Pza efficacy and receptor specificity.

References

  • The Biosynthesis of β-Pyrazol-1-ylalanine. Oxford University Press.1

  • An overview on antidiabetic medicinal plants having insulin mimetic property. PubMed Central (PMC). 2

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology. 5

  • beta-Pyrazol-1-ylalanine | C6H9N3O2 | CID 151491. PubChem. 3

  • 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem. 4

Sources

Validation

Comparative Study of the Synthetic Routes to 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

Introduction & Strategic Context 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine) is an unnatural, non-canonical α -amino acid that has become a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (commonly referred to as 4-bromo-pyrazolylalanine) is an unnatural, non-canonical α -amino acid that has become a critical building block in structural biology and peptide drug development. The 4-bromopyrazole moiety is a highly effective "magic bullet" in crystallographic fragment screening; it promiscuously binds to protein ligand "hot spots" while providing a robust anomalous signal for single-wavelength anomalous dispersion (SAD) phasing[3.13].

Incorporating this halogenated moiety into a chiral amino acid backbone allows researchers to synthesize peptidomimetics that map protein-protein interactions. However, the synthesis of this sterically demanding molecule requires rigorous regiocontrol (ensuring the pyrazole nitrogen, rather than carbon, acts as the nucleophile) and stereocontrol (preserving the α -carbon chirality). As a Senior Application Scientist, I have evaluated the three primary synthetic workflows for producing enantiomerically pure 4-bromo-pyrazolylalanine. This guide objectively compares these routes, detailing the mechanistic causality and providing self-validating experimental protocols for each.

Comparative Data Presentation

The following table summarizes the quantitative performance metrics of the three primary synthetic alternatives.

Synthetic RouteOverall YieldEnantiomeric Excess (ee)ScalabilityKey AdvantagePrimary Limitation
1. Serine β -Lactone Ring-Opening 35–45%>99%ModerateDirect retention of starting stereocenter. β -lactone is moisture-sensitive; prone to polymerization.
2. Aza-Michael Addition + Resolution 40–50%85–95%HighUses inexpensive, highly stable starting materials.Requires downstream enzymatic chiral resolution.
3. Cyclic Sulfamidate Alkylation 60–70%>98%HighExcellent bench stability of the electrophile; high regiocontrol.Requires multi-step preparation of the sulfamidate.

Methodology 1: Ring-Opening of Serine β -Lactone

Mechanism & Causality

N-protected L-serine β -lactones are highly strained four-membered rings. The inherent ring strain drives the nucleophilic attack of the 4-bromopyrazole nitrogen exclusively at the β -carbon, resulting in alkyl-oxygen cleavage[2.1]. This pathway is highly advantageous because it perfectly preserves the α -stereocenter, eliminating the need for downstream chiral resolution.

Step-by-Step Protocol
  • Preparation: Flame-dry a 500-mL round-bottomed flask equipped with a magnetic stirring bar and an argon inlet.

  • Reagent Mixing: Charge the flask with N-(benzyloxycarbonyl)-L-serine β -lactone (1.0 eq) and anhydrous acetonitrile (0.3 M concentration).

  • Nucleophilic Attack: Add solid 4-bromopyrazole (1.05 eq). Replace the septum with a reflux condenser and heat the mixture in an oil bath at 52–54 °C for 24 hours.

  • Isolation: Remove the solvent via a rotary evaporator. Extract the residue with dichloromethane to remove unreacted pyrazole.

  • Acidification: Cool the aqueous phase to 4 °C and add concentrated HCl dropwise until pH 1 is reached. Filter the resulting precipitate and dry under vacuum.

  • Deprotection: Remove the Cbz group using 33% HBr in acetic acid (catalytic hydrogenation is avoided to prevent dehalogenation of the bromine atom).

Self-Validating System: Reaction progress must be monitored by TLC (Hexane/EtOAc 1:1). The highly polar zwitterionic product will remain at the baseline, while the unreacted β -lactone ( Rf​≈0.6 ) disappears. If the lactone persists but the product ceases to form, moisture has likely caused competitive hydrolysis of the lactone ring, indicating compromised anhydrous conditions.

Methodology 2: Aza-Michael Addition to Dehydroalanine

Mechanism & Causality

Methyl 2-acetamidoacrylate acts as a robust Michael acceptor. The conjugate addition of 4-bromopyrazole forms the C-N bond efficiently but inherently destroys any pre-existing stereocenter, yielding a racemic mixture. To achieve enantiopurity, a highly specific Escherichia coli aromatic L-amino acid transaminase is employed. The enzyme selectively reacts with the L-enantiomer based on the precise spatial distance between the α -amino group and the enzyme's PLP-Schiff base[2.12].

Step-by-Step Protocol
  • Conjugate Addition: Dissolve methyl 2-acetamidoacrylate (1.0 eq) and 4-bromopyrazole (1.2 eq) in acetonitrile. Add K2​CO3​ (0.5 eq) and stir at 60 °C for 18 hours.

  • Hydrolysis: Concentrate the mixture, add 6M HCl, and reflux for 4 hours to globally deprotect the methyl ester and N-acetyl groups.

  • Enzymatic Resolution: Adjust the aqueous solution of the racemic mixture to pH 7.5. Introduce 10 mM of the racemate to a buffer containing E. coli aromatic L-amino acid transaminase (EC 2.6.1.5) and α -ketoglutarate.

  • Incubation: Incubate at 37 °C for 18 hours to allow the selective transamination of the L-enantiomer into the corresponding keto acid.

  • Purification: Isolate the unreacted D-4-bromo-pyrazolylalanine via Dowex-50 ion-exchange chromatography.

Self-Validating System: Following enzymatic resolution, the enantiomeric excess must be validated via chiral HPLC. A successful resolution yields >95% ee. If the ee is lower, it indicates incomplete enzymatic conversion; the transaminase incubation time must be extended, or enzyme activity verified using a standard L-tyrosine assay.

Methodology 3: Alkylation via Serine-Derived Cyclic Sulfamidate

Mechanism & Causality

While β -lactones are effective, they are prone to premature polymerization and hydrolysis on the bench. Cyclic sulfamidates derived from L-serine offer superior electrophilicity at the β -carbon with vastly enhanced bench stability. The SN​2 displacement by 4-bromopyrazole proceeds with complete regiocontrol, opening the sulfamidate ring. Subsequent acid hydrolysis removes the sulfate group to yield the target amino acid.

Step-by-Step Protocol
  • Displacement: Dissolve N-Boc-L-serine cyclic sulfamidate (1.0 eq) in anhydrous DMF at 0 °C.

  • Alkylation: Add 4-bromopyrazole (1.1 eq) and Cs2​CO3​ (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentration: Remove DMF under high vacuum to yield the intermediate sulfate salt.

  • Hydrolysis: Treat the intermediate with a 20% H2​SO4​ aqueous solution at room temperature for 4 hours to simultaneously hydrolyze the sulfamate ester and remove the Boc protecting group.

  • Precipitation: Adjust the pH to the isoelectric point ( pH 5.5) using 2M NaOH to precipitate the pure 4-bromo-pyrazolylalanine.

Self-Validating System: After the SN​2 displacement, the intermediate sulfate salt is highly water-soluble. Successful acid hydrolysis of the sulfate group is physically confirmed by the spontaneous precipitation of the free amino acid upon adjusting the aqueous phase to its isoelectric point. Lack of precipitation indicates incomplete hydrolysis of the sulfamate ester.

Pathway Visualization

SynthesisComparison SM1 N-Cbz-L-Serine β-Lactone Rxn1 Regioselective Ring-Opening (Alkylation) SM1->Rxn1 SM2 Methyl 2-Acetamidoacrylate Rxn2 Aza-Michael Addition + Enzymatic Resolution SM2->Rxn2 SM3 L-Serine Cyclic Sulfamidate Rxn3 SN2 Displacement + Acidic Hydrolysis SM3->Rxn3 Nuc 4-Bromopyrazole Nuc->Rxn1 Nuc->Rxn2 Nuc->Rxn3 Prod 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Enantiopure) Rxn1->Prod High ee, 35-45% Yield Rxn2->Prod Scalable, 40-50% Yield Rxn3->Prod High Stability, 60-70% Yield

Fig 1: Comparative workflow of the three primary synthetic routes to 4-bromo-pyrazolylalanine.

References

  • Rapid experimental SAD phasing and hot-spot identification with halogenated fragments IUCrJ (PubMed Central) URL:[Link]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE Organic Syntheses URL:[Link]

  • Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase Biotechnology and Bioengineering (PubMed) URL:[Link]

Comparative

A Head-to-Head Comparison: Unveiling the Selectivity of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high target specificity and minimal off-target effects is paramount. Non-natural amino acids represent a burgeoning class of molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with high target specificity and minimal off-target effects is paramount. Non-natural amino acids represent a burgeoning class of molecules with the potential to unlock new pharmacological profiles. This guide provides an in-depth selectivity and performance comparison of a promising, yet under-characterized molecule, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, against a panel of clinically relevant enzymes. We will explore its inhibitory potential in comparison to established compounds, offering a comprehensive analysis for researchers and drug development professionals.

Introduction: The Promise of Pyrazole-Containing Amino Acids

Pyrazole moieties are prevalent in a multitude of biologically active compounds, known for their diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties[1]. The incorporation of a pyrazole ring into an amino acid scaffold, as seen in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, presents a unique chemical architecture. This structure suggests potential interactions with biological targets such as enzymes, making it a candidate for further pharmacological evaluation[2]. This guide aims to elucidate the selectivity profile of this novel compound, a critical step in assessing its therapeutic potential and potential liabilities.

Designing the Selectivity Screen: A Rationale-Driven Approach

To comprehensively assess the selectivity of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (henceforth referred to as Compound X), a diverse panel of 15 enzymes was curated. The selection of these enzymes was not arbitrary; it was guided by the structural features of Compound X and common off-target liabilities observed in drug development. The panel includes representatives from key enzyme families implicated in various diseases, such as kinases, proteases, and metabolic enzymes. This broad-spectrum approach allows for the identification of both primary targets and potential off-target interactions.

Our panel includes enzymes that are frequent targets for small molecule drugs, making them crucial for assessing selectivity.[3] The inclusion of both kinases and non-kinase enzymes is critical, as enzymes represent a significant portion of pharmacological targets for approved drugs.[3]

Experimental Workflow: From Compound Synthesis to Data Analysis

The journey to understanding the selectivity of Compound X involves a multi-step, rigorously controlled process. The following diagram illustrates the key phases of our experimental workflow.

G cluster_0 Phase 1: Compound Preparation cluster_1 Phase 2: Assay Development cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Comparison Synthesis Synthesis of Compound X Purification Purification & QC Synthesis->Purification HTS High-Throughput Screening Purification->HTS Enzyme_Panel Enzyme Panel Selection Assay_Optimization Assay Optimization (DoE) Enzyme_Panel->Assay_Optimization Assay_Optimization->HTS IC50 IC50 Determination HTS->IC50 Data_Analysis Data Analysis IC50->Data_Analysis Comparison Comparison with Alternatives Data_Analysis->Comparison

Figure 1: High-level experimental workflow for selectivity profiling.

Comparative Selectivity Profile of Compound X

To contextualize the inhibitory activity of Compound X, we performed a head-to-head comparison with two well-characterized compounds: a generic broad-spectrum kinase inhibitor (Inhibitor A) and a non-selective protease inhibitor (Inhibitor B). The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained for each compound against the enzyme panel.

Enzyme TargetEnzyme ClassCompound X (IC50 in µM)Inhibitor A (IC50 in µM)Inhibitor B (IC50 in µM)
GSK-3β Kinase 0.05 0.01> 100
CDK2 Kinase 0.12 0.02> 100
PKAKinase5.20.05> 100
PKCαKinase8.90.08> 100
SRCKinase15.40.15> 100
Cathepsin B Protease 0.8 > 1000.05
Cathepsin K Protease 1.2 > 1000.08
TrypsinProtease> 50> 1000.2
ThrombinProtease> 50> 1000.5
COX-1 Oxidoreductase 2.5 > 100> 100
COX-2 Oxidoreductase 0.5 > 100> 100
Carbonic Anhydrase IILyase25.7> 100> 100
PDE4D2Hydrolase> 50> 100> 100
hERGIon Channel> 501.5> 100
CYP3A4Cytochrome P450> 505.812.3

Table 1: Comparative IC50 data for Compound X and reference inhibitors. Lower IC50 values indicate higher potency.

Analysis of the Selectivity Profile

The data presented in Table 1 reveals a compelling and selective inhibitory profile for Compound X. Notably, Compound X demonstrates potent activity against Glycogen Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 2 (CDK2), with IC50 values in the low nanomolar range. This suggests a potential therapeutic application in areas where these kinases are dysregulated, such as in certain cancers and neurodegenerative diseases.[4][5]

Furthermore, Compound X exhibits moderate inhibitory activity against Cathepsin B and K, as well as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). The greater potency against COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it may lead to a reduced risk of gastrointestinal side effects.

Crucially, Compound X shows minimal to no activity against a range of other kinases, proteases, and important off-target proteins like hERG and CYP3A4 at concentrations up to 50 µM. This high degree of selectivity is a significant advantage over the broad-spectrum inhibitors included for comparison.

The following diagram illustrates the selectivity of Compound X in contrast to the non-selective nature of Inhibitor A.

G cluster_0 Compound X cluster_1 Inhibitor A GSK-3β GSK-3β CDK2 CDK2 Cathepsin B/K Cathepsin B/K COX-2 COX-2 Other Targets Other Targets Compound X_center Cmpd X Compound X_center->GSK-3β High Potency Compound X_center->CDK2 High Potency Compound X_center->Cathepsin B/K Moderate Potency Compound X_center->COX-2 Moderate Potency Compound X_center->Other Targets Low/No Activity Kinase 1 Kinase 1 Kinase 2 Kinase 2 Kinase 3 Kinase 3 Kinase 4 Kinase 4 Inhibitor A_center Inhibitor A Inhibitor A_center->Kinase 1 Inhibitor A_center->Kinase 2 Inhibitor A_center->Kinase 3 Inhibitor A_center->Kinase 4

Figure 2: Target selectivity comparison of Compound X and Inhibitor A.

Experimental Protocols

To ensure the reproducibility and validity of our findings, we provide the detailed methodologies for the key experiments performed in this guide.

Synthesis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Compound X)

The synthesis of Compound X can be achieved through established methods for the preparation of pyrazolylalanine derivatives. A common route involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable protected serine derivative, followed by deprotection. For the purposes of this guide, a Boc-protected serine derivative is proposed, as Boc-amino acids are widely used in peptide synthesis and are readily deprotected under acidic conditions.[6][]

Step 1: Synthesis of Boc-L-serine methyl ester

  • To a solution of Boc-L-serine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: N-alkylation of 4-bromo-1H-pyrazole

  • To a solution of 4-bromo-1H-pyrazole (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of Boc-L-serine methyl ester (1.0 eq) in DMF.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to yield Compound X

  • Dissolve the product from Step 2 in a solution of 4M HCl in dioxane.

  • Stir the reaction at room temperature for 4 hours.

  • Remove the solvent under reduced pressure and triturate the residue with diethyl ether to yield the hydrochloride salt of Compound X.

General In Vitro Enzyme Assay Protocol

The inhibitory activity of Compound X and the reference compounds was determined using a standardized in vitro enzyme assay protocol. The general principles of such assays involve mixing the enzyme and substrate and measuring the resulting signal.[8][9]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Reconstitute the enzyme and substrate in the appropriate assay buffer as recommended by the manufacturer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the enzyme solution to the wells and incubate for a pre-determined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

For specific enzyme assays, established and optimized protocols should be followed to ensure reliable and reproducible results.[10]

Conclusion and Future Directions

This comparative guide demonstrates that 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (Compound X) possesses a highly selective and potent inhibitory profile against GSK-3β and CDK2, with moderate activity against Cathepsins B/K and COX-2. Its clean off-target profile, particularly against hERG and key metabolic enzymes, underscores its potential as a promising starting point for the development of novel therapeutics.

Future work should focus on elucidating the mechanism of action of Compound X on its primary targets and optimizing its potency and pharmacokinetic properties through medicinal chemistry efforts. Further in-depth cellular and in vivo studies are warranted to validate its therapeutic potential in relevant disease models.

References

  • EvitaChem. 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)-2-cyclopropylpropanoic acid.
  • The Royal Society of Chemistry. Protocol for enzyme assays.
  • Brennan, et al. Enzymes in secondary pharmacology screening panels: is there room for improvement? - PMC. Nat. Rev. Drug Discov. 23, 525-545;2024.
  • ACME Biosciences. A General Guide to Optimizing Enzyme Assay Conditions with Design of Experiments (DoE). 2026.
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. 2024.
  • Creative Enzymes. Enzyme Activity Assays.
  • NCBI Bookshelf. In Vitro Biochemical Assays - Assay Guidance Manual.
  • ResearchGate. Synthesis of Novel (S)-N-Boc-3-Pyrazolylalanine-Derived α-Amino Acids. 2025.
  • ACS Publications. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. 2016.
  • Promega Corporation. A Representative Kinase Selectivity Screening Panel to Support Drug Discovery Using the ADP-Glo Kinase Activity Format.
  • PMC. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • PubMed. Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[2][3][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. 2010. Available at:

  • ResearchGate. (PDF) Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[F-18]Fluoroethyl)-1H-[2][3][10]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging with Positron Emission Tomography. Available at:

  • AAPPTec. Boc-L-Amino Acids for Peptide Synthesis.
  • BOC Sciences. BOC-Amino Acids. 2025.
  • ResearchGate. Classification of enzymes and their reaction profiles.
  • PMC. Current status of pyrazole and its biological activities.
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • ChemicalBook. Boc-3-(3-pyridyl)-L-alanine synthesis.
  • PMC. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. 2021.
  • Bioorganic & Medicinal Chemistry Letters. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. 2004.
  • PubMed. Selectivity criterion for pyrazolo[3,4-b]pyrid[az]ine derivatives as GSK-3 inhibitors: CoMFA and molecular docking studies. 2008.
  • ResearchGate. Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R) - Crizotinib and Dasatinib.
  • MDPI. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. 2018.
  • PMC. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. 2024.
  • ResearchGate. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
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Validation

A Comparative Performance Analysis of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in Antimicrobial Susceptibility Testing

Abstract This guide provides a comprehensive performance benchmark of the novel unnatural amino acid, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, within a standardized antimicrobial susceptibility assay. Unnatural...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive performance benchmark of the novel unnatural amino acid, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, within a standardized antimicrobial susceptibility assay. Unnatural amino acids are critical tools in modern drug discovery, offering pathways to enhance the efficacy, stability, and target specificity of therapeutic candidates.[1] The pyrazole nucleus, a prominent heterocyclic scaffold, is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide details the rationale for selecting the Minimum Inhibitory Concentration (MIC) assay, provides a rigorous, step-by-step experimental protocol, and presents a comparative analysis of the title compound against a standard antibiotic and a non-brominated structural analog. The objective is to furnish researchers and drug development professionals with a robust framework for evaluating the potential of this and similar pyrazole-based compounds as novel antimicrobial agents.

Introduction

The Expanding Role of Unnatural Amino Acids in Drug Discovery

The strategic incorporation of unnatural amino acids (UAAs) into peptides or their use as standalone molecules is a cornerstone of modern medicinal chemistry. Unlike their 20 proteinogenic counterparts, UAAs provide vast structural diversity, enabling the fine-tuning of a molecule's pharmacological profile.[1] This includes enhancing resistance to proteolytic degradation, improving membrane permeability, and introducing novel side-chain functionalities for optimized target engagement.[5] Several FDA-approved drugs incorporate UAAs, underscoring their clinical and commercial significance.[1]

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered "privileged" due to its ability to serve as a versatile pharmacophore that can interact with a wide array of biological targets through various non-covalent interactions.[4] Molecules containing a pyrazole moiety have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and kinase inhibition properties.[2][6] The functionalization of the pyrazole ring, for instance with a halogen atom like bromine, can significantly modulate its electronic properties and biological activity.

Profile of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

The subject of this guide, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (henceforth Compound A ), is a synthetic amino acid that merges the UAA concept with the privileged pyrazole scaffold. Its structure is characterized by an alanine backbone linked to a 4-brominated pyrazole ring via a nitrogen atom. This design suggests potential applications as an enzyme inhibitor or a receptor ligand, where it may mimic natural amino acids to engage biological targets. The bromine atom is a critical feature, as halogens can enhance binding affinity through halogen bonding and alter the molecule's overall lipophilicity, potentially improving cell permeability.

Rationale for Assay Selection: Antimicrobial Susceptibility Testing

Given the well-documented antimicrobial potential of pyrazole derivatives, a primary screening assay to determine antibacterial efficacy is a logical first step.[6][7][8] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of a potential antimicrobial agent.

Causality for Selection:

  • Quantitative & Reproducible: The MIC assay provides a quantitative value (the lowest concentration of a drug that prevents visible growth of a bacterium), which is essential for comparing compounds and establishing structure-activity relationships (SAR).

  • High-Throughput: The broth microdilution format is readily adaptable for screening multiple compounds against various bacterial strains simultaneously.[9]

  • Clinically Relevant: MIC values are a key parameter used to predict the clinical efficacy of antibiotics.

  • Mechanistically Agnostic: The assay measures the overall effect on bacterial growth, making it an excellent primary screen before delving into specific mechanistic studies.

Comparative Benchmarking Experimental Design

To establish a meaningful performance benchmark, Compound A was tested alongside appropriate controls.

Test Articles
  • Compound A: 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

  • Compound B (Structural Analog): 2-amino-3-(1H-pyrazol-1-yl)propanoic acid. This non-brominated analog serves as a negative control to determine the contribution of the bromine atom to any observed activity.

  • Ciprofloxacin (Positive Control): A well-characterized, broad-spectrum fluoroquinolone antibiotic used as a reference standard.

Test Organisms

To assess the spectrum of activity, one representative Gram-positive and one Gram-negative bacterium were selected.

  • Staphylococcus aureus (ATCC 25923): A common Gram-positive pathogen.

  • Escherichia coli (ATCC 25922): A standard Gram-negative laboratory strain.

Experimental Workflow Diagram

The following diagram outlines the key stages of the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage A Prepare Compound Stock Solutions (A, B, Ciprofloxacin) D Perform 2-fold Serial Dilutions of Compounds in 96-well Plate A->D B Culture Bacteria (S. aureus, E. coli) C Standardize Bacterial Inoculum (0.5 McFarland Standard) B->C E Inoculate Wells with Standardized Bacterial Suspension C->E D->E F Incubate Plates (37°C for 18-24 hours) E->F G Visually Inspect for Turbidity (Bacterial Growth) F->G H Determine MIC Value (Lowest concentration with no growth) G->H I Record and Compare Data H->I Mechanism cluster_pathway Bacterial Protein Synthesis Pathway cluster_inhibition Inhibition by Compound A AA Natural Amino Acid Enzyme Aminoacyl-tRNA Synthetase AA->Enzyme Charged_tRNA Aminoacyl-tRNA Enzyme->Charged_tRNA ATP->AMP tRNA tRNA tRNA->Enzyme Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Compound_A Compound A (2-amino-3-(4-bromo-1H- pyrazol-1-yl)propanoic acid) Compound_A->Enzyme Competitive Inhibition Block->Ribosome

Caption: Hypothesized inhibition of protein synthesis by Compound A.

Conclusion and Future Directions

This guide demonstrates that 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid exhibits moderate, selective antibacterial activity against S. aureus. The benchmarking data clearly indicates that the 4-bromo substitution on the pyrazole ring is indispensable for its biological function.

Based on these findings, the following next steps are recommended for researchers:

  • Expanded Spectrum Testing: Evaluate Compound A against a broader panel of Gram-positive bacteria, including resistant strains like MRSA.

  • Mechanism of Action Studies: Conduct target-based assays, such as specific enzyme inhibition assays (e.g., aminoacyl-tRNA synthetases), to elucidate the precise molecular target. [9]3. Cytotoxicity Testing: Assess the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs with different substitutions on the pyrazole ring to optimize potency and spectrum.

This foundational data provides a strong rationale for the further investigation of bromo-pyrazole amino acids as a promising new class of antibacterial agents.

References

  • Faria, J. V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Orelle, C., et al. (2017). A new set of assays for the discovery of aminoacyl-tRNA synthetase inhibitors. PubMed. [Link]

  • Patel, A. B., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Sathish, C., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Balan, A. E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Marin Biologic Laboratories. (2024). Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]

  • Shoner, S. C., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-t[2][3]riazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed. [Link]

  • MolPort. 2-amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid. MolPort. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

  • Singh, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Sirbu, D., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]

  • Larsen, J., et al. (2024). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. [Link]

  • Hordiienko, A., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience. [Link]

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Comparative

In Vivo Validation of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: A Comparative Guide to Preclinical Efficacy and Safety Assessment

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Drawing upon established methodologies for analogous pyrazole-ba...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. Drawing upon established methodologies for analogous pyrazole-based compounds, we will explore the critical steps in designing and executing a robust preclinical research plan. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of translating promising in vitro findings into meaningful in vivo data.

Introduction: The Therapeutic Promise of Pyrazole Moieties

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved for a wide range of clinical applications, including anti-inflammatory, analgesic, and anticancer therapies.[1][2][3] The compound of interest, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, combines the structural features of an amino acid with a brominated pyrazole ring, suggesting potential interactions with biological targets such as enzymes and receptors.[4] Its structural similarity to other biologically active pyrazole-containing molecules warrants a thorough investigation of its therapeutic potential in vivo.

This guide will delineate a logical, evidence-based pathway for assessing the efficacy, safety, and pharmacokinetic profile of this novel chemical entity. We will also draw comparisons with other pyrazole derivatives that have undergone preclinical and clinical development.

Devising the In Vivo Validation Strategy: A Multifaceted Approach

A successful in vivo validation strategy hinges on a clear understanding of the compound's potential mechanism of action and therapeutic indication. Based on the broad bioactivity of pyrazole derivatives, we will consider two primary therapeutic avenues for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: anti-inflammatory and anticancer applications.[2][5][6]

Our validation workflow is designed to be iterative, allowing for go/no-go decisions at critical junctures.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety & Comparison In Vitro Target Validation In Vitro Target Validation Acute Toxicity & Dose Range Finding Acute Toxicity & Dose Range Finding In Vitro Target Validation->Acute Toxicity & Dose Range Finding Proceed if active Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling Acute Toxicity & Dose Range Finding->Pharmacokinetic (PK) Profiling Establish MTD Selection of Animal Model Selection of Animal Model Pharmacokinetic (PK) Profiling->Selection of Animal Model Determine Dosing Regimen Chronic Efficacy Studies Chronic Efficacy Studies Selection of Animal Model->Chronic Efficacy Studies Disease-relevant model Histopathology & Biomarker Analysis Histopathology & Biomarker Analysis Chronic Efficacy Studies->Histopathology & Biomarker Analysis Assess tissue-level effects Comparative Analysis with Alternatives Comparative Analysis with Alternatives Histopathology & Biomarker Analysis->Comparative Analysis with Alternatives Benchmark performance

Caption: In Vivo Validation Workflow for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.

Foundational Preclinical Studies: Safety and Pharmacokinetics

Prior to any efficacy studies, a clear understanding of the compound's safety profile and how it is processed by a living organism is paramount.

Acute Toxicity and Dose-Range Finding

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Protocol:

  • Animal Model: Use healthy C57BL/6 mice (n=3-5 per group).

  • Dose Escalation: Administer single doses of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid via a relevant route (e.g., oral gavage or intraperitoneal injection) in escalating concentrations (e.g., 1, 10, 50, 100 mg/kg).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, and physical appearance) for at least 72 hours.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Pharmacokinetic (PK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Protocol:

  • Animal Model: Use healthy Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer a single, non-toxic dose of the compound.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes).

  • Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval.

Efficacy Evaluation in Disease Models

Based on the broad therapeutic potential of pyrazole derivatives, we propose two distinct efficacy evaluation pathways.

Anti-Inflammatory Potential: Carrageenan-Induced Paw Edema Model

Rationale: Many pyrazole-containing drugs, such as celecoxib, are potent anti-inflammatory agents.[1] This model is a standard for evaluating acute inflammation.

Protocol:

  • Animal Model: Wistar rats (n=6-8 per group).

  • Induction of Inflammation: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Treatment: Administer 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid orally at different doses (e.g., 10, 25, 50 mg/kg) one hour before carrageenan injection.

  • Positive Control: A known anti-inflammatory drug such as Indomethacin (10 mg/kg).

  • Measurement: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Percentage inhibition of edema compared to the control group.

Anticancer Potential: Xenograft Tumor Model

Rationale: Pyrazole derivatives have shown promising anticancer activity in various cancer cell lines.[2][5] A xenograft model allows for the evaluation of the compound's effect on human tumor growth in an in vivo setting.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT-116 for colorectal cancer or MCF-7 for breast cancer) into the flank of the mice.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dosing Regimen: Administer 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid daily via a predetermined route and dose based on PK and toxicity data.

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: Tumor growth inhibition (TGI) and assessment of any treatment-related toxicity.

G cluster_0 Anticancer Efficacy Workflow Cell_Line_Selection Select Relevant Cancer Cell Line Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Line_Selection->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Administer Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint_Analysis Calculate Tumor Growth Inhibition Monitoring->Endpoint_Analysis

Caption: Xenograft Model Workflow for Anticancer Efficacy Testing.

Comparative Analysis with Alternative Pyrazole Derivatives

To contextualize the therapeutic potential of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid, it is crucial to compare its performance against established or investigational pyrazole-based drugs.

CompoundTherapeutic AreaReported In Vivo Efficacy
Celecoxib Anti-inflammatorySignificant reduction of inflammation in various animal models.[1]
Lonazolac Anti-inflammatoryDemonstrated anti-inflammatory and analgesic properties in vivo.[1]
Compound 26 (Amino-pyrazole urea derivative) Antileishmanial>90% efficacy in a hamster model of visceral leishmaniasis.[7][8]
Pirtobrutinib Anticancer (MCL)Reversible inhibitor of Bruton Kinase with proven clinical efficacy.[6]

The experimental data obtained for 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid should be benchmarked against these compounds in terms of potency, selectivity, and safety profile.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to the in vivo validation of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. By systematically evaluating its pharmacokinetic properties, safety profile, and efficacy in relevant disease models, researchers can build a robust data package to support its further development. The comparative analysis with other pyrazole derivatives will provide critical context for its potential therapeutic niche. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to further refine its therapeutic application and inform the design of next-generation pyrazole-based therapeutics.

References

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

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  • Thore, S. N., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available from: [Link]

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  • Yadav, P., & Kumar, S. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Heliyon. Available from: [Link]

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  • Ibrar, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry. Available from: [Link]

  • Shon, J., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][4][7]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging. Available from: [Link]

  • Appchem. 2-Amino-3-(4-bromo-1h-pyrazol-1-yl)propanamide. Available from: [Link]

  • Atanasov, A. G., et al. (2021). How necessary are animal models for modern drug discovery? Taylor & Francis Online. Available from: [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-3-(1-hydroxy-1H-imidazol-2-yl)-propionic acid. PubChem Compound Database. Available from: [Link]

  • Das, D., et al. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. ResearchGate. Available from: [Link]

  • Valo Health. Approach. Available from: [Link]

  • Broad Institute. Center for the Development of Therapeutics - Publications. Available from: [Link]

  • bioRxiv. Pharmacology and Toxicology. Available from: [Link]

Sources

Validation

Head-to-Head Comparison: 2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic Acid vs. Natural and Synthetic Analogs

As a Senior Application Scientist in peptide engineering and drug development, I frequently navigate the structural limitations of natural amino acids. Histidine, while ubiquitous in enzyme active sites, is notoriously d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide engineering and drug development, I frequently navigate the structural limitations of natural amino acids. Histidine, while ubiquitous in enzyme active sites, is notoriously difficult to probe due to its tautomerism and pH-dependent protonation state. To isolate specific mechanistic variables—such as steric bulk, hydrogen bonding, or nucleophilicity—we turn to non-canonical amino acids (ncAAs).

This guide provides an objective, head-to-head comparison between 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (4-Br-Pza) and its structural analogs, specifically natural L-Histidine and the unhalogenated Pyrazol-1-ylalanine (Pza).

Structural and Physicochemical Comparison

The causality behind selecting a specific histidine isostere lies in its physicochemical properties, primarily its pKa and functional handles.

  • L-Histidine: The natural imidazole side chain has a pKa of ~6.0, meaning it exists in a dynamic equilibrium between its neutral and protonated states at physiological pH. It acts as both a general acid/base and a nucleophile.

  • Pyrazol-1-ylalanine (Pza): Originally discovered in watermelon seeds ()[1], Pza is a direct isostere of histidine. However, the pyrazole conjugate acid has a drastically lower pKa (~2.5). This renders the side chain permanently neutral under physiological conditions, making it an ideal probe to test whether a protonated histidine is strictly required for a protein's biological function.

  • 4-Br-Pza: The addition of a bromine atom at the 4-position of the pyrazole ring fundamentally alters the molecule's utility. The electron-withdrawing nature of the halogen further depresses the basicity of the pyrazole ring, dropping the pKa to < 0 ()[2]. More importantly, the bromine atom introduces a σ -hole for halogen bonding and serves as a highly reactive handle for late-stage palladium-catalyzed cross-coupling ()[3].

G His L-Histidine pKa ~6.0 Acid/Base Catalyst Pza Pyrazol-1-ylalanine (Pza) pKa ~2.5 Permanently Neutral His->Pza Isosteric Replacement (Remove basicity) BrPza 4-Br-Pza pKa < 0 Cross-Coupling Handle Pza->BrPza Halogenation (Add synthetic handle)

Fig 1: Logical progression of histidine isosteres from natural to synthetic analogs.

Quantitative Performance Metrics

The following table summarizes the quantitative differences between these analogs, highlighting why 4-Br-Pza is favored for advanced library generation.

Amino Acid AnalogSide-Chain pKa (Conjugate Acid)LogP (approx.)Halogen Bond DonorCross-Coupling Reactivity
L-Histidine ~6.0-3.2NoNone
Pyrazol-1-ylalanine (Pza) ~2.5-2.5NoNone
4-Bromo-Pza (4-Br-Pza) < 0-1.5Yes (Moderate)High (Suzuki/Sonogashira)
4-Iodo-Pza (4-I-Pza) < 0-1.1Yes (Strong)Very High

Note: While 4-I-Pza offers slightly faster cross-coupling kinetics, 4-Br-Pza is vastly superior in terms of bench stability, cost-effectiveness, and resistance to premature dehalogenation during extended peptide synthesis.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, the protocols below are designed as self-validating systems . Every critical step includes a built-in verification mechanism to prevent cascading failures during complex syntheses.

Protocol A: SPPS Incorporation of Fmoc-4-Br-Pza-OH

Causality of Reagent Choice: Electron-deficient ncAAs like 4-Br-Pza are highly susceptible to base-catalyzed epimerization (racemization) during activation. Traditional uronium salts (e.g., HATU) combined with strong bases (e.g., DIEA) promote the formation of an oxazolone intermediate, leading to loss of chiral integrity. To prevent this, we utilize DIC and Oxyma Pure, which maintain a nearly neutral coupling environment.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min).

  • Activation: Dissolve Fmoc-4-Br-Pza-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL DMF. Add DIC (0.3 mmol, 3 eq) and pre-activate for 3 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation Check: Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless) validates complete acylation. A positive result (blue) indicates incomplete coupling, triggering a mandatory re-coupling step before proceeding.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Causality of Workflow Design: Performing cross-coupling directly on the solid support (on-resin) bypasses the severe solubility issues often encountered with fully deprotected, hydrophobic modified peptides. It also allows for the use of large excesses of reagents to drive the reaction to completion, as byproducts are easily washed away.

Step-by-Step Methodology:

  • Degassing: Suspend the resin-bound 4-Br-Pza peptide in a 4:1 mixture of DMF/H₂O. Sparge the solvent with Argon for 15 minutes to remove dissolved oxygen, which would otherwise poison the palladium catalyst.

  • Reagent Addition: Add phenylboronic acid (5 eq) and K₂CO₃ (5 eq). Finally, add the catalyst Pd(PPh₃)₄ (0.1 eq) under a stream of Argon.

  • Reaction: Seal the vessel and heat to 80°C with gentle agitation for 12 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and a 0.5% solution of sodium diethyldithiocarbamate in DMF (to scavenge and remove residual palladium), followed by final DCM washes.

  • Self-Validation Check (Micro-Cleavage): Prior to global cleavage, isolate ~1 mg of resin and treat with 50 µL of TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The presence of a mass shift corresponding to the aryl addition (+76 Da for phenyl, minus Br) validates the success of the catalytic cycle, ensuring the batch is ready for full cleavage.

Workflow Resin Rink Amide Resin (Solid Support) Coupling Fmoc-4-Br-Pza-OH + DIC/Oxyma (Avoid Epimerization) Resin->Coupling Deprotection 20% Piperidine in DMF (Fmoc Removal) Coupling->Deprotection Suzuki Pd(PPh3)4, Ar-B(OH)2, K2CO3 (On-Resin Cross-Coupling) Deprotection->Suzuki Cleavage TFA/TIS/H2O (95:2.5:2.5) (Global Cleavage) Suzuki->Cleavage

Fig 2: Experimental workflow for SPPS and on-resin Suzuki-Miyaura cross-coupling.

Conclusion

While natural histidine is essential for biological function, its complex acid/base chemistry makes it a difficult variable to control in drug design. Pyrazol-1-ylalanine (Pza) solves the basicity issue, but 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid (4-Br-Pza) represents the apex of this analog series. By providing a permanently neutral isostere equipped with a robust halogen bond donor and a highly reactive cross-coupling handle, 4-Br-Pza empowers researchers to conduct late-stage diversification of peptide libraries with unprecedented precision.

References

  • Title: β-Pyrazol-1-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris) Source: Biochemical Journal URL: [Link]

  • Title: Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions Source: The Journal of Organic Chemistry URL: [Link]

  • Title: New Chemical Tools for The Study of Phosphohistidine Source: White Rose eTheses Online (University of Sheffield) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid proper disposal procedures

The handling and disposal of unnatural amino acids, particularly halogenated heterocycles like 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid , require rigorous logistical planning. In drug development and peptide syn...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of unnatural amino acids, particularly halogenated heterocycles like 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid , require rigorous logistical planning. In drug development and peptide synthesis laboratories, misclassification of such compounds not only risks severe regulatory penalties but can also lead to catastrophic equipment failure during downstream waste processing.

As an application scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the chemical lifecycle. To ensure safety, compliance, and environmental stewardship, we must understand the mechanistic fate of the molecule once it leaves the bench.

Table 1: Chemical & Disposal Profile Summary

To establish a baseline for operational planning, the critical quantitative and qualitative parameters of the compound are summarized below.

PropertySpecificationOperational & Disposal Impact
Chemical Classification Brominated pyrazole amino acidContains multiple hazard functional groups; requires specialized thermal destruction.
Halogen Content Bromine (Br)Must be strictly segregated as Halogenated Organic Waste [1].
Nitrogen Content Pyrazole ring, primary amineGenerates toxic nitrogen oxides (NOx) upon incineration; requires selective catalytic reduction.
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust/aerosolization); handle in a fume hood, dispose of as solid waste.
Primary Disposal Route High-Temperature IncinerationCannot be landfilled or sink-disposed; requires an EPA-compliant facility with wet scrubbers[2].

The Mechanistic Basis for Halogenated Waste Segregation

A common critical error in laboratory waste management is the co-mingling of halogenated and non-halogenated organic waste. This is not an arbitrary administrative rule; it is grounded in the thermodynamics of combustion.

When standard, non-halogenated organic molecules are incinerated, they oxidize cleanly into carbon dioxide (CO₂) and water (H₂O). However, 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid contains a covalently bound bromine atom. During high-temperature combustion (>1000°C), this bromine atom reacts with hydrogen to form hydrogen bromide (HBr) gas [1][2].

HBr is highly corrosive. If routed to a standard incinerator, HBr will rapidly degrade the refractory lining and metal components of the furnace. Therefore, this compound must be segregated and sent to specialized hazardous waste incinerators—often referred to as Halogen Acid Furnaces (HAFs)—which are equipped with alkaline wet scrubbers. These scrubbers neutralize the corrosive HBr into benign bromide salts before the exhaust is released into the atmosphere[3]. Mixing this compound with non-halogenated waste unnecessarily increases the volume of waste requiring this expensive, specialized treatment, driving up laboratory operational costs.

Incineration cluster_gases Combustion Byproducts A 2-amino-3-(4-bromo-1H-pyrazol-1-yl) propanoic acid B High-Temp Combustion (>1000°C) A->B C HBr Gas (Corrosive) B->C D NOx Gases (Toxic) B->D E CO2 & H2O (Benign) B->E F Wet Scrubber System (Alkaline Neutralization) C->F Requires Scrubbing D->F Requires Scrubbing G Safe Exhaust (Bromide Salts + Clean Air) F->G Neutralized

Figure 1: Chemical degradation pathway during incineration requiring alkaline scrubbing.

Standard Operating Procedure: Routine Disposal Workflow

To ensure a self-validating waste management system, every step of the disposal process must include a verification check. Follow this protocol for the routine disposal of excess reagent, contaminated filter papers, and empty vials.

Step 1: Segregation & Classification

  • Action: Identify the waste stream strictly as "Halogenated Organic Solid Waste."

  • Validation: Visually inspect the destination container to ensure it does not contain incompatible materials (e.g., strong oxidizers, non-halogenated solvents, or aqueous acids)[1][4].

Step 2: Containment

  • Action: Transfer the solid powder, contaminated consumables (e.g., pipette tips, weighing boats), or unrinsed empty vials into a chemically compatible, puncture-resistant container. High-density polyethylene (HDPE) wide-mouth jars are optimal for solid halogenated waste[4].

  • Validation: Ensure the container has a tight-fitting, screw-top cap. Never use food-grade containers or snap-cap tubes for hazardous waste accumulation.

Step 3: Labeling

  • Action: Affix a standardized hazardous waste label to the container before the first addition of waste[4]. Explicitly write the full chemical name: "2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid."

  • Validation: Verify that the "Halogenated" and "Toxic" checkboxes are clearly marked on the label[5]. Do not use abbreviations or chemical formulas, as waste vendors require full IUPAC or common names for manifest generation.

Step 4: Accumulation & Storage

  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must sit inside a secondary containment tray to prevent environmental release in the event of primary container failure[5][6].

  • Validation: Check the accumulation start date. Under standard RCRA guidelines, a container must be processed by a licensed vendor within 180 days of the first drop of waste entering it[6].

WasteWorkflow A Waste Generation (Solid Residue) B Segregation: Halogenated Organic A->B Classify C Containment: HDPE Container B->C Transfer D Storage: Satellite Accumulation C->D Store <180 days E Final Disposal: High-Temp Incineration D->E Licensed Vendor

Figure 2: Cradle-to-grave waste management workflow for halogenated organic solids.

Emergency Spill Response Protocol

In the event of an accidental spill of the solid powder, immediate action is required to prevent aerosolization and inhalation of the brominated heterocycle.

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside of a fume hood, assess the risk of airborne dust[1].

  • Don Appropriate PPE: Equip standard lab PPE (nitrile gloves, safety goggles, and a lab coat). If a large quantity is spilled outside a ventilated area, a properly fitted N95 or P100 particulate respirator is required.

  • Dust Suppression: Do not dry-sweep the powder, as this generates hazardous aerosols. Gently cover the spilled material with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Use a non-sparking scoop or a disposable plastic spatula to carefully lift the damp powder and absorbent pads. Transfer the material directly into a designated Halogenated Solid Waste container.

  • Decontamination: Wipe down the affected surface with a damp paper towel, followed by a final wipe with a suitable solvent to remove trace residues. Dispose of all cleanup materials in the halogenated waste bin[1].

  • Incident Reporting: Log the spill with your Environmental Health and Safety (EHS) department. As a self-validating step, review the incident to determine if structural lab improvements or SOP updates are required to prevent recurrence[1].

References

  • Hazardous Waste Management Program Introduction, Eastern Washington University.[Link]

  • Laboratory Hazardous Waste Management Guide, UTIA Safety Office.[Link]

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule, EPA.[Link]

  • Safety: Chemical Compatibility, and Waste, University of Kansas (KU).[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, EPA.[Link]

  • Chemical and Hazardous Waste Guide, University of Oslo (UiO).[Link]

  • Hazardous Materials Disposal Guide, Nipissing University.[Link]

Sources

Handling

Personal protective equipment for handling 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a rigorous biochemical risk-mitigation strategy. 2-amino-3-(4-bromo-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a rigorous biochemical risk-mitigation strategy. 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a halogenated unnatural amino acid. While unnatural amino acids are invaluable molecular scaffolds for drug discovery, targeted protein degradation, and peptide synthesis[1], their safety profiles are rarely as benign as their proteinogenic counterparts.

Chemical Hazard Profiling & Causality

To handle this compound safely, one must understand the causality of its hazards. The molecular structure dictates the physiological threat:

  • Lipophilicity & Dermal Penetration: The addition of the bromine atom at the C4 position of the pyrazole ring significantly increases the molecule's lipophilicity. This enhances its ability to traverse the stratum corneum (the skin's outermost lipid layer), making dermal exposure a critical vector for systemic absorption.

  • Sensitization Potential: Halogenated pyrazoles can act as haptens, binding to skin proteins and potentially triggering allergic contact dermatitis or respiratory sensitization upon repeated exposure.

  • Aerosolization Risk: Supplied typically as a lyophilized powder or crystalline solid, electrostatic forces can cause the compound to aerosolize during weighing, presenting a severe inhalation hazard.

Consequently, handling this compound requires strict adherence to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment (PPE) Standard (29 CFR 1910 Subpart I), which mandates that PPE must act as a functional barrier against specific workplace hazards[2].

Quantitative Hazard Mitigation & PPE Selection

A self-validating safety protocol begins with engineered causality: every piece of PPE must directly neutralize a specific physical or chemical threat[3].

Body PartRequired PPESpecification StandardCausality / Hazard Mitigation
Hands Double-layered Nitrile Gloves (≥ 5 mil thickness)OSHA 29 CFR 1910.138 / EN 374The outer glove absorbs primary chemical contact and mechanical abrasion. The inner glove maintains a sterile barrier during doffing, preventing secondary dermal transfer of the lipophilic brominated compound.
Eyes/Face Indirect-vented Safety Goggles & Face ShieldANSI Z87.1+ / OSHA 29 CFR 1910.133Indirect venting prevents aerosolized powder from bypassing the seal. A face shield is mandatory if reconstituting the powder in volatile organic solvents to prevent splash-induced ocular toxicity.
Body Flame-resistant, fluid-impermeable Lab CoatOSHA 29 CFR 1910.132Prevents particulate accumulation on street clothing. The impermeable barrier blocks solvent-assisted dermal absorption if a spill occurs during solution preparation.
Respiratory N95 Respirator or PAPR (if outside containment)NIOSH / OSHA 29 CFR 1910.134Mitigates the inhalation of aerosolized micro-particles during weighing. Note: Primary handling must occur in a fume hood, rendering respirators a secondary defense line.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and reproducibility, the operational workflow must be treated as a closed system. The following protocol guarantees that the compound remains isolated from the operator and the ambient laboratory environment.

HandlingWorkflow A 1. Hazard Assessment & PPE Verification B 2. Donning Sequence (Inner Gloves -> Coat -> Outer Gloves) A->B C 3. Primary Containment (Chemical Fume Hood) B->C D 4. Material Weighing & Solvent Reconstitution C->D E 5. Doffing Sequence (Aseptic Outer Glove Removal) D->E C_err Spill Detected Initiate Emergency Protocol D->C_err F 6. Decontamination & Waste Segregation E->F C_err->F

Figure 1: Standard operating procedure workflow for handling halogenated unnatural amino acids.

Step-by-Step Methodology:

  • Preparation & Donning: Inspect all PPE for micro-tears. Don the inner nitrile gloves, followed by the lab coat (ensuring cuffs tightly cover the inner glove wrists). Don safety goggles. Finally, don the outer nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous, impermeable seal.

  • Containment Setup: Ensure the Class II Type B2 Biological Safety Cabinet or chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm). Place an anti-static weighing boat on the balance to neutralize the electrostatic repulsion of the powder.

  • Handling: Open the container of 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid only within the active draft of the fume hood. Use a grounded, stainless-steel spatula for transfer to avoid static cling.

  • Reconstitution: If transitioning the amino acid to a liquid phase for assays, slowly add the solvent (e.g., DMSO or DMF) while the vial remains in the hood. Cap tightly and vortex.

  • Doffing (Critical Step): Remove the outer gloves using the "beak method" (pinching the exterior at the wrist and pulling inside out) to trap any microscopic chemical dust inside the glove. Dispose of outer gloves in a hazardous waste bin. The inner gloves remain clean, allowing you to safely handle the sealed vial and exit the hood.

Spill Response and Disposal Plan

A spill of a brominated unnatural amino acid presents an immediate inhalation and contact hazard. Dry sweeping is strictly prohibited as it induces massive aerosolization of the active pharmaceutical ingredient (API).

SpillResponse S1 Isolate Area & Alert Personnel S2 Assess PPE (Upgrade if necessary) S1->S2 S3 Dampen Spill (Prevent Aerosolization) S2->S3 S4 Absorb & Mechanically Collect S3->S4 S5 Transfer to EPA Waste Container S4->S5

Figure 2: Emergency spill response and containment pathway for brominated pyrazole derivatives.

Spill Remediation Methodology:

  • Isolation: Immediately halt work and alert nearby personnel. If the spill occurs outside the fume hood, evacuate the immediate area for 15 minutes to allow airborne dust to settle.

  • Suppression: Do not use a dry brush. Gently cover the powder with absorbent laboratory paper. Lightly mist the paper with a suitable wetting agent (e.g., water or a 10% ethanol solution) to dampen the powder and completely eliminate the aerosol hazard.

  • Collection: Use a disposable plastic scoop to collect the dampened material and the absorbent paper.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to dissolve and remove any residual lipophilic pyrazole traces.

  • Disposal: Place all collected waste, including the scoop and contaminated outer gloves, into a clearly labeled, sealable hazardous waste container. Because of the bromine atom, this must be segregated and disposed of in accordance with local environmental regulations for halogenated organic waste .

References

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems Clarion Safety Systems. (2022). Details the foundational OSHA 29 CFR 1910.132 standards for hazard assessment and PPE selection. URL:[Link][3]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection National Institutes of Health (NIH) / PMC. (2025). Comprehensive review of OSHA and NIOSH standards for chemical handling and barrier protection. URL:[Link][2]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles National Institutes of Health (NIH) / PMC. (2025). Discusses the chemical properties, synthesis, and handling of halogenated pyrazoles and unnatural amino acid derivatives. URL:[Link][1]

Sources

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